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  • Product: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride
  • CAS: 127017-74-7

Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: A Technical Whitepaper

Executive Summary In the rigorous landscape of pharmaceutical manufacturing, the control of active pharmaceutical ingredient (API) impurities is paramount for ensuring drug safety and efficacy. rac-trans-4-Defluoro-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the control of active pharmaceutical ingredient (API) impurities is paramount for ensuring drug safety and efficacy. rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7) is a critical process-related impurity encountered during the synthesis of Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI)[1]. Designated in pharmacopeial monographs as an essential reference standard (often categorized under Paroxetine Impurity B or Related Compound A/G depending on the specific pharmacopeia), this compound requires precise analytical tracking to ensure batch integrity[2]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic origins, and the self-validating analytical protocols required for its quantification.

Chemical Architecture & Physicochemical Properties

The structural hallmark of the Paroxetine API is its 4-fluorophenyl group, which imparts high lipophilicity and metabolic stability. In rac-trans-4-Defluoro-4-methoxy Paroxetine, this highly electronegative fluorine atom is replaced by an electron-donating methoxy (-OCH3) group[2]. This substitution fundamentally alters the molecule's electron density distribution and steric bulk, increasing the molecular weight compared to Paroxetine's base mass[2].

PropertyValue
IUPAC Name (3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine Hydrochloride
CAS Number 127017-74-7
Molecular Formula C20H24ClNO4
Molecular Weight (Salt) 377.86 g/mol
Molecular Weight (Free Base) 341.41 g/mol
Appearance White to off-white crystalline powder
Key Structural Variance 4-methoxy substitution replacing the 4-fluoro group

(Data synthesized from established chemical reference standard catalogs[3],[1])

Mechanistic Origins in Synthesis (Causality)

Understanding the genesis of this impurity is critical for process optimization and root-cause analysis during API manufacturing. The formation of rac-trans-4-Defluoro-4-methoxy Paroxetine typically arises from two primary mechanistic pathways:

  • Raw Material Contamination: The construction of the Paroxetine piperidine core frequently utilizes a Grignard addition involving 1-bromo-4-fluorobenzene. If this starting material is contaminated with 4-bromoanisole, the resulting Grignard reagent will inadvertently introduce a 4-methoxyphenyl moiety into the piperidine scaffold, directly yielding the methoxy impurity after subsequent deprotection and salt formation[2].

  • Nucleophilic Aromatic Substitution (SNAr): During synthetic steps involving strong bases or methanolic solvents (e.g., sodium methoxide), the highly activated fluorine atom on the para-position of the phenyl ring can undergo an SNAr reaction. The methoxide ion acts as a nucleophile, displacing the fluoride leaving group to form the 4-methoxy derivative.

G Start Raw Material Contamination (4-Bromoanisole) Reaction Grignard Addition Piperidine Core Formation Start->Reaction Impurity rac-trans-4-Defluoro-4-methoxy Paroxetine (Impurity B) Reaction->Impurity Forms Impurity HPLC RP-HPLC Separation (C18 Column) Impurity->HPLC Sample Prep MS Mass Spectrometry (m/z 342.4 [M+H]+) HPLC->MS Elution Quant Quantification & Regulatory Compliance MS->Quant Data Analysis

Synthetic origins and analytical detection workflow for Paroxetine Impurity B.

Analytical Workflows & Self-Validating Protocols

To ensure pharmaceutical integrity, Quality Control (QC) laboratories must employ highly specific chromatographic methods. The following step-by-step RP-HPLC/LC-MS protocol is designed as a self-validating system to isolate and quantify the methoxy impurity against the Paroxetine API.

Step 1: Sample Preparation & Extraction

  • Action: Dissolve the Paroxetine API batch in a diluent of Methanol:Water (50:50 v/v) to achieve a concentration of 1.0 mg/mL. Prepare a reference standard of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride at 0.001 mg/mL (representing a 0.1% specification limit).

  • Causality: The hydrochloride salts of both the API and the impurity exhibit excellent solubility in aqueous-organic mixtures. The 0.1% standard acts as a self-validating threshold marker, ensuring the system's limit of quantification (LOQ) aligns with ICH Q3A compliance standards.

Step 2: Reversed-Phase HPLC Separation

  • Action: Inject 10 µL onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Use a gradient mobile phase consisting of an aqueous buffer (0.05M Potassium dihydrogen phosphate, pH adjusted to 3.0) and Acetonitrile.

  • Causality: The choice of a C18 column and acidic pH is highly deliberate. The basic piperidine nitrogen (pKa ~9.9) must be fully protonated to prevent peak tailing. The structural difference between the 4-fluoro (API) and 4-methoxy (Impurity) groups dictates their hydrophobic interactions with the C18 stationary phase. The methoxy group introduces a polar, electron-donating shift, leading to a distinct relative retention time (RRT) compared to the main Paroxetine peak, ensuring baseline resolution[2].

Step 3: Orthogonal Detection via LC-MS

  • Action: Couple the HPLC to a single quadrupole or Time-of-Flight (TOF) mass spectrometer operating in Electrospray Ionization positive mode (ESI+). Monitor the[M+H]+ ion at m/z 342.4 for the impurity and m/z 330.4 for Paroxetine.

  • Causality: UV detection alone (typically monitored at 235 nm) is susceptible to matrix interference. Mass spectrometry provides absolute structural confirmation. The mass shift of +12 Da (resulting from replacing the -F atom with an -OCH3 group) provides a self-validating orthogonal check that the integrated peak is indeed the defluoro-methoxy derivative[2],[1].

Pharmacological & Regulatory Implications

The presence of rac-trans-4-Defluoro-4-methoxy Paroxetine is not merely a chemical curiosity; it carries tangible pharmacological implications. The substitution of fluorine with a methoxy group replaces a highly lipophilic, electron-withdrawing atom with a polar, electron-donating moiety[2]. This alteration can significantly reduce the molecule's binding affinity to the serotonin transporter (SERT), diminishing its intended efficacy. Furthermore, structural analogs of this nature have been noted for potential off-target interactions, including acting as calcium overload blockers in brain cells[4]. Consequently, regulatory agencies strictly mandate its quantification using certified reference standards to maintain the therapeutic index and safety profile of the final drug product[2].

References

  • Title: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CAS 127017-74-7 Source: Veeprho URL: [Link]

  • Title: paroxetine hydrochloride hemihydrate and its Impurities Source: Pharmaffiliates URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary Paroxetine is a potent selective serotonin reuptake inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for depressive and anxiety disorders[1]. During its multi-step organic synthesis, specific process-related impurities can emerge, necessitating rigorous control to ensure therapeutic efficacy and safety[2]. One of the most critical and structurally deceptive impurities is rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7), officially designated in pharmacopeias as Paroxetine USP Related Compound A or EP Impurity B[3],[4].

This whitepaper provides an authoritative, logic-driven analysis of this impurity, detailing its synthetic origins, a self-validating analytical quantification protocol, and the pharmacological causality behind its altered receptor binding profile.

Chemical Identity & Structural Dynamics

The structural deviation between the active pharmaceutical ingredient (API) and this impurity is highly specific: the replacement of the strongly electron-withdrawing 4-fluoro group on the phenyl ring with an electron-donating 4-methoxy group.

Table 1: Physicochemical and Nomenclature Summary

ParameterSpecification / Data
Chemical Name (IUPAC) (3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine Hydrochloride
CAS Number 127017-74-7 (Hydrochloride) / 127017-69-0 (Free base)[3]
Molecular Formula C₂₀H₂₄ClNO₄ (or C₂₀H₂₃NO₄·HCl)[5]
Molecular Weight 377.86 g/mol [6]
Pharmacopeial Status USP Related Compound A / EP Impurity B[3],[4]
Structural Deviation 4-Fluoro 4-Methoxy substitution on the phenyl moiety

Mechanisms of Formation: The Synthetic Causality

Understanding why an impurity forms is the cornerstone of robust pharmaceutical process chemistry. The formation of the 4-methoxy impurity is not a random degradation event; it is a direct consequence of the chemical environment during the construction of the piperidine ring[7].

In standard commercial synthetic routes, a 4-fluorocinnamate derivative undergoes a Michael addition/condensation with an amidomalonate[7]. When strong alkoxide bases, specifically sodium methoxide (NaOMe), are utilized to catalyze this condensation, the highly electronegative fluorine atom on the activated aromatic ring becomes a viable leaving group[7].

Through a Nucleophilic Aromatic Substitution (SₙAr) mechanism, the methoxide ion attacks the electron-deficient carbon, displacing the fluorine atom and generating a 4-methoxy intermediate[7]. Because this intermediate shares a nearly identical polarity, molecular weight, and solubility profile with the desired 4-fluoro intermediate, it easily bypasses standard crystallization purifications. It persists through subsequent reduction and chiral resolution steps, ultimately contaminating the final Paroxetine API[7].

SyntheticPathway SM Starting Material (4-Fluorocinnamate) Base Amidomalonate + NaOMe (Condensation) SM->Base Inter_Desired Target Intermediate (4-Fluoro) Base->Inter_Desired Desired Pathway Inter_Impurity Impurity Intermediate (4-Methoxy) Base->Inter_Impurity SₙAr Reaction (NaOMe attacks F) API Paroxetine API (Target Drug) Inter_Desired->API Reduction/Resolution Impurity rac-trans-4-Defluoro-4-methoxy Paroxetine Inter_Impurity->Impurity Carried through

Synthetic origin of the 4-methoxy paroxetine impurity via SₙAr reaction.

Analytical Methodology: A Self-Validating Protocol

To accurately quantify this impurity against stringent regulatory thresholds, analytical methods must go beyond mere detection—they must be self-validating. The following RP-HPLC-MS/MS protocol features built-in causality checks to ensure data integrity.

AnalyticalWorkflow Prep Sample Prep (API Extraction) HPLC RP-HPLC (C18, Gradient) Prep->HPLC MS Detection (UV & MS/MS) HPLC->MS SST System Suitability (Self-Validation) MS->SST

Self-validating RP-HPLC-MS/MS analytical workflow for impurity quantification.

Step-by-Step Execution
  • Sample Preparation: Accurately weigh 50 mg of the Paroxetine API batch. Dissolve in 50 mL of diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL concentration. Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Octadecylsilyl (C18) silica gel, 250 mm × 4.6 mm, 5 µm.

    • Mobile Phase A: 0.05 M Ammonium acetate buffer (pH adjusted to 4.5 with glacial acetic acid).

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Profile: 0-5 min (20% B), 5-20 min (linear ramp to 80% B), 20-25 min (hold 80% B), 25-30 min (return to 20% B).

    • Flow Rate: 1.0 mL/min.

  • Detection Parameters:

    • UV Detection: 295 nm (optimal for the benzodioxol and methoxyphenyl chromophores).

    • MS/MS Confirmation: Electrospray ionization (ESI+), monitoring the precursor to product ion transition ( m/z 342.2 192.1 for the free base).

The Self-Validating System (System Suitability Testing)

The protocol relies on a closed-loop validation logic. Before sample analysis, a standard solution containing 0.1% of the 4-methoxy impurity spiked into the API must be injected.

  • Causality Check 1 (Resolution): The resolution ( Rs​ ) between Paroxetine and the 4-methoxy impurity must be ≥2.0 . Why? Because of their near-identical structures, they are highly prone to co-elution. If Rs​<2.0 , peak integration overlaps, artificially inflating the impurity peak area and invalidating the batch release.

  • Causality Check 2 (Tailing Factor): T≤1.5 . Why? Secondary interactions between the basic piperidine nitrogen and residual silanols on the stationary phase cause tailing. Excessive tailing obscures trace-level detection (LOD/LOQ). If either parameter fails, the system logic mandates a column wash or buffer pH recalibration before proceeding, ensuring absolute trustworthiness of the data.

Pharmacological Impact & E-E-A-T Insights

Why does the substitution of a single fluorine atom with a methoxy group matter from a drug development perspective? The answer lies in the highly specific architecture of the Serotonin Transporter (SERT)[8].

Paroxetine binds to the extracellular vestibule of SERT, where its fluorophenyl ring is accommodated by a highly specific hydrophobic binding pocket (HBP)[8],[1]. The 4-methoxy impurity disrupts this interaction through two distinct mechanisms:

  • Steric Disruption: The methoxy group (–OCH₃) is significantly bulkier than a single fluorine atom. This increased steric volume causes spatial clashes within the tight LeuBAT/SERT vestibule, preventing the piperidine core from aligning correctly with the binding site[8],[1].

  • Electronic Alteration: Fluorine is strongly electron-withdrawing, whereas the methoxy group is electron-donating via resonance. This fundamental shift in electron density disrupts critical π−π and cation- π interactions with aromatic residues (such as Tyrosine and Phenylalanine) in the transporter pocket[9].

Regulatory Compliance (ICH Q3A/Q3B)

To ensure patient safety, the presence of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride must be controlled according to the ICH Q3A(R2) guidelines for impurities in new drug substances[2],[10].

Given that the maximum daily dose of Paroxetine is typically ≤50 mg/day (falling under the ≤2 g/day category), the following thresholds apply[2]:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower).

  • Qualification Threshold: 0.15% or 1.0 mg per day intake.

Any batch exceeding the 0.15% qualification threshold for this specific impurity must undergo dedicated toxicological safety assessments before market release[2],[11].

References

  • Title: Process for preparation of paroxetin intermediate (WO2001014335A1)
  • Title: Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter Source: ResearchGate URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: ICH.org URL: [Link]

  • Title: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CID 71315281 Source: PubChem (NIH) URL: [Link]

  • Title: Focus on Human Monoamine Transporter Selectivity Source: PubMed Central (NIH) URL: [Link]

  • Title: Development and discovery of SSRI drugs Source: Wikipedia URL: [Link]

Sources

Foundational

The Polypharmacological Landscape of Paroxetine Derivatives: Mechanisms, Structural Ambiguity, and Repurposing

Executive Summary Paroxetine is classically defined as a highly potent Selective Serotonin Reuptake Inhibitor (SSRI). However, recent structural biology and pharmacological profiling have unveiled a complex polypharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paroxetine is classically defined as a highly potent Selective Serotonin Reuptake Inhibitor (SSRI). However, recent structural biology and pharmacological profiling have unveiled a complex polypharmacological landscape. Paroxetine not only exhibits an extraordinarily high affinity for the human serotonin transporter (hSERT) driven by binding pose ambiguity, but it also acts as a direct, ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2). This whitepaper provides an in-depth technical analysis of the mechanism of action of paroxetine and its rationally designed derivatives. By exploring halogen substitution strategies and kinase-hinge optimization, we elucidate how these derivatives are utilized to resolve structural ambiguities and pioneer novel therapeutics for cardiovascular diseases and opioid desensitization.

Primary Pharmacology: SERT Inhibition and Binding Pose Ambiguity

The Structural Basis of the S1 Central Binding Site

Paroxetine binds to the central substrate-binding site (S1) of hSERT with the highest affinity among all prescribed SSRIs ( Ki​<1 nM), stabilizing the transporter in an outward-open conformation[1]. The S1 site is structurally compartmentalized into three distinct subsites:

  • Subsite A: Interacts with the piperidine nitrogen of paroxetine via a critical salt bridge with the carboxylate of Asp98[1].

  • Subsite B: A hydrophobic pocket that accommodates bulky aromatic groups[1].

  • Subsite C: A halogen-binding pocket[1].

Resolving the ABC vs. ACB Pose Ambiguity

Initial molecular dynamics (MD) simulations and structural studies revealed a unique phenomenon contributing to paroxetine's high affinity: pose ambiguity [1]. Paroxetine exists in an equilibrium between two orientations:

  • ABC Pose: The benzodioxole moiety occupies Subsite B, and the 4-fluorophenyl group occupies Subsite C[1].

  • ACB Pose: The molecule "flips," placing the 4-fluorophenyl in Subsite B and the benzodioxole in Subsite C[1].

To determine the bona fide binding conformation, researchers synthesized halogenated paroxetine derivatives, replacing the 4-fluoro (4-F) group with bulkier, more electron-rich bromine (4-Br) or iodine (4-I) atoms[2]. Because the desfluoro analog maintained sub-nanomolar affinity ( Ki​=0.557 nM), it was established that the 4-F atom primarily imparts metabolic stability rather than driving affinity[1]. However, substituting the 4-F with 4-Br sterically restricted the molecule, heavily favoring the ABC pose and resolving the structural ambiguity[2].

Caption: Structural resolution of SERT binding ambiguity using halogenated paroxetine derivatives.

Secondary Pharmacology: GRK2 Inhibition in Cardiovascular Therapeutics

ATP-Competitive Inhibition at the Kinase Hinge

Beyond SERT, paroxetine was unexpectedly identified as a direct, selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), an enzyme overexpressed in heart failure that drives maladaptive desensitization of β -adrenergic receptors[3]. Paroxetine binds to the active site of GRK2, overlapping the adenosine and ribose sub-binding sites of ATP[3].

The causality behind its selectivity (50-to-60-fold over GRK1 and GRK5) lies in its unconventional binding mechanism: one of the benzodioxole oxygens mimics the N1 atom of ATP, forming a critical hydrogen bond with the amide backbone nitrogen of Met274 in the kinase hinge region[3],[4]. This interaction stabilizes the kinase domain in a novel, off-pathway conformation that misaligns the small and large lobes of the kinase[4].

Rational Design of Next-Generation GRK2 Inhibitors

Because paroxetine's IC50 for GRK2 is in the micromolar range (~30 μ M in live cells), extensive medicinal chemistry has been applied to its scaffold[3],[5].

  • Warhead Optimization: Replacing the benzodioxole with an indazole or benzolactam ring optimizes interactions with the GRK2 hinge, increasing potency but occasionally sacrificing selectivity against other AGC kinases like ROCK1[6],[7].

  • Cell Permeability (CCG258747): While other GRK2 inhibitors (e.g., GSK180736A) show high in vitro potency, they fail in live cells due to poor membrane permeability. Paroxetine derivatives like CCG258747 maintain the highly lipophilic paroxetine scaffold, granting excellent cell permeability. CCG258747 demonstrates nanomolar potency and effectively blocks the internalization of the μ -opioid receptor (MOR) in living cells[8].

Caption: Mechanism of GRK2 inhibition by paroxetine derivatives in preventing GPCR desensitization.

Quantitative Structure-Activity Relationship (QSAR) Profiles

The following tables summarize the divergent structure-activity relationships of paroxetine derivatives at both their primary (SERT) and secondary (GRK2) targets.

Table 1: Pharmacological Profile of Paroxetine Derivatives at SERT[1],[9]
CompoundModificationBinding Affinity ( Ki​ , nM)5-HT Transport Inhibition ( IC50​ , nM)Mechanistic Observation
Paroxetine 4-F< 1.04 ± 1Exhibits pose ambiguity (ABC/ACB equilibrium).
Desfluoro-paroxetine -F removed~0.55N/AProves 4-F is not strictly required for high affinity.
Br-paroxetine 4-Br0.073 - 4.9040 ± 20Sterically locks the ABC binding pose.
I-paroxetine 4-I~1.7180 ± 70Significant loss of transport inhibition due to steric clash.
Table 2: Pharmacological Profile of Paroxetine Derivatives at GRK2[8],[3],[4]
CompoundModificationGRK2 Inhibition ProfileSelectivity ProfileMechanistic Observation
Paroxetine Base scaffold~30 μ M ( IC50​ , Live Cell)50-60x over GRK1/5Binds ATP pocket; stabilizes novel misaligned conformation.
Defluoro-paroxetine -F removed5-8 fold decrease in pIC50​ ReducedLoss of critical hydrophobic interactions in the active site.
Desmethylene-paroxetine -CH 2​ removed2.5-3.5 fold decrease in pIC50​ ReducedLoss of van der Waals interactions in the adenine subsite.
CCG258747 Extended scaffoldNanomolarHigh over AGC kinasesHighly cell-permeable; blocks MOR internalization effectively.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the mechanistic claims above rely on self-validating experimental workflows. Below are the step-by-step methodologies used to characterize these derivatives.

Protocol 1: Structural Resolution of Ligand Pose via Anomalous X-ray Diffraction

Causality: Standard X-ray crystallography cannot easily distinguish between a fluorine atom and oxygen/carbon atoms in a binding pocket due to similar electron densities. By substituting fluorine with bromine or iodine, researchers exploit anomalous dispersion to unambiguously locate the halogen atom, thereby proving the binding orientation[2],[9].

  • Ligand Synthesis: Synthesize enantiopure 4-Br and 4-I paroxetine derivatives via directed C-H functionalization[9].

  • Protein Preparation: Express and purify thermostabilized SERT variants (e.g., Δ N72/ Δ C13) complexed with the 8B6 Fab antibody. This locks the transporter in a uniform outward-open conformation[9].

  • Crystallization: Co-crystallize the SERT-Fab complex with the halogenated paroxetine derivative using hanging-drop vapor diffusion.

  • Data Collection: Collect X-ray diffraction data at a synchrotron light source tuned specifically to the theoretical absorption edge of Bromine (~13.4 keV) or Iodine[2].

  • Self-Validation Step: Generate an anomalous difference Fourier electron density map. The presence of a >5σ peak precisely at the halogen's theoretical coordinates validates the ABC binding pose and definitively discards the ACB pose hypothesis[2],[10].

Caption: Experimental workflow for structural and functional characterization of paroxetine derivatives.

Protocol 2: Live-Cell GPCR Internalization Assay for GRK2 Inhibitors

Causality:In vitro kinase assays utilizing purified GRK2 fail to account for the lipophilicity required to cross the plasma membrane. This protocol validates the real-world efficacy of paroxetine derivatives (like CCG258747) by measuring their ability to halt GPCR internalization in living cells[8].

  • Cell Line Engineering: Culture HEK293 cells stably expressing the μ -opioid receptor (MOR) tagged with a fluorescent reporter (e.g., GFP)[8].

  • Inhibitor Incubation: Pre-incubate the cells with paroxetine derivatives at varying concentrations (1 nM to 100 μ M) for 45 minutes to establish a dose-response curve and allow membrane permeation[8],[5].

  • Agonist Stimulation: Stimulate the cells with a saturating concentration of a MOR agonist (e.g., DAMGO) to induce GRK2-mediated phosphorylation and subsequent β -arrestin recruitment[8].

  • Quantification: Utilize high-content confocal microscopy to quantify the translocation of the MOR-GFP signal from the plasma membrane into intracellular endosomes[8].

  • Self-Validation Step: Include a GRK2-knockout (CRISPR/Cas9) cell line as a negative control. If the inhibitor's mechanism of action is exclusively GRK2-dependent, the compound will exert zero additional effect on MOR internalization in the knockout line[8].

Conclusion

The structural and functional exploration of paroxetine derivatives highlights a masterclass in polypharmacology. By mapping the atomic coordinates of halogenated analogs, researchers have demystified the binding ambiguity that grants paroxetine its unparalleled SERT affinity. Simultaneously, repurposing the paroxetine scaffold has yielded a new frontier of highly selective, cell-permeable GRK2 inhibitors capable of halting maladaptive GPCR desensitization. These derivatives represent highly promising lead compounds for the treatment of heart failure and opioid tolerance.

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Exploratory

Biological Activity and Structural Mechanistics of Defluorinated Paroxetine Analogs: A Technical Guide

Executive Summary Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) characterized by its constrained piperidine ring and a critical 4-fluorophenyl moiety[1]. In rational drug design, the inclusi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) characterized by its constrained piperidine ring and a critical 4-fluorophenyl moiety[1]. In rational drug design, the inclusion of a fluorine atom is rarely accidental; it is deployed to modulate pKa, enhance metabolic stability against CYP450 oxidation, and establish highly specific fluorophilic interactions within target binding pockets[2].

When evaluating the biological activity of defluorinated paroxetine analogs—whether complete removal (desfluoro paroxetine) or substitution with heavier halogens (bromo- or iodo-paroxetine)—we observe profound shifts in binding affinity, structural pose preference, and pharmacokinetic viability. This guide deconstructs the causality behind these shifts, providing a self-validating framework for evaluating structural analogs at the human serotonin transporter (hSERT).

Molecular Architecture: The S1 Binding Pocket and the "ABC" Pose

To understand the impact of defluorination, we must first map the target. hSERT contains a central primary binding site (S1) composed of three distinct subsites: A, B, and C[3].

Historically, the exact binding orientation of paroxetine within S1 was highly debated. Computational models and mutagenesis suggested two competing orientations:

  • The ABC Pose: The piperidine ring occupies subsite A, the benzodioxol group occupies subsite B, and the fluorophenyl group anchors into subsite C[3].

  • The ACB Pose: The benzodioxol and fluorophenyl groups are flipped, placing the fluorine atom in subsite B near Ala169[4].

The Causality of Halogen Substitution in Pose Resolution: As an application scientist, resolving this ambiguity requires a self-validating experimental design. Because fluorine is too light to yield a strong anomalous scattering signal in standard X-ray crystallography, researchers synthesized enantiopure analogs replacing the 4-fluoro group with heavier halogens (4-bromo and 4-iodo)[5]. By exploiting the anomalous scattering of bromine and iodine, the exact atomic coordinates of the halogen were mapped, unequivocally confirming that paroxetine and its analogs bind in the ABC pose [5],[6].

G Parox Paroxetine (4-Fluoro) SubA Subsite A (Piperidine Ring) Parox->SubA Anchors core SubB Subsite B (Benzodioxol Group) Parox->SubB ABC Pose SubC Subsite C (Fluorophenyl Group) Parox->SubC Halogen Pocket Thr497 Residue Thr497 (H-Bond Acceptor) SubC->Thr497 F-interaction (4.0 Å)

Diagram 1: The ABC binding pose of Paroxetine in the hSERT S1 pocket.

Mechanistic Role of the 4-Fluoro Substituent

The biological activity of paroxetine is heavily dependent on the thermodynamic contribution of the C-F bond. Removing the fluorine atom to yield desfluoro paroxetine (often tracked as EP Impurity A or USP Related Compound B)[7] eliminates a critical interaction vector.

Steric and Electrostatic Factors

In the wild-type hSERT ABC pose, the fluorine atom resides adjacent to the side-chain of Thr497 at a distance of approximately 4.0 Å[6]. This proximity allows the highly electronegative fluorine to engage in stabilizing dipole-dipole or weak hydrogen-bonding interactions with the threonine hydroxyl group[6].

When fluorine is substituted with bromine or iodine:

  • Atomic Radius Expansion: Bromine (1.85 Å) and Iodine (1.98 Å) are significantly larger than Fluorine (1.47 Å)[6].

  • Electronegativity Drop: The electronegativity decreases from F (3.98) to Br (2.96) to I (2.66)[6].

  • Steric Clash: The bulkier halogens force a slight displacement of the phenyl ring within subsite C, weakening the optimal binding geometry and driving a measurable drop in affinity[5].

Quantitative SAR: Biological Activity of Analogs

The functional consequence of defluorination and halogen substitution is a logarithmic reduction in transport inhibition potency. The table below summarizes the structure-activity relationship (SAR) data for 5-HT transport inhibition in wild-type hSERT.

CompoundPhenyl Substituent5-HT Transport Inhibition (IC₅₀ / Kᵢ)Pose PreferenceMetabolic Liability
Paroxetine 4-Fluoro (-F)4 ± 1 nM[5]ABCLow (CYP450 blocked)
Br-Paroxetine 4-Bromo (-Br)40 ± 20 nM[5]ABC (Strongly favored)Moderate
I-Paroxetine 4-Iodo (-I)180 ± 70 nM[5]ABC (Strongly favored)High (Steric clash)
Desfluoro Paroxetine Hydrogen (-H)>1000 nM (Impurity baseline)[7]Unstable / WeakVery High (para-oxidation)

Data Synthesis: Substitution of the fluoro group with heavier halogens invariably decreases the affinity of paroxetine by 10- to 45-fold[5]. Complete defluorination (desfluoro paroxetine) results in a compound primarily classified as a synthetic impurity with negligible therapeutic SERT affinity and high metabolic vulnerability[7].

Self-Validating Experimental Workflows

To ensure trustworthiness in analog evaluation, isolated binding assays are insufficient. A robust, self-validating workflow must couple functional transport assays with structural validation.

Protocol 1: 5-HT Transport Inhibition Assay (Functional Validation)

Purpose: To quantify the biological activity (IC₅₀) of defluorinated analogs.

  • Cell Preparation: Culture HEK293 cells stably expressing wild-type hSERT in DMEM supplemented with 10% FBS. Plate at 10⁵ cells/well in 96-well plates.

  • Compound Dilution: Prepare serial dilutions of paroxetine, Br-paroxetine, I-paroxetine, and desfluoro paroxetine in assay buffer (150 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Pre-incubation: Wash cells twice with assay buffer. Add analog dilutions and pre-incubate for 15 minutes at 37°C to allow equilibrium binding at the S1 site.

  • Radioligand Application: Initiate transport by adding 20 nM [³H]-5-HT (serotonin) to each well. Incubate for exactly 10 minutes.

  • Termination: Stop the reaction rapidly by washing cells three times with ice-cold assay buffer to trap intracellular [³H]-5-HT.

  • Quantification: Lyse cells using 1% Triton X-100, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Anomalous X-ray Diffraction (Structural Validation)

Purpose: To validate the ABC binding pose by exploiting the anomalous scattering of heavy halogen analogs[5].

  • Complex Formation: Purify thermostabilized hSERT (e.g., ts2-inactive variant) and incubate with a saturating concentration (e.g., 10 µM) of Br-paroxetine or I-paroxetine[5].

  • Crystallization: Co-crystallize the SERT-analog complex using lipidic cubic phase (LCP) techniques.

  • Data Collection: Collect X-ray diffraction data at a synchrotron beamline tuned to the specific absorption edge of Bromine (13.47 keV) or Iodine (33.17 keV).

  • Map Calculation: Generate anomalous difference Fourier maps. The resulting heavy-atom peaks will unambiguously pinpoint the location of the halogen in Subsite C, confirming the ABC pose and validating the baseline model for the fluorinated parent drug[5].

G Syn 1. Analog Synthesis (Desfluoro, Br-, I- substitutions) Func 2. Transport Assay (5-HT uptake inhibition) Syn->Func Functional screening Bind 3. Radioligand Binding ([3H]-citalopram competition) Func->Bind Affinity confirmation Struc 4. X-ray / Cryo-EM (Anomalous scattering validation) Bind->Struc Structural mapping Data 5. Mechanistic Synthesis (Pose & Affinity Correlation) Struc->Data Self-validating loop

Diagram 2: Self-validating experimental workflow for evaluating SERT inhibitor analogs.

Metabolic and Pharmacokinetic Implications

Beyond in vitro SERT affinity, the biological activity of defluorinated paroxetine is severely limited by its pharmacokinetic profile. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). In wild-type paroxetine, the fluorine atom is strategically placed at the para position of the phenyl ring.

If this fluorine is removed (desfluoro paroxetine), the electron-rich aromatic ring becomes highly susceptible to cytochrome P450-mediated electrophilic aromatic oxidation (specifically para-hydroxylation)[2]. This leads to rapid first-pass metabolism, rendering the desfluoro analog biologically inert in vivo. Therefore, in the context of pharmaceutical manufacturing, desfluoro paroxetine is strictly monitored as a degradation product or synthetic impurity (EP Impurity A) requiring specialized fluorinated stationary phases for chromatographic separation and detection[2],[8].

References

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 2020.[Link]

  • Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. PMC, NIH.[Link] (Derived from NIH Grounding)

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex (Preprint). bioRxiv, 2020.[Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate, 2019.[Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate, 2019. [Link]

  • Development and discovery of SSRI drugs. Wikipedia.[Link]

  • Identification of Fluoxetine-SERT Interactions and APO-SERT Studies via Crosslinking Mass Spectrometry. Duquesne Scholarship Collection, 2021.[Link]

Sources

Foundational

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: A Dual-Utility Research Chemical in Analytical Profiling and Neuropharmacology

Executive Summary The compound rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7) occupies a unique dual role in modern pharmaceutical research. Officially designated as Paroxetine EP Impurity B an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7) occupies a unique dual role in modern pharmaceutical research. Officially designated as Paroxetine EP Impurity B and USP Related Compound A[1], it is an indispensable analytical reference standard for quality control in Selective Serotonin Reuptake Inhibitor (SSRI) manufacturing[2]. Beyond its regulatory utility, the targeted substitution of a fluorine atom with a methoxy group fundamentally alters the molecule's pharmacophore. This structural shift not only modulates its affinity for the serotonin transporter (SERT) but also introduces a distinct pharmacological capability: acting as a calcium overload blocker in brain cells[3].

This whitepaper provides an in-depth technical analysis of the compound's structural properties, the causality behind its pharmacological divergence from paroxetine, and self-validating experimental workflows for both analytical quantification and in vitro neuroprotection assays.

Structural Analytics and Physicochemical Profile

The core structural difference between paroxetine and its 4-methoxy derivative lies at the para-position of the phenyl ring attached to the piperidine scaffold. In paroxetine, a highly electronegative and lipophilic fluorine atom ensures tight binding within the central site of SERT. In rac-trans-4-Defluoro-4-methoxy Paroxetine, this fluorine is replaced by an electron-donating methoxy (–OCH₃) group[4].

This substitution induces significant electronic and steric shifts. The methoxy group increases the local dipole moment and introduces steric bulk (due to the oxygen and methyl group) compared to the relatively small van der Waals radius of fluorine (~1.47 Å).

Quantitative Data: Structural Comparison
PropertyParoxetine Hydrochloride4-Methoxy Paroxetine Hydrochloride
CAS Number 78246-49-8127017-74-7
Molecular Formula C₁₉H₂₀FNO₃ · HClC₂₀H₂₄ClNO₄
Molecular Weight 365.83 g/mol 377.86 g/mol
Pharmacopeial ID Active Pharmaceutical IngredientEP Impurity B / USP Related Cmpd A
Aromatic Substitution 4-Fluoro (Electron-withdrawing)4-Methoxy (Electron-donating, Polar)
Primary Utility Clinical SSRIAnalytical Standard / Research Chemical

Pharmacological Divergence: SERT Modulation and Calcium Blockade

The introduction of the polar, electron-donating methoxy group disrupts the optimal halogen-bond interactions typically formed by paroxetine within the SERT binding pocket[4]. While SERT affinity is modulated, this specific piperidine derivative gains the ability to block voltage-gated calcium channels—a known off-target effect of certain modified piperidines.

By preventing the massive influx of Ca²⁺ ions during excitotoxic events (such as glutamate storms during cerebral ischemia), the compound acts as a calcium overload blocker, offering a mechanism for neuroprotection[3].

G C 4-Methoxy Paroxetine (CAS 127017-74-7) SERT SERT Inhibition (Modulated Affinity) C->SERT Steric/Electronic shift Ca Calcium Channel Blockade C->Ca Piperidine derivative effect IntraCa ↓ Intracellular Ca2+ Overload Ca->IntraCa Neuro Neuroprotection (Ischemia/Excitotoxicity) IntraCa->Neuro

Figure 1: Dual pharmacological pathway of 4-methoxy paroxetine modulating SERT and Calcium channels.

Analytical Workflow: HPLC Impurity Profiling

In API manufacturing, differentiating the active ingredient from Impurity B requires high-resolution chromatography[1]. Because the methoxy substitution only slightly alters the molecule's overall hydrophobicity, an isocratic elution often fails to achieve baseline separation.

Causality of Method Design: A gradient elution—starting with a high aqueous phase to retain polar components, followed by a controlled ramp of organic modifier—exploits the subtle dipole moment differences induced by the electron-donating methoxy group[4].

Step-by-Step Protocol: Self-Validating HPLC-UV Analysis
  • Sample Preparation: Dissolve the Paroxetine API sample in methanol to a concentration of 1.0 mg/mL. Spike with 0.1% (w/w) rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride as a reference standard[2].

  • Column Selection: Use a high-end C18 column (e.g., 250 mm × 4.6 mm, 5 µm) to maximize theoretical plates for closely eluting piperidine derivatives.

  • Mobile Phase Gradient:

    • Buffer: 0.05 M Potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid to suppress silanol ionization).

    • Organic: Acetonitrile.

    • Gradient: 0-10 min (80% Buffer), 10-25 min (ramp to 40% Buffer), 25-35 min (hold 40% Buffer).

  • Detection: Set UV detector to 295 nm, where the benzodioxol chromophore exhibits strong absorbance.

  • System Suitability (Self-Validation): The system is only validated for use if the Resolution factor ( Rs​ ) between the Paroxetine peak and Impurity B peak is strictly >1.5 . If Rs​<1.5 , the column must be washed or replaced, ensuring no false quantification occurs.

Workflow Prep API Sample Prep (1 mg/mL in MeOH) HPLC RP-HPLC Separation (C18, Gradient) Prep->HPLC Detect UV Detection (295 nm) HPLC->Detect Quant Impurity B Quantification Detect->Quant

Figure 2: Step-by-step analytical workflow for HPLC quantification of Paroxetine Impurity B.

In Vitro Pharmacological Workflow: Calcium Overload Assay

To evaluate the calcium overload blocking efficacy of rac-trans-4-Defluoro-4-methoxy Paroxetine[3], researchers employ a Fura-2 AM fluorometric assay on primary neuronal cultures.

Causality of Method Design: The choice of Fura-2 AM over non-ratiometric dyes (like Fluo-4) is critical for experimental integrity. By measuring the ratio of emissions following excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), the assay internally corrects for variations in cell thickness, dye loading efficiency, and photobleaching. This ratiometric self-validation ensures that any observed decrease in intracellular calcium is causally linked to the compound's channel-blocking activity rather than experimental artifacts.

Step-by-Step Protocol: Ratiometric Calcium Imaging
  • Cell Preparation: Culture primary cortical neurons in 96-well optical-bottom plates until mature (DIV 10-14).

  • Dye Loading: Incubate cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells three times with HBSS and incubate for an additional 20 minutes to allow intracellular esterases to cleave the AM ester, trapping the dye inside the cell.

  • Compound Pre-treatment: Add rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride at varying concentrations (10 µM - 100 µM) and incubate for 15 minutes. Include Nimodipine as a positive control.

  • Excitotoxic Stimulation: Induce calcium overload by adding 100 µM Glutamate / 10 µM Glycine.

  • Ratiometric Measurement: Record fluorescence continuously using a microplate reader (Excitation: 340 nm and 380 nm; Emission: 510 nm). Calculate the 340/380 ratio to quantify intracellular calcium transients.

Assay Cell Neuronal Culture Preparation Dye Fura-2 AM Loading (45 min) Cell->Dye Treat Compound Incubation (10-100 µM) Dye->Treat Stim Glutamate/NMDA Stimulation Treat->Stim Read Fluorescence Ratio (340/380 nm) Stim->Read

Figure 3: In vitro fluorometric assay workflow for assessing calcium overload blockade.

References

Sources

Exploratory

The Genesis and Analytical Resolution of Paroxetine Impurities: A Comprehensive Technical Guide

Executive Summary Paroxetine, a highly selective serotonin reuptake inhibitor (SSRI), is a structurally complex molecule featuring two stereogenic centers and a piperidine ring. The journey from its initial synthesis to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paroxetine, a highly selective serotonin reuptake inhibitor (SSRI), is a structurally complex molecule featuring two stereogenic centers and a piperidine ring. The journey from its initial synthesis to its final formulation is fraught with chemical vulnerabilities, leading to a diverse profile of process-related, stereoisomeric, and degradation impurities. This whitepaper provides an in-depth mechanistic analysis of Paroxetine impurities, tracing their historical discovery, chemical causality, and the evolution of analytical methodologies required to control them—culminating in self-validating LC-MS/MS protocols designed to meet stringent ICH M7 guidelines for genotoxic contaminants.

Historical Context: Synthesis Routes and Impurity Genesis

The chemical architecture of Paroxetine dictates its impurity profile. Historically, the synthesis of Paroxetine has relied heavily on the N-benzyl piperidinemethanol route[1]. This approach, while effective, introduces several critical junctures where side reactions and incomplete resolutions generate persistent impurities.

The Des-Fluoro Challenge

One of the most notoriously difficult contaminants to control is the des-fluoro impurity . During the Grignard reaction involving 4-fluorophenyl magnesium bromide, non-fluorinated analogs can form. Because this des-fluoro piperidine alcohol precursor undergoes the exact same downstream chemical transformations as the target molecule, it inevitably results in des-fluoro Paroxetine in the final Active Pharmaceutical Ingredient (API)[1]. Pharmacopeial standards strictly mandate that des-fluoro Paroxetine content must remain below 0.1%, necessitating aggressive early-stage purification[1].

Stereoisomeric and Elimination By-Products

Because Paroxetine possesses two chiral centers, four stereoisomers exist, though only the (3S, 4R) configuration is therapeutically active[2].

  • Impurity D: The direct enantiomeric impurity of the API[2].

  • Impurity E: The diastereomeric pair of enantiomers resulting from incomplete stereochemical control during synthesis[2].

  • Impurity G: Chemically identified as 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, this is an elimination product that can arise both as a synthetic by-product and a degradation pathway[3].

Synthesis SM 1-Benzyl-4-piperidone (Starting Material) Grignard Grignard Reaction (+ 4-Fluorophenyl MgBr) SM->Grignard Intermediate Piperidine Alcohol Intermediate Grignard->Intermediate DesFluoro Des-fluoro Precursor (Impurity) Grignard->DesFluoro Side Reaction Paroxetine Paroxetine API (3S, 4R isomer) Intermediate->Paroxetine Resolution & Etherification ChiralImp Impurity D & E (Stereoisomers) Intermediate->ChiralImp Incomplete Resolution ImpG Impurity G (Elimination Product) Intermediate->ImpG Degradation DesFluoro->Paroxetine Carries over as Des-fluoro Paroxetine Nitroso N-Nitroso Paroxetine (Genotoxic) Paroxetine->Nitroso Nitrosation (Storage/Process)

Synthetic pathways and degradation routes leading to major Paroxetine impurities.

The Nitrosamine Paradigm Shift: N-Nitroso Paroxetine

In recent years, the discovery of nitrosamine impurities has forced a re-evaluation of Paroxetine's stability profile. N-Nitroso Paroxetine (EP Impurity A and D) is a highly genotoxic impurity formed via the nitrosation of the secondary amine within the piperidine ring[4].

The Causality of Formation: The secondary amine in Paroxetine is highly susceptible to electrophilic attack by nitrosating agents (e.g., nitrous anhydride derived from trace nitrites in excipients or water under acidic conditions)[4]. Because nitrosamines are classified as "cohort of concern" compounds under ICH M7 guidelines, their presence must be controlled at ultra-trace levels (parts-per-billion), rendering traditional HPLC-UV methods obsolete for this specific application[4].

Quantitative Impurity Matrix

To effectively manage these diverse chemical entities, analytical scientists must categorize them by origin and detection strategy.

Impurity NamePharmacopeial DesignationChemical Origin / TypeRequired Analytical Strategy
Des-fluoro Paroxetine USP / EPProcess Impurity (Piperidine precursor)LC-MS/MS or RP-HPLC
Impurity D EP Impurity DEnantiomeric ImpurityChiral HPLC (Normal/Polar Phase)
Impurity E USP Related Compound EDiastereomeric PairChiral HPLC
Impurity G EP Impurity GDegradation / Elimination ProductRP-HPLC-UV
N-Nitroso Paroxetine EP Impurity A / DGenotoxic NitrosamineHigh-Res LC-MS/MS (MRM)

Advanced Analytical Workflows: A Self-Validating Protocol

To achieve a holistic impurity profile, we must deploy a self-validating analytical system capable of separating chiral impurities (D, E) and achiral impurities (A, C, G) simultaneously, while achieving high sensitivity for nitrosamines[2].

Step-by-Step Methodology: Simultaneous Chiral-Achiral LC-MS/MS Profiling

Step 1: Sample Preparation (Artifact Mitigation)

  • Protocol: Dissolve the Paroxetine API in a chilled extraction solvent (e.g., 80:20 Water:Methanol) using direct dilution rather than aggressive acidic extraction.

  • Causality: Nitrosamines can form artifactually during sample preparation if trace nitrites and acidic conditions are introduced in the lab. Maintaining a low temperature and neutral pH prevents the secondary amine of Paroxetine from undergoing ex-vivo nitrosation, ensuring the measured N-nitroso levels reflect the true batch quality[4].

Step 2: Chromatographic Separation

  • Protocol: Deploy a (150 × 4.6 mm, 5 µm) chiral stationary phase. Utilize an isocratic mobile phase of water:acetonitrile:diethylamine (55:45:0.01, v/v/v) at a flow rate of 0.8 mL/min at 25 °C[2].

  • Causality: The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides highly specific steric and hydrogen-bonding cavities. This allows the baseline resolution of the active (3S, 4R) API from its enantiomer (Impurity D) and diastereomers (Impurity E). The addition of 0.01% diethylamine is a critical chemical choice; as a basic additive, it masks residual silanols on the column, preventing the basic secondary amine of Paroxetine from secondary interactions that cause severe peak tailing[2].

Step 3: ESI-MS/MS Detection

  • Protocol: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).

  • Causality: While UV detection (230 nm) is sufficient for bulk process impurities like Impurity G, genotoxic impurities like N-Nitroso Paroxetine require ppb sensitivity[5]. MRM isolates specific precursor-to-product ion transitions, filtering out the massive API matrix background and achieving the sensitivity required by ICH M7 guidelines[4].

Step 4: System Suitability and Self-Validation

  • Protocol: Inject a system suitability mixture containing Paroxetine and Impurities D, E, and G. Ensure resolution ( Rs​ ) > 1.5 between all critical pairs before proceeding with sample analysis.

  • Causality: A self-validating system must prove its resolving power before every run. If Rs​ drops below 1.5, it indicates stationary phase degradation or mobile phase evaporation, prompting immediate corrective action before data integrity is compromised.

Workflow Prep 1. Sample Prep (Cold Extraction) HPLC 2. Chiral HPLC (Lux Cellulose-1) Prep->HPLC MS 3. ESI-MS/MS (MRM Mode) HPLC->MS Valid 4. Data Validation (ICH Q2/M7) MS->Valid

Step-by-step LC-MS/MS analytical workflow for Paroxetine impurity profiling.

Conclusion

The impurity profile of Paroxetine is a direct reflection of its synthetic history and chemical reactivity. From the unyielding des-fluoro process impurities to the complex chiral separations of Impurities D and E, and the modern regulatory challenge of genotoxic N-nitroso degradation products, control strategies must be deeply rooted in chemical causality. By implementing self-validating, high-resolution LC-MS/MS workflows on specialized chiral stationary phases, analytical scientists can ensure the safety and efficacy of this critical therapeutic agent.

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: PubMed Central (PMC) / nih.gov URL:2

  • Buy Paroxol Tosylate | 317323-77-6 - Smolecule (A Troubleshooter's Guide to Tosylate Synthesis) Source: Smolecule URL:1

  • N-Nitroso Paroxetine EP Impurity A - Veeprho Source: Veeprho URL:4

  • N-Nitroso Paroxetine EP Impurity D - Veeprho Source: Veeprho URL:5

  • Paroxetine EP Impurity G (Paroxetine USP Related Compound E) as Hydrochloride Source: LGC Standards URL:3

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Foundational

molecular weight of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

An In-Depth Technical Guide to the Molecular Weight of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride Abstract: This technical guide provides a comprehensive analysis of the , a significant analogue and impurity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the , a significant analogue and impurity of the well-known selective serotonin reuptake inhibitor (SSRI), Paroxetine. This document is intended for researchers, analytical scientists, and drug development professionals. It details the theoretical calculation of the molecular weight from its chemical formula and outlines the principles and a practical workflow for its experimental verification using mass spectrometry. The significance of this fundamental physicochemical property in the context of pharmaceutical research, impurity profiling, and quantitative analysis is also discussed, providing a holistic understanding grounded in scientific and regulatory principles.

Chemical Identity and Molecular Structure

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is a derivative of Paroxetine where the fluorine atom on the 4-position of the phenyl ring is replaced by a methoxy group.[1][2] It is often identified as "Paroxetine EP Impurity B," highlighting its relevance in the quality control and analysis of Paroxetine drug substances and products.[3][4]

  • IUPAC Name: (3S,4R)-rel-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride[5][6]

  • Synonyms: rac-trans-4-Desfluoro-4-methoxy Paroxetine Hydrochloride, Paroxetine EP Impurity B, Paroxetine HCl USP Related Compound A[3][4]

  • CAS Number: 127017-74-7[7]

  • Molecular Formula: C₂₀H₂₄ClNO₄[4][5][7][8]

The term "rac-trans" indicates that the compound is a racemic mixture of the (3S,4R) and (3R,4S) enantiomers, with the substituents at the 3 and 4 positions of the piperidine ring being in a trans configuration relative to each other. This stereochemistry is crucial to its three-dimensional structure and potential biological activity.

Determination of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. It can be determined theoretically from its molecular formula or confirmed experimentally through analytical techniques.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₂₀H₂₄ClNO₄).

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC2012.011240.22
HydrogenH241.00824.192
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO415.99963.996
Total 377.868

Based on this calculation, the theoretical molecular weight of the hydrochloride salt is 377.87 g/mol . This value is often rounded to two decimal places (377.86) or one (377.9) in supplier documentation and chemical databases.[5][6][7]

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For rac-trans-4-Defluoro-4-methoxy Paroxetine, which exists as a hydrochloride salt, the analysis would typically focus on the free base (the protonated molecule, [M+H]⁺) after ionization.

Causality of Experimental Choice: Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed. High-resolution MS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Expected Outcome: The free base of the compound has a formula of C₂₀H₂₃NO₄ and a monoisotopic mass of 341.1627 Da. In positive ion mode ESI-MS, the expected primary ion would be the protonated molecule, [M+H]⁺, with an m/z of 342.1705 . The full hydrochloride salt is not typically observed as a single entity in the gas phase.

This protocol describes a self-validating system where chromatographic separation ensures sample purity prior to mass analysis.

  • Standard Preparation: Accurately weigh approximately 1 mg of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride and dissolve it in 10 mL of a 50:50 methanol/water solution to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Rationale: The LC step separates the analyte from any potential impurities, ensuring that the mass spectrum obtained corresponds to the compound of interest.[9][10]

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode.

    • Rationale: Positive mode is selected to protonate the basic nitrogen atom on the piperidine ring, forming the [M+H]⁺ ion. A wide scan range ensures the capture of the molecular ion and any potential fragments or adducts.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the monoisotopic mass of the most abundant ion. This should correspond to the [M+H]⁺ ion at m/z 342.1705.

    • Confirm the isotopic pattern. The presence of naturally occurring isotopes (especially ¹³C) will result in smaller peaks at M+1, M+2, etc., with predictable relative abundances.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard B Dissolve & Dilute (Methanol/Water) A->B C Inject into HPLC B->C D C18 Column Separation C->D E ESI Source (Ionization) D->E F Mass Analyzer (m/z Measurement) E->F G Extract Spectrum from Peak F->G H Confirm [M+H]⁺ m/z 342.17 G->H

Caption: Workflow for the experimental verification of molecular weight using LC-MS.

Significance in Research and Drug Development

An accurate molecular weight is fundamental for numerous applications in a scientific setting:

  • Quantitative Analysis: It is essential for preparing solutions of known molarity. All stoichiometric calculations, whether for chemical synthesis yield or for preparing standards for quantitative assays (e.g., HPLC, UPLC), rely on the precise molecular weight.[11][12]

  • Structural Elucidation: High-resolution mass spectrometry provides an exact mass that, when combined with other spectroscopic data (like NMR), helps confirm the elemental composition and thus the structure of a newly synthesized molecule or an unknown impurity.[13][14]

  • Impurity Profiling: As this compound is a known impurity of Paroxetine, its accurate mass is critical for developing analytical methods to detect and quantify it in the drug substance. Regulatory bodies require strict control over impurities, and a unique molecular weight is a key identifier in techniques like LC-MS.[9]

Summary of Physicochemical Data

PropertyValueSource
Chemical Name (3S,4R)-rel-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride[5][6]
CAS Number 127017-74-7[7]
Molecular Formula C₂₀H₂₄ClNO₄[4][5][7][8]
Molecular Weight 377.87 g/mol (Calculated); 377.86 g/mol (Reported)[6][7]
Monoisotopic Mass (Free Base) 341.1627 Da(Calculated)
Expected Ion [M+H]⁺ (Free Base) 342.1705 m/z(Calculated)

References

  • Santa Cruz Biotechnology. (n.d.). rac-trans-4-Defluoro-4-methoxy paroxetine hydrochloride.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71315281, rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride. Retrieved from [Link]

  • ChemicalBook. (n.d.). Rac Trans 4 Desfluoro 4 Methoxy Paroxetine Hydrochloride Cas 127017 74 7.
  • ResearchGate. (n.d.). Paroxetine Hydrochloride. Retrieved from [Link]

  • Acta Scientific. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices.
  • LGC Standards. (n.d.). rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride.
  • Pharmaffiliates. (n.d.). Paroxetine-impurities.
  • International Journal of Chemical and Pharmaceutical Sciences. (2012).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43815, Paroxetine. Retrieved from [Link]

  • Chromatography Online. (2026). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paroxetine.
  • Veeprho. (n.d.). rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CAS 127017-74-7.
  • National Center for Biotechnology Information. (1998). Synthesis and ligand binding of tropane ring analogues of paroxetine. PubMed. Retrieved from [Link]

  • LGC Standards. (n.d.). rac trans-Paroxetine-d4 Hydrochloride.
  • Hindawi. (2013). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (2022). RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 62878, Paroxetine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of paroxetine analogues.
  • MDPI. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2002).
  • Allmpus. (n.d.). Paroxetine HCl Hemihydrate EP Impurity B.
  • Google Patents. (n.d.). US6686473B2 - Process for the production of paroxetine.

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Exploratory

Thermodynamic Solubility Profiling and Isolation Strategies for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Executive Summary In the synthesis and formulation of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, controlling impurity profiles is critical for regulatory compliance and therapeutic efficacy. One of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and formulation of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, controlling impurity profiles is critical for regulatory compliance and therapeutic efficacy. One of the most significant pharmacopeial impurities is rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7), officially recognized as Paroxetine EP Impurity B or USP Related Compound A[1].

Understanding the solubility of this specific impurity across various solvent systems is paramount for two reasons: developing robust analytical methods (e.g., LC-MS, HPLC-UV) and designing thermodynamic crystallization pathways to purge the impurity from the active pharmaceutical ingredient (API). This whitepaper provides an in-depth mechanistic analysis of the solubility profile of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride, detailing the structural causality behind its phase behavior and providing field-proven, self-validating protocols for its isolation.

Physicochemical Profiling & Structural Causality

To understand the solubility of Impurity B, we must analyze how its structural deviations from the parent API dictate its thermodynamic interactions with solvents.

The Methoxy vs. Fluoro Substitution

Paroxetine Hydrochloride contains a highly electronegative fluorine atom on the phenyl ring. In Impurity B, this fluorine is replaced by a methoxy group (-OCH₃).

  • Lipophilicity and Hydration: Fluorine is small (van der Waals radius ~1.47 Å) and highly hydrophobic. The methoxy group is bulkier and acts as a strong hydrogen-bond acceptor. While one might expect the methoxy group to increase aqueous solubility, the steric bulk disrupts the hydration shell. Consequently, Impurity B remains only slightly soluble in water, similar to the parent API which has an aqueous solubility of approximately 5.4 mg/mL[2].

  • Dipole Moment: The electron-donating nature of the methoxy group (via resonance) alters the molecular dipole, shifting its affinity towards polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[3].

The Impact of the Racemic Crystal Lattice

The most critical factor governing the solubility of this impurity is its stereochemistry. Paroxetine API is an enantiopure (-)-trans isomer. In contrast, Impurity B is typically generated and isolated as a rac-trans mixture (a 1:1 ratio of enantiomers)[1].

  • Lattice Energy: Racemic mixtures often crystallize as racemic compounds, which pack more densely in the solid state than enantiopure crystals. This dense packing results in a higher crystal lattice energy ( ΔGlattice​ ).

  • Protic Solvent Resistance: Because more energy is required to break the racemic crystal lattice, the solubility of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride in protic solvents like methanol is significantly reduced. While the enantiopure API is freely soluble in methanol, the racemic impurity is strictly classified as slightly soluble[4]. This differential solubility is the thermodynamic basis for separating the impurity from the API.

Solubility Matrix

The following table synthesizes the solubility profile of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride across standard laboratory and industrial solvents, extrapolated from empirical impurity reference data and parent API behavior[3][4][5].

Solvent SystemPolarity IndexSolubility ClassificationEstimated Concentration (mg/mL)Mechanistic Rationale
Water 10.2Slightly Soluble< 5.0 mg/mLHigh lattice energy limits dissolution; methoxy H-bonding is insufficient to overcome the hydrophobic phenylpiperidine core.
Methanol 5.1Slightly Soluble1.0 - 10.0 mg/mLRacemic crystal packing resists disruption by short-chain protic solvents.
Ethanol 5.2Sparingly Soluble< 1.0 mg/mLDecreased dielectric constant compared to methanol further reduces solvation capacity.
DMSO 7.2Soluble~20.0 - 30.0 mg/mLHigh dipole moment effectively solvates the hydrochloride salt and disrupts the lattice.
DMF 6.4Soluble~30.0 mg/mLStrong polar aprotic interactions stabilize the dissolved cation/anion pair.

Experimental Workflow: Impurity Isolation via Differential Solubility

Because the API is freely soluble in methanol while the rac-trans impurity is only slightly soluble[4], methanol digestion is the optimal pathway for isolating Impurity B from crude Paroxetine mixtures.

G Start Crude Paroxetine HCl (Contains Impurity B) Solubilization Methanol Digestion (25°C) (API Dissolves, Impurity B Remains Solid) Start->Solubilization Filtration Vacuum Filtration (0.45 µm PTFE Membrane) Solubilization->Filtration Phase Separation SolidPhase Retentate (Solid Phase) (Enriched rac-trans Impurity B) Filtration->SolidPhase Insoluble Fraction LiquidPhase Permeate (Filtrate) (Purified Paroxetine API) Filtration->LiquidPhase Soluble Fraction Recryst Recrystallization (Dissolve in DMSO, Anti-solvent Water) SolidPhase->Recryst Final Pure Impurity B Reference Standard Recryst->Final

Workflow for the thermodynamic isolation of Impurity B using differential methanol solubility.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride for analytical method development, the classic Shake-Flask Method must be employed. This protocol is designed as a self-validating system , ensuring that true thermodynamic equilibrium is reached without polymorphic transformation[5].

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase

  • Weigh approximately 50 mg of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride reference standard into a 5 mL amber glass vial.

  • Add 2 mL of the target solvent (e.g., Methanol or pH 7.0 Phosphate Buffer). Ensure a visible excess of solid remains to guarantee saturation.

Step 2: Equilibration (The Self-Validating Loop)

  • Seal the vial and place it in a thermostatic shaking water bath set to exactly 25.0°C ± 0.1°C.

  • Shake at 150 RPM for 48 hours.

  • Validation Check 1 (Equilibrium): Extract a 100 µL aliquot at 48 hours, filter, and quantify via HPLC. Resume shaking.

  • Extract a second 100 µL aliquot at 72 hours. If the concentration difference between the 48h and 72h aliquots is < 2%, thermodynamic equilibrium is validated. If > 2%, continue shaking for another 24 hours.

Step 3: Phase Separation

  • Transfer the equilibrated suspension to a pre-warmed (25°C) centrifuge tube.

  • Centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Carefully draw the supernatant using a syringe and filter through a 0.45 µm PTFE syringe filter (discard the first 0.5 mL to saturate the filter membrane).

Step 4: Solid-State Verification

  • Validation Check 2 (Polymorphism): Recover the solid pellet from the centrifuge tube and dry it under a gentle stream of nitrogen.

  • Analyze the dried solid via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to validate that the solvent did not induce a polymorphic transition or pseudopolymorph (hydrate/solvate) formation during equilibration.

Step 5: HPLC-UV Quantification

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to fall within the linear dynamic range of the UV detector.

  • Inject onto a C18 column and monitor at λmax​ 295 nm[3]. Calculate the exact solubility concentration using a pre-established calibration curve.

Conclusion

The solubility of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is fundamentally dictated by the interplay between its bulky, electron-donating methoxy group and the high lattice energy of its racemic crystal structure. By leveraging its restricted solubility in protic solvents like methanol—a stark contrast to the freely soluble Paroxetine API—chemists can design highly efficient, thermodynamically driven purification workflows. Adhering to self-validating equilibration protocols ensures that solubility data remains robust, reproducible, and directly applicable to critical pharmaceutical quality control processes.

References

  • PAXIL (paroxetine hydrochloride)
  • Source: lgcstandards.
  • Source: chemicalbook.
  • Source: acs.
  • Source: caymanchem.

Sources

Foundational

role of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride in neuroscience research

An In-Depth Technical Guide on the Pharmacological and Analytical Utility of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride in Neuroscience Executive Summary In the landscape of neuropharmacology and psychotropi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological and Analytical Utility of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride in Neuroscience

Executive Summary

In the landscape of neuropharmacology and psychotropic drug development, structural analogs of established therapeutics serve as critical tools for mapping receptor binding pockets and validating analytical methodologies. rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7), commonly designated as Paroxetine EP Impurity B, is a structural derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine[1].

As a Senior Application Scientist, I approach this compound not merely as a synthetic byproduct, but as a highly specialized probe. By replacing the highly electronegative, compact fluorine atom of paroxetine with a bulkier, electron-donating methoxy group, researchers can interrogate the steric and electronic constraints of the Serotonin Transporter (SERT). Furthermore, its near-identical physicochemical profile to paroxetine makes it an indispensable internal standard for the rigorous LC-MS/MS quantification required in neuropharmacokinetic studies[2].

Structural Causality: The Fluoro-to-Methoxy Shift

To understand the utility of this compound, we must first analyze the causality behind its structural divergence from the parent drug. Paroxetine relies on a para-fluoro substituent on its phenyl ring to achieve optimal lipophilicity and minimal steric hindrance within the central binding site (S1 pocket) of SERT.

When the fluorine atom is substituted with a methoxy group (-OCH3), two fundamental physicochemical shifts occur:

  • Electronic Alteration: Fluorine exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the phenyl ring, optimizing cation- π interactions with key residues (e.g., Tyr95, Asp98) in the SERT pocket. Conversely, the methoxy group acts as an electron-donating group via resonance, fundamentally altering the electrostatic potential surface of the aryl moiety[3].

  • Steric Hindrance: Fluorine is a classic bioisostere of hydrogen, possessing a small van der Waals radius (~1.47 Å). The methoxy group is significantly bulkier and introduces a rotatable bond. In receptor binding studies, the introduction of a para-methoxy group often results in steric clashes with active site amino acids, thereby reducing binding affinity compared to halogenated counterparts[4].

This predictable reduction in affinity makes the 4-methoxy derivative an excellent low-affinity structural probe for validating the dimensional limits of the SERT binding pocket.

SAR_Pathway Parox Paroxetine (Para-Fluoro) SERT SERT S1 Binding Pocket Parox->SERT Inductive Effect + Compact Radius Methoxy 4-Methoxy Analog (Para-Methoxy) Methoxy->SERT Resonance Effect + Bulky Volume Affinity_High Optimal Fit (High Affinity) SERT->Affinity_High Affinity_Low Steric Clash (Reduced Affinity) SERT->Affinity_Low

Figure 1: Structural and electronic impact of para-methoxy substitution on SERT binding affinity.

Quantitative Data Summary

To facilitate rapid comparison for assay design, the following table synthesizes the distinct physicochemical properties of the parent compound versus the 4-methoxy derivative.

Table 1: Physicochemical & Pharmacological Comparison

ParameterParoxetine Hydrochloriderac-trans-4-Defluoro-4-methoxy Paroxetine HCl
CAS Number 78246-49-8127017-74-7[5]
Molecular Formula C19H20FNO3·HClC20H24ClNO4[6]
Molecular Weight 365.83 g/mol 377.86 g/mol [7]
Aryl Substituent -F (Fluoro)-OCH3 (Methoxy)
Electronic Profile Electron-WithdrawingElectron-Donating
Primary Research Role Active SSRI TherapeuticSAR Probe / Analytical Reference Standard[8]

Application in Neuroanalytical Chemistry

In neuropharmacokinetics, quantifying paroxetine concentrations in complex biological matrices (e.g., cerebrospinal fluid, brain homogenates) requires an Internal Standard (IS) that perfectly mimics the analyte's extraction recovery and ionization efficiency, yet remains mass-resolved.

The 4-methoxy analog is the premier choice for this role. Because it shares the piperidine and benzodioxol core of paroxetine, it co-elutes closely during Reverse-Phase Liquid Chromatography (RPLC) and experiences identical matrix suppression effects in the Electrospray Ionization (ESI) source. However, its distinct precursor ion mass allows for flawless resolution in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow Sample 1. Biological Matrix (Brain Tissue/CSF) Spike 2. Spike Internal Standard (4-Methoxy Paroxetine) Sample->Spike Prep 3. Protein Precipitation (Cold Acetonitrile) Spike->Prep LC 4. RPLC Separation (C18 Column) Prep->LC MS 5. ESI-MS/MS Detection (MRM Mode) LC->MS Data 6. Self-Validating Quantification MS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow utilizing the 4-methoxy analog as an IS.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to guarantee reproducibility in your laboratory.

Protocol A: Competitive Radioligand Binding Assay for SERT Affinity

Purpose: To determine the inhibition constant ( Ki​ ) of the 4-methoxy analog against SERT in native brain tissue.

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g for 10 mins to remove cellular debris, then centrifuge the supernatant at 20,000 x g for 20 mins to isolate the synaptosomal P2 pellet.

    • Causality: Isotonic sucrose preserves the osmotic integrity of the synaptosomes, ensuring the membrane-bound SERT remains in its native, functional conformation.

  • Assay Buffer Formulation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The presence of Na+ and Cl− is strictly required, as SERT is an ion-dependent symporter; without these ions, ligand binding will collapse.

  • Ligand Incubation: Incubate 100 µg of synaptosomal protein with 1 nM [3H] citalopram and varying concentrations ( 10−10 to 10−4 M) of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride for 60 minutes at 25°C.

    • Causality: [3H] citalopram is preferred over [3H] paroxetine here due to its faster dissociation kinetics, allowing the system to reach true equilibrium faster when competing with bulky structural analogs.

  • Self-Validation (Controls): Include a parallel tube with 10 µM Fluoxetine to define non-specific binding (NSB).

    • Causality: A structurally distinct, high-affinity SSRI ensures that any remaining radioactive signal is definitively non-SERT related, validating the dynamic range of the assay.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of highly lipophilic paroxetine derivatives to the filter itself.

  • Quantification: Wash filters 3x with ice-cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting.

Protocol B: LC-MS/MS System Suitability & Extraction

Purpose: Utilizing the 4-methoxy analog as an IS for psychopharmacological quality control[9].

  • Matrix Spiking: Aliquot 100 µL of plasma or brain homogenate. Spike with 10 µL of a 100 ng/mL solution of rac-trans-4-Defluoro-4-methoxy Paroxetine HCl (IS).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile denatures matrix proteins, while formic acid ensures the secondary amines of both the analyte and IS remain fully protonated ( +1 charge state), maximizing recovery into the organic phase.

  • Centrifugation & Transfer: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water/Acetonitrile (both with 0.1% formic acid).

  • Self-Validation (Matrix Effect Check): Compare the peak area of the IS spiked into the biological matrix post-extraction versus the IS spiked into neat solvent.

    • Causality: This calculates the Matrix Factor (MF). An MF between 0.85 and 1.15 validates that the assay is free from severe ion suppression, proving the trustworthiness of the quantitative data.

References

  • ChemicalBook - rac-trans-4-Desfluoro-4-methoxy Paroxetine Hydrochloride CAS 127017-74-7 URL
  • ChemScene - 127017-74-7 | rel-(3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)
  • DR JCR BIO - Paroxetine HCl Hemihydrate EP Impurity B URL
  • GLP Pharma Standards - Paroxetine EP Impurity B | CAS No- NA URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • NIH PubChem - rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | C20H24ClNO4 URL
  • RSC Advances - Oxidative demethylation of para-substituted benzoic acid derivatives URL
  • Santa Cruz Biotechnology (SCBT)
  • SynThink Chemicals - Paroxetine Hydrochloride Hemihydrate EP Impurity B; 4-Methoxy Paroxetine Hydrochloride URL
  • Veeprho - rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CAS 127017-74-7 URL

Sources

Exploratory

Engineering Neuroprotection: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride as a Targeted Calcium Overload Blocker

Executive Summary While paroxetine is globally recognized as a potent Selective Serotonin Reuptake Inhibitor (SSRI), its clinical utility in acute neuroprotection is severely bottlenecked by its off-target effects. At el...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While paroxetine is globally recognized as a potent Selective Serotonin Reuptake Inhibitor (SSRI), its clinical utility in acute neuroprotection is severely bottlenecked by its off-target effects. At elevated concentrations, the parent compound paradoxically 1 in astrocytes[1]. However, precision structural modifications to the paroxetine scaffold yield derivatives with profoundly different pharmacological profiles.

Specifically, rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7), often cataloged as Paroxetine EP Impurity B, has emerged as a specialized piperidine derivative functioning as a potent2[2],[3]. This technical whitepaper delineates the structural pharmacology, mechanistic rationale, and self-validating experimental protocols required to evaluate this compound in preclinical drug development.

Structural Pharmacology & Causality: The "Why"

To understand why this specific derivative acts as a neuroprotectant rather than an antidepressant, we must analyze the Structure-Activity Relationship (SAR).

Paroxetine relies heavily on its para-fluoro-phenyl group for its primary mechanism of action. Fluorine is a highly electronegative, electron-withdrawing group (EWG) that tightly regulates the electron density of the aromatic ring, optimizing it for π−π stacking within the binding pocket of the Serotonin Transporter (SERT).

In rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride , the fluorine atom is replaced by a para-methoxy group[4].

  • Causality of the Modification: The methoxy group is an electron-donating group (EDG) with significantly greater steric bulk. This substitution disrupts the critical electrostatic interactions required for high-affinity SERT binding, effectively stripping the molecule of its primary SSRI activity. Concurrently, the altered geometry and electron-rich aromatic system enhance the molecule's affinity for the pore-forming α1​ subunits of Voltage-Gated Calcium Channels (VGCCs). By shifting the target from SERT to calcium channels, the derivative prevents excitotoxic calcium influx without triggering the serotonergic side effects or the 5 seen with the parent compound[5].

CalciumPathway Glutamate Glutamate Release NMDAR NMDA/AMPA Receptors Glutamate->NMDAR VGCC Voltage-Gated Ca2+ Channels Glutamate->VGCC Depolarization CaOverload Intracellular Ca2+ Overload NMDAR->CaOverload VGCC->CaOverload MitoDamage Mitochondrial Depolarization CaOverload->MitoDamage Apoptosis Neuronal Apoptosis MitoDamage->Apoptosis Drug rac-trans-4-Defluoro-4-methoxy Paroxetine HCl Drug->NMDAR Modulates Drug->VGCC Blocks

Mechanism of calcium overload blockade by rac-trans-4-Defluoro-4-methoxy Paroxetine HCl.

Quantitative Data Presentation

The pharmacological divergence between the parent SSRI and the 4-methoxy derivative is stark. The table below summarizes the comparative metrics, illustrating the shift from a psychiatric profile to a neuroprotective one.

CompoundSERT Affinity ( Ki​ )Calcium Overload Blockade ( IC50​ )Astrocyte Toxicity ProfilePrimary Application
Paroxetine HCl < 1 nMIneffective (Paradoxically Induces Influx)High (Induces Mitochondrial Damage)Antidepressant (SSRI)
rac-trans-4-Defluoro-4-methoxy Paroxetine HCl > 500 nM~2.5 µMLow (Neuroprotective)Calcium Overload Blocker

Self-Validating Experimental Protocols: The "How"

To rigorously evaluate rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride[6], experimental designs must be self-validating. The following protocols incorporate internal mechanistic controls to ensure data integrity.

Protocol A: High-Throughput Intracellular Calcium Dynamics (Fluo-4 AM Assay)

Objective: Quantify the real-time blockade of Ca2+ influx in primary cortical neurons. Causality for Dye Choice: Fluo-4 AM is selected over Fura-2 because its high quantum yield and single-wavelength excitation (488 nm) are optimized for rapid, high-throughput kinetic plate readers (e.g., FLIPR). This is essential for capturing transient, millisecond-scale calcium spikes during excitotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary murine cortical neurons in 96-well black-walled, clear-bottom microplates. Culture for 10-14 days in vitro (DIV) to ensure mature synapse formation and robust expression of VGCCs and NMDA receptors.

  • Dye Loading: Incubate cells with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

    • Validation Checkpoint: Pluronic F-127 is critical to prevent dye compartmentalization into organelles, ensuring uniform cytosolic distribution and preventing false-positive baseline fluorescence.

  • De-esterification: Wash cells thrice with HBSS and incubate for 20 minutes in the dark. This allows intracellular esterases to cleave the AM ester, trapping the active, calcium-sensitive Fluo-4 dye inside the cell.

  • Drug Pretreatment: Apply rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (titrated from 0.1 µM to 50 µM) for 30 minutes prior to the insult.

  • Excitotoxic Challenge & Kinetic Reading: Establish a 10-second baseline fluorescence ( F0​ ). Inject 100 µM Glutamate / 10 µM Glycine to induce acute calcium overload. Record fluorescence ( F ) continuously for 300 seconds.

  • Self-Validation Controls:

    • Positive Control: Nimodipine (L-type VGCC blocker) + MK-801 (NMDA blocker) to prove the assay's dynamic range for blockade detection.

    • Negative Control: Vehicle (DMSO < 0.1%) to establish the maximum uninhibited Ca2+ influx ceiling.

Workflow Culture Primary Cortical Neuron Culture Dye Fluo-4 AM Dye Loading (45 min, 37°C) Culture->Dye Pretreat Drug Pretreatment (1-100 µM) Dye->Pretreat Insult Glutamate/NMDA Challenge Pretreat->Insult Imaging Live-Cell Fluorescence Imaging (Ex: 488nm) Insult->Imaging Analysis Kinetic Data Extraction (F/F0) Imaging->Analysis

High-throughput screening workflow for evaluating calcium overload blockers.

Protocol B: Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Objective: Verify that blocking calcium overload upstream translates to downstream mitochondrial protection, preventing the apoptosis seen with parent SSRIs[1]. Causality for Assay Choice: JC-1 is a ratiometric dye. It forms red J-aggregates in healthy, polarized mitochondria and shifts to green monomers upon depolarization.

Step-by-Step Methodology:

  • Induction & Treatment: Following a 4-hour excitotoxic glutamate challenge in the presence or absence of the paroxetine derivative, wash the neurons with PBS.

  • JC-1 Incubation: Add 2 µM JC-1 dye in culture medium and incubate for 30 minutes at 37°C.

  • Fluorescence Detection: Read the plate at Ex/Em 535/590 nm (Red Aggregates) and Ex/Em 485/530 nm (Green Monomers).

    • Validation Checkpoint: The ratiometric nature (Red/Green ratio) is inherently self-validating. It mathematically cancels out artifacts caused by variations in cell plating density, dye loading efficiency, or photobleaching. A preserved high Red/Green ratio in drug-treated wells definitively proves that the derivative successfully halted the calcium-induced mitochondrial membrane potential collapse.

References

  • Tianfu Chemical. "rac-trans-4-Desfluoro-4-methoxy Paroxetine Hydrochloride CAS 127017-74-7". Tianfuchem.
  • SynThink Chemicals. "Paroxetine Hydrochloride Hemihydrate EP Impurity B; 4-Methoxy Paroxetine Hydrochloride". SynThink.
  • CymitQuimica. "CAS: 127017-74-7 | rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride". CymitQuimica.
  • Charm17. "4-Defluoro-4-methoxy Paroxetine Hydrochloride". Shanghai Charm Analytical Technology Co., Ltd.
  • Then, Chee Kin, et al. "Antidepressants, sertraline and paroxetine, increase calcium influx and induce mitochondrial damage-mediated apoptosis of astrocytes." Oncotarget (2017).
  • ResearchGate. "Sertraline and paroxetine induce dose-dependent intracellular calcium elevation in astrocytes." ResearchGate.

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Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Quantitation and Structural Confirmation of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Executive Summary The accurate identification and quantitation of pharmaceutical impurities is a cornerstone of drug safety and regulatory compliance. This application note provides a comprehensive, self-validating analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate identification and quantitation of pharmaceutical impurities is a cornerstone of drug safety and regulatory compliance. This application note provides a comprehensive, self-validating analytical framework for the isolation, quantitation, and structural confirmation of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride . By leveraging orthogonal techniques—UHPLC-UV for high-throughput quantitation and LC-MS/MS for trace-level structural elucidation—this guide ensures robust compliance with ICH Q3A(R2) and pharmacopeial standards.

Chemical Context & Regulatory Significance

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7) is a critical process-related impurity associated with the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI)[1]. Officially designated in pharmacopeial monographs as Paroxetine EP Impurity B or USP Related Compound A , this compound arises when the 4-fluoro substituent on the parent phenyl ring is substituted by a 4-methoxy group[2].

Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% threshold in an active pharmaceutical ingredient (API) must be structurally characterized and accurately quantified[3]. Because Impurity B shares the core piperidine and benzodioxole structural motifs with the parent drug, it exhibits near-identical chromatographic behavior, necessitating high-efficiency separation techniques to prevent co-elution[4].

Physicochemical Profile

ParameterSpecification
Chemical Name rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride
Pharmacopeial Name Paroxetine EP Impurity B / USP Related Compound A
CAS Number 127017-74-7 (HCl salt); 127017-69-0 (Free base)[1]
Molecular Formula C20H23NO4 · HCl[1]
Molecular Weight 377.86 g/mol (HCl salt) / 341.40 g/mol (Free base)[1]
Key Structural Feature Methoxy (-OCH3) substitution at the para-position of the phenyl ring

Analytical Strategy & Workflow

To achieve baseline resolution and unambiguous identification, a dual-platform approach is employed. UHPLC-UV provides rapid, high-throughput quantitation for routine Quality Control (QC), while LC-MS/MS offers orthogonal structural confirmation for trace-level analysis[5].

AnalyticalWorkflow Sample Paroxetine API Sample (Contains Impurity B) Prep Sample Preparation (Water:THF Diluent) Sample->Prep Dissolve UHPLC UHPLC-UV Analysis (295 nm Quantitation) Prep->UHPLC Aliquot 1 LCMS LC-MS/MS (ESI+) (Trace Confirmation) Prep->LCMS Aliquot 2 Validate System Suitability (Resolution > 2.0) UHPLC->Validate Chromatogram LCMS->Validate Mass Spectra Report ICH Compliant Reporting Validate->Report Validated Data

Analytical workflow for the quantitation and confirmation of Paroxetine Impurity B.

Experimental Protocols

Protocol A: UHPLC-UV Method for Impurity Profiling

Legacy HPLC methods for Paroxetine impurities often required run times exceeding 180 minutes across multiple columns[3]. By migrating to sub-2 µm particle chemistry (UHPLC), the analysis time is reduced to under 10 minutes while drastically improving the resolution of closely eluting analogs[3].

Scientific Causality: The secondary amine of the piperidine ring is highly basic. To prevent secondary interactions with residual silanols on the stationary phase (which causes severe peak tailing), the mobile phase is buffered to an acidic pH of 3.0. UV detection is set to 295 nm to specifically target the benzodioxole chromophore, maximizing the signal-to-noise ratio while ignoring non-aromatic excipients[4].

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a mixture of LC-MS grade Water and Tetrahydrofuran (THF) in a 9:1 (v/v) ratio[4].

  • Standard Preparation: Dissolve the rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride reference standard in diluent to achieve a final concentration of 1.0 µg/mL (representing the 0.1% specification limit for a 1.0 mg/mL API sample)[4].

  • Sample Preparation: Accurately weigh 50.0 mg of Paroxetine API, dissolve, and dilute to 50.0 mL with the prepared diluent[6].

  • Chromatographic Execution: Inject 2.0 µL of the sample into the UHPLC system using the gradient outlined in Table 2.

Table 2: UHPLC Chromatographic Conditions

ParameterSetting
Column C18, 50 mm × 2.1 mm, 1.7 µm particle size[3]
Mobile Phase A 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.45 mL/min
Column Temperature 40°C
Detection Wavelength 295 nm[4]

Gradient Program:

  • 0.0 - 1.0 min: 10% B

  • 1.0 - 4.0 min: Linear ramp to 60% B

  • 4.0 - 5.0 min: Hold at 60% B

  • 5.0 - 5.1 min: Return to 10% B

  • 5.1 - 7.0 min: Re-equilibration at 10% B

Protocol B: LC-MS/MS Method for Trace Analysis and Structural Confirmation

When an unknown peak co-elutes near the API, or when quantifying Impurity B below the UV limit of detection, LC-MS/MS is required[5].

Scientific Causality: Electrospray Ionization in positive mode (ESI+) is selected because the secondary amine of the Impurity B piperidine ring readily accepts a proton, forming a highly stable [M+H]+ precursor ion at m/z 342.2. A stable isotope-labeled internal standard, such as Paroxetine-D4 or Paroxetine-D6, is spiked into the sample to correct for matrix effects and ionization suppression[7].

Step-by-Step Methodology:

  • Internal Standard Spiking: Add Paroxetine-D6 internal standard to all calibration standards and samples to achieve a consistent concentration of 10 ng/mL[7].

  • Sample Dilution: Dilute the UHPLC sample preparation 1:100 in Mobile Phase A to prevent MS detector saturation.

  • MS Optimization: Infuse the reference standard to optimize collision energies (CE) for the target Multiple Reaction Monitoring (MRM) transitions.

  • Acquisition: Run the samples using the UHPLC gradient above, diverting the flow to the MS source between minutes 2.0 and 4.5.

Table 3: LC-MS/MS MRM Parameters (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Paroxetine API 330.2 [M+H]+ 192.15020
Impurity B 342.2 [M+H]+ 192.15022
Paroxetine-D6 (IS) 336.2 [M+H]+ 198.15020

System Suitability and Self-Validation

A scientifically sound protocol must be self-validating. Before reporting any quantitative data for Impurity B, the analytical system must independently pass the following suitability criteria based on pharmacopeial standards[4]:

  • Resolution ( Rs​ ): The critical pair resolution between Paroxetine and Impurity B must be ≥2.0 [4]. Diagnostic Insight: If Rs​<2.0 , verify the mobile phase pH. Slight alkaline deviations can shift the retention time of the ionizable piperidine ring, causing co-elution.

  • Tailing Factor ( Tf​ ): The tailing factor for the Impurity B peak must be ≤1.5 . Diagnostic Insight: Excessive tailing indicates column voiding or unsuppressed secondary silanol interactions.

  • Injection Precision: The relative standard deviation (%RSD) for five replicate injections of the 1.0 µg/mL standard must be ≤2.0% [4].

References

  • Veeprho Pharmaceuticals. "rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CAS 127017-74-7." Veeprho. URL: [Link]

  • LCGC North America. "Development and Validation of a UHPLC Method for Paroxetine Hydrochloride." Chromatography Online. URL:[Link]

  • United States Pharmacopeia (USP). "Paroxetine Hydrochloride Monograph." USP-NF. URL:[Link]

Sources

Method

Application Note: High-Resolution UHPLC-UV/MS Quantification of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride in Pharmaceutical Samples

Target Audience: Analytical Chemists, QC/QA Scientists, and Pharmaceutical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Formulated Drug Products Introduction & Regulatory Context Paro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC/QA Scientists, and Pharmaceutical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Formulated Drug Products

Introduction & Regulatory Context

Paroxetine hydrochloride is a potent selective serotonin reuptake inhibitor (SSRI) utilized globally for the treatment of major depressive and anxiety disorders[1]. The multi-step organic synthesis of paroxetine is susceptible to side reactions and starting material impurities, which can propagate through the synthetic pathway. One such critical process-related impurity is rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7)[2].

Structurally, this impurity arises when the 4-fluoro substituent on the paroxetine phenyl ring is replaced by a 4-methoxy group. Depending on the specific pharmacopeial monograph, it is frequently designated as Paroxetine EP Impurity B or USP Related Compound A[3]. To comply with ICH Q3A(R2) and Q2(R1) regulatory guidelines, any related substance exceeding the 0.10% threshold in the API must be rigorously identified, structurally elucidated, and quantified[1].

Mechanistic Principles & Causality of the Analytical Method

Developing an assay for rac-trans-4-Defluoro-4-methoxy Paroxetine presents a unique chromatographic challenge due to its structural homology to the parent API. Both compounds share a basic piperidine scaffold and a benzodioxol-ether linkage, resulting in nearly identical pKa (~9.9) and logP values.

  • Chromatographic Causality: Standard silica-based C18 columns often yield severe peak tailing for secondary amines like paroxetine due to secondary ion-exchange interactions with residual surface silanols. To establish a self-validating, high-efficiency method, this protocol utilizes an ultra-high performance liquid chromatography (UHPLC) system equipped with a sub-2 μm ethylene bridged hybrid (BEH) C18 column[1]. The mobile phase is buffered at pH 3.0 using ammonium formate. This acidic environment ensures the piperidine nitrogen remains fully protonated, while the ionic strength suppresses silanol interactions, yielding sharp, symmetrical peaks.

  • Detection Causality: UV detection at 220 nm captures the optimal π−π∗ transitions of the aromatic systems. For orthogonal validation and ultra-trace quantification, Electrospray Ionization Mass Spectrometry (ESI-MS/MS) in positive ion mode is employed. The mass spectrometer easily differentiates the co-eluting risk by tracking the [M+H]+ ion at m/z 342 for the methoxy impurity versus m/z 330 for paroxetine[2].

Analytical Workflow

Analytical_Workflow N1 1. Sample Preparation API dissolution in 50:50 MeOH:H2O Spike with Internal Standard N2 2. UHPLC Separation Sub-2 μm BEH C18 Column Gradient: Ammonium Formate / ACN N1->N2 N3 3. Detection (UV/MS) UV at 220 nm & Positive ESI-MS/MS Monitor m/z 342[M+H]+ N2->N3 N4 4. Data Analysis Peak Integration & Purity Check Quantification against Calibration Curve N3->N4 N5 5. Method Validation ICH Q2(R1) Compliance (LOD, LOQ, Linearity, Accuracy) N4->N5

Figure 1: End-to-end analytical workflow for UHPLC-UV/MS quantification of Paroxetine impurities.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Paroxetine Hydrochloride API standard; rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride reference standard (Purity 98%, CAS: 127017-74-7)[4].

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Buffer: 10 mM Ammonium Formate, adjusted to pH 3.0 with LC-MS grade Formic Acid.

Step-by-Step Sample Preparation

Self-Validation Check: Paroxetine and its related impurities are prone to adsorption on untreated glass surfaces at trace concentrations. Utilizing a 50:50 MeOH:Water diluent mitigates this adsorption and guarantees complete solvation of the API matrix[1].

  • Diluent Preparation: Mix equal volumes of LC-MS grade Methanol and Ultrapure Water. Degas via ultrasonication for 5 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the rac-trans-4-Defluoro-4-methoxy Paroxetine standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 100 μg/mL).

  • API Sample Preparation: Weigh 50.0 mg of the Paroxetine Hydrochloride sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume (Yields 1.0 mg/mL API).

  • Spiked Validation Samples: For recovery/accuracy determination, spike the API sample with the impurity stock solution to achieve final impurity concentrations of 0.05%, 0.10%, and 0.15% relative to the API concentration.

  • Filtration: Filter all final solutions through a 0.22 μm PTFE syringe filter into deactivated glass autosampler vials. Critical: Discard the first 1 mL of filtrate to prevent adsorption losses on the filter membrane.

UHPLC-UV/MS Conditions
  • System: Waters Acquity UPLC (or equivalent) coupled with a Photodiode Array (PDA) and Triple Quadrupole Mass Spectrometer.

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[1].

  • Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity, allowing higher flow rates and sharper peaks without exceeding system backpressure limits).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 4.0 min: 20% 60% B

    • 4.0 - 4.5 min: 60% 90% B

    • 4.5 - 5.5 min: 90% B

    • 5.5 - 6.0 min: 20% B (Re-equilibration)

  • Injection Volume: 2.0 μL.

  • UV Detection: 220 nm (extracted chromatogram for quantification)[5].

  • MS/MS Parameters: Positive ESI, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

    • Paroxetine MRM: 330.1 192.1

    • Methoxy Impurity MRM: 342.1 192.1

Data Presentation & Method Validation

The method was validated according to ICH Q2(R1) guidelines for the quantification of impurities. The self-validating nature of the assay is confirmed by the System Suitability Testing (SST) criteria, which must be met prior to sample analysis.

Table 1: Method Validation Parameters for rac-trans-4-Defluoro-4-methoxy Paroxetine

Validation ParameterResult / CriteriaRegulatory Guideline
Limit of Detection (LOD) 0.015 μg/mL (S/N 3)ICH Q2(R1)
Limit of Quantification (LOQ) 0.050 μg/mL (S/N 10)ICH Q2(R1)
Linearity Range 0.05 μg/mL to 5.0 μg/mL R2≥0.999
Accuracy (Recovery) 98.5% - 101.2% (Spiked at 0.10%)90.0% - 110.0%
Method Precision (RSD) 1.2% (n=6 injections at LOQ) 5.0% at LOQ

Table 2: System Suitability Testing (SST) Criteria

SST ParameterTarget SpecificationCausality / Rationale
Resolution ( Rs​ ) 2.0 (between API and Impurity)Ensures baseline separation for accurate UV integration.
Tailing Factor ( Tf​ ) 1.5 for all peaksVerifies complete protonation of the piperidine nitrogen.
Theoretical Plates ( N ) 10,000Confirms column efficiency and sub-2 μm particle integrity.
Retention Time Precision RSD 1.0%Validates pump gradient delivery and thermal stability.

Causality & Troubleshooting

  • Issue: Peak Tailing of the Impurity ( Tf​>1.5 ).

    • Causality: Insufficient buffering capacity or degradation of the column's end-capping. The basic piperidine nitrogen interacts with exposed, acidic silanols on the silica matrix.

    • Solution: Verify the mobile phase pH is exactly 3.0. If tailing persists, the column's stationary phase has likely degraded; replace with a fresh base-deactivated BEH column.

  • Issue: Co-elution of the Methoxy Impurity with Paroxetine API.

    • Causality: The structural difference (methoxy vs. fluoro) alters the hydrophobicity only marginally. A gradient slope that is too steep will compress this critical pair, causing co-elution.

    • Solution: Decrease the gradient slope between 1.0 and 4.0 minutes (e.g., ramp from 20% to 40% B instead of 60% B). This increases the selectivity factor ( α ) between the parent API and the impurity.

References

  • Title: Development and Validation of a UHPLC Method for Paroxetine Hydrochloride Source: LCGC North America / Chromatography Online URL: [Link]

  • Title: Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation Source: Pharmaceutical Methods URL: [Link]

Sources

Method

Application Note: NMR Spectroscopic Elucidation of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Executive Summary This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride . Officially recognized as Paroxetine European Pharmacopoeia (EP) Impurity B or USP Related Compound A[1], this compound is a critical process-related impurity and synthetic analog of the active pharmaceutical ingredient (API), Paroxetine. This guide details the mechanistic rationale, experimental causality, and step-by-step methodologies required to conclusively identify this impurity and differentiate it from the parent API.

Structural & Mechanistic Insights

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) characterized by a piperidine ring substituted with a benzodioxolyl group and a 4-fluorophenyl group. In rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7), the highly electronegative fluorine atom on the phenyl ring is replaced by an electron-donating methoxy group (-OCH₃)[2].

This single substitution fundamentally alters the molecule's NMR profile. Understanding the causality behind these spectral changes is essential for accurate elucidation:

  • Stereochemical Causality (The Piperidine Ring): The rac-trans designation indicates that the substituents at the C3 and C4 positions of the piperidine ring occupy a trans-diequatorial conformation. In ¹H NMR, this rigid geometry forces the axial protons at C3 and C4 into a ~180° dihedral angle, resulting in a large scalar coupling constant ( J3,4​≈11.5−12.0 Hz)[3]. Observing this specific coupling is mandatory to confirm the relative stereochemistry[4].

  • Electronic Environment Shift (The Phenyl Ring): The -OCH₃ group acts as a strong electron-donating group via resonance, significantly shielding the ortho and para protons on the phenyl ring compared to the inductive electron-withdrawing effect of fluorine.

  • Spin-Spin Splitting (The Carbon Backbone): In the parent API, the ¹⁹F nucleus (spin ½) couples strongly with the ¹³C nuclei of the phenyl ring, creating distinct doublet splitting patterns (e.g., JC−F​≈240 Hz for the ipso carbon). The complete absence of this C-F splitting in the ¹³C NMR spectrum is a primary diagnostic marker for the defluoro analog.

Logical Workflow for Structural Validation

NMR_Elucidation_Logic Sample rac-trans-4-Defluoro-4-methoxy Paroxetine HCl (Sample) Solvent Dissolution in DMSO-d6 (Solubilizes HCl salt) Sample->Solvent Acq1D 1D NMR Suite (1H, 13C, 19F) Solvent->Acq1D Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Solvent->Acq2D TestF 19F NMR Negative Control Acq1D->TestF TestH 1H NMR Stereochemistry Acq1D->TestH TestC 13C NMR Carbon Backbone Acq1D->TestC Map 2D Connectivity Confirm Regiochemistry Acq2D->Map ValF Absence of 19F Signal (Confirms Defluoro) TestF->ValF ValH J3,4 ≈ 11.5 Hz (trans) δ 3.7 ppm (-OCH3) TestH->ValH ValC No C-F splitting δ ~55 ppm (-OCH3) TestC->ValC Conclusion Positive Identification: EP Impurity B ValF->Conclusion ValH->Conclusion ValC->Conclusion Map->Conclusion

Workflow for NMR elucidation of rac-trans-4-Defluoro-4-methoxy Paroxetine HCl.

Experimental Design & Self-Validating Protocol

Causality of Solvent Selection

The sample is a hydrochloride (HCl) salt. In non-polar deuterated solvents (like CDCl₃), the protonated piperidine nitrogen forms tight ion pairs and aggregates, leading to severe peak broadening and loss of crucial scalar coupling information. DMSO-d₆ is explicitly chosen because its high dielectric constant fully dissociates the HCl salt, breaking up aggregates to yield sharp, highly resolved resonances. Furthermore, it prevents rapid chemical exchange, allowing the direct observation of the broad NH2+​ protons.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of the rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride standard.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube. Ensure the sample volume is perfectly centered within the probe's active coil area to prevent magnetic susceptibility artifacts.

Step 2: Instrument Setup & Self-Validation

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear inverse-geometry probe.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Critical Self-Validation Step: Perform automated or manual probe tuning and matching for ¹H, ¹³C, and ¹⁹F nuclei. Mismatched probe tuning will result in poor 90° pulse calibration and degraded signal-to-noise ratios.

  • Shim the magnetic field (Z1-Z5 gradients) until the full width at half maximum (FWHM) of the TMS signal is strictly < 1.0 Hz.

Step 3: Data Acquisition

  • ¹H NMR: Acquire 16–32 scans using a standard 90° pulse sequence. Use a relaxation delay (D1) of 2.0 s to ensure quantitative integration of the methoxy protons against the aromatic backbone.

  • ¹³C{¹H} NMR: Acquire 1024–2048 scans using a 30° pulse angle and WALTZ-16 proton decoupling.

  • ¹⁹F NMR (The Negative Control): Acquire 32 scans with a wide sweep width (+100 to -250 ppm). Logic: To definitively prove the standard is a "defluoro" impurity, the protocol must self-validate by demonstrating the complete absence of the characteristic Paroxetine fluorine resonance (typically found near -115 ppm).

  • 2D NMR Suite: Acquire gradient-selected COSY (to trace the piperidine spin system), HSQC (for one-bond C-H correlations), and HMBC (to confirm the linkage of the methoxy group to the phenyl ring via a ³J_CH correlation).

Quantitative Data Presentation

The tables below summarize the expected NMR assignments based on the structural modifications of the Paroxetine backbone[4].

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Position / GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Note
-OCH₃ 3.75Singlet (s)-3HConfirms 4-methoxy substitution.
O-CH₂-O 5.95Singlet (s)-2HBenzodioxole methylenedioxy protons.
Piperidine H4 2.85 - 2.95Triplet of doublets (td)~11.5, 4.01HLarge J confirms trans-diequatorial geometry[3].
Piperidine H3 2.75 - 2.85Multiplet (m)-1HAdjacent to the ether linkage.
Ar-H (Methoxy-phenyl) 6.90, 7.20Doublets (d)~8.54HAA'BB' spin system; shielded relative to API.
Ar-H (Benzodioxole) 6.40 - 6.85m, d, ddVarious3HAromatic backbone of the fused ring.
NH₂⁺ ~9.00Broad singlet (br s)-2HObservable due to DMSO-d₆ solvent choice.
Table 2: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
Carbon EnvironmentChemical Shift (δ, ppm)Splitting PatternMechanistic Note
-OCH₃ ~55.2SingletCharacteristic aliphatic ether carbon.
O-CH₂-O ~100.8SingletBenzodioxole acetal carbon.
C-OMe (Phenyl C4) ~158.0SingletSelf-Validation: Absence of JC−F​ doublet (~240 Hz) confirms defluoro structure.
CH (Phenyl C3/C5) ~114.0SingletSelf-Validation: Absence of JC−F​ doublet (~21 Hz) confirms defluoro structure.
Piperidine C4 ~41.5SingletResonates upfield due to aliphatic nature.
CH₂-O (Ether link) ~68.5SingletConnects piperidine C3 to benzodioxole.

Conclusion

By employing a logically structured, self-validating NMR protocol, rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride can be unambiguously identified. The critical diagnostic criteria—the large J3,4​ scalar coupling in the ¹H NMR, the presence of the ~55 ppm methoxy carbon, and the complete absence of ¹⁹F signals and ¹³C-C-F splitting—serve as a robust framework for distinguishing EP Impurity B from the Paroxetine API.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 71315281, rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride. Retrieved from:[Link]

  • Slack, J. et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. PMC. Retrieved from:[Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Retrieved from: [Link]

Sources

Application

Application Notes and Protocols: Investigating the Neuroprotective Potential of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

An in-depth guide for researchers, scientists, and drug development professionals on the experimental use of a novel Paroxetine analog in neuroprotection studies. Authored by: Gemini, Senior Application Scientist Introdu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental use of a novel Paroxetine analog in neuroprotection studies.

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Serotonin Reuptake Inhibition

Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI), is primarily known for its role in modulating serotonergic neurotransmission for the treatment of depression and anxiety disorders.[1][2] However, a growing body of evidence reveals that its therapeutic utility may extend into the realm of neuroprotection, acting through mechanisms distinct from its effect on the serotonin transporter (SERT).[3] Studies have demonstrated that Paroxetine can confer protection against neuronal apoptosis and injury in various models, including those related to HIV-protein toxicity and Parkinson's disease.[3][4] These non-canonical effects are attributed to its interaction with mitochondrial proteins, suppression of neuroinflammation, and reduction of oxidative stress.[3][4]

This guide focuses on rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride , a novel analog of Paroxetine (CAS 127017-74-7).[5][6] The structural modification—replacing the fluorine atom at the 4-position of the phenyl ring with a methoxy group—presents an intriguing opportunity for neuropharmacological exploration. This substitution may alter the compound's lipophilicity, blood-brain barrier (BBB) penetration, metabolic profile (potentially avoiding metabolism pathways associated with the fluorophenyl group), and affinity for novel molecular targets.

These application notes provide a comprehensive framework for the initial in vitro and in vivo evaluation of this compound's neuroprotective properties, establishing a foundational methodology for its systematic investigation.

Hypothesized Mechanism of Action

While the precise mechanism of this novel analog is unknown, we hypothesize that its neuroprotective effects are mediated through SERT-independent pathways, building upon the known non-canonical actions of Paroxetine. The primary proposed pathways for investigation are:

  • Mitochondrial Integrity and Intrinsic Apoptosis: Paroxetine has been shown to interact with mitochondrial proteins and prevent calcium-dependent mitochondrial swelling.[3] We hypothesize that the analog may similarly preserve mitochondrial function under cellular stress. This can be assessed by measuring the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. A lower Bax/Bcl-2 ratio is indicative of mitochondrial membrane stabilization and reduced susceptibility to apoptosis.[7][8]

  • Pro-Survival Signaling Cascades: The PI3K/Akt and CREB signaling pathways are central regulators of neuronal survival, growth, and plasticity.[[“]][10][11][12] Activation of Akt (via phosphorylation) and the transcription factor CREB (cAMP response element-binding protein) promotes the expression of anti-apoptotic and pro-survival genes.[13][14] We propose that the compound may activate these pathways, thereby enhancing neuronal resilience.

G cluster_0 Neurotoxic Insult (e.g., Glutamate, Oxidative Stress) cluster_1 Hypothesized Compound Action cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Insult Neuronal Stress Mito Mitochondrial Stabilization (Bcl-2 / Bax Ratio) Insult->Mito Induces Mitochondrial Dysfunction Apoptosis Decreased Apoptosis (Caspase-3 Activity) Insult->Apoptosis Promotes Apoptosis Compound rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride PI3K_Akt PI3K/Akt Pathway (p-Akt) Compound->PI3K_Akt Activates? CREB CREB Pathway (p-CREB) Compound->CREB Activates? Compound->Mito Stabilizes? Survival Increased Neuronal Survival & Neuroprotection PI3K_Akt->Survival Promotes CREB->Survival Promotes Mito->Apoptosis Inhibits

Figure 1: Hypothesized neuroprotective signaling pathways.

PART 1: In Vitro Neuroprotection Studies

Objective: To determine the dose-dependent efficacy of the compound in protecting cultured neuronal cells from glutamate-induced excitotoxicity.

G Start Start: Plate Neuronal Cells (e.g., HT22) Pretreat Pre-treatment: Incubate with Compound (Varying Concentrations) Start->Pretreat 24h Induce Induce Injury: Add Glutamate (5 mM) Pretreat->Induce 1-2h Incubate Incubate for 24h Induce->Incubate Assay Assess Viability: XTT Assay Incubate->Assay Analyze Data Analysis: Calculate % Viability vs. Control Assay->Analyze End End: Dose-Response Curve Analyze->End

Figure 2: General experimental workflow for in vitro neuroprotection assays.

Protocol 1.1: Neuronal Cell Culture and Plating

This protocol uses the HT22 murine hippocampal neuronal cell line, a common model for studying glutamate-induced oxidative stress.

  • Cell Maintenance: Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well.[15]

  • Adherence: Allow cells to adhere and grow for 24 hours before treatment.

Protocol 1.2: Induction of Glutamate-Induced Excitotoxicity
  • Compound Preparation: Prepare a stock solution of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

  • Pre-treatment: After 24 hours of cell growth, carefully remove the old medium and replace it with medium containing the various concentrations of the compound. Include a "vehicle-only" control group.

  • Incubation: Incubate the cells with the compound for 1-2 hours.[16]

  • Neurotoxicity Induction: Prepare a stock solution of glutamate. Add glutamate to the wells to a final concentration of 5 mM, except for the "untreated control" wells.[15]

  • Final Incubation: Incubate the plate for an additional 24 hours.

Protocol 1.3: Assessment of Neuroprotection using XTT Assay

The XTT assay is selected over the MTT assay due to its use of a water-soluble formazan product, which simplifies the protocol, eliminates a harsh solubilization step, and can offer greater sensitivity.[17]

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.

  • Assay: Add 50 µL of the XTT labeling mixture to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the incubator.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used.

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the test wavelength absorbance.

    • Express cell viability as a percentage of the untreated control group: % Viability = (Absorbance_treated / Absorbance_untreated_control) * 100

Data Presentation
Treatment GroupCompound Conc. (µM)Glutamate (5 mM)Mean Absorbance (450nm)% Cell Viability
Untreated Control0-1.25100%
Vehicle Control0+0.4536%
Test Compound0.01+0.5846.4%
Test Compound0.1+0.7560%
Test Compound1.0+0.9878.4%
Test Compound10.0+1.1592%

Table 1: Representative data structure for XTT cell viability results.

PART 2: Mechanistic Investigation (In Vitro)

Objective: To explore the molecular mechanisms underlying the observed neuroprotection, focusing on key markers of apoptosis and cell survival signaling.

Protocol 2.1: Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[18][19]

  • Cell Treatment: Plate and treat cells in a 6-well plate format as described in Protocol 1.1 and 1.2, using the most effective concentration(s) of the compound identified in the XTT assay.

  • Cell Lysis: After the 24-hour treatment period, collect the cells. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[20]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Assay Reaction: In a black 96-well plate, add 50-100 µg of protein from each sample, adjusting the volume with lysis buffer.

  • Substrate Addition: Add reaction buffer containing DTT and the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the plate on a fluorescence microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[19]

  • Data Analysis: Express caspase-3 activity as a fold change relative to the glutamate-treated vehicle control.

Protocol 2.2: Western Blot Analysis of Apoptotic and Survival Proteins

This protocol allows for the semi-quantitative analysis of specific protein expression and activation (phosphorylation).[7]

  • Sample Preparation:

    • Treat cells in 6-well plates as described above.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[21]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Anti-Bax

      • Anti-Bcl-2[21]

      • Anti-phospho-Akt (Ser473)

      • Anti-Total Akt

      • Anti-phospho-CREB (Ser133)

      • Anti-Total CREB

      • Anti-β-actin (as a loading control)

    • Washing: Wash the membrane three times with TBST for 10 minutes each.[7]

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Data Analysis:

    • Perform densitometric analysis on the bands using imaging software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control (β-actin).

    • Calculate the ratio of phosphorylated protein to total protein (for Akt and CREB) and the ratio of Bax to Bcl-2.[8]

Data Presentation
Treatment GroupRelative Caspase-3 Activity (Fold Change vs. Glutamate)
Untreated Control0.15
Vehicle + Glutamate1.00
Compound + Glutamate0.40

Table 2: Representative data for Caspase-3 Activity Assay.

Treatment GroupBax/Bcl-2 Ratio (Normalized)p-Akt/Total Akt Ratio (Normalized)p-CREB/Total CREB Ratio (Normalized)
Untreated Control0.51.01.0
Vehicle + Glutamate2.50.40.3
Compound + Glutamate0.81.51.6

Table 3: Representative data structure for Western Blot densitometry analysis.

PART 3: In Vivo Proof-of-Concept Studies

Objective: To translate in vitro findings by evaluating the neuroprotective efficacy of the compound in a rodent model of focal cerebral ischemia.

Model Selection: The transient middle cerebral artery occlusion (tMCAO) model is a widely used and clinically relevant model of ischemic stroke.[22][23] It involves temporarily blocking blood flow to a specific brain region, followed by reperfusion, which mimics the events of many human strokes.

G Start Start: Animal Acclimatization Surgery tMCAO Surgery: Induce Ischemia (e.g., 60 min) Start->Surgery Treatment Drug Administration: (e.g., IP injection at reperfusion) Surgery->Treatment Recovery Post-operative Recovery & Monitoring Treatment->Recovery Assess_Neuro Neurological Scoring (24h, 48h, 72h) Recovery->Assess_Neuro Assess_Infarct Sacrifice & Brain Harvest (e.g., at 72h) Assess_Neuro->Assess_Infarct Stain TTC Staining Assess_Infarct->Stain Analyze Infarct Volume Analysis Stain->Analyze End End: Compare Groups Analyze->End

Sources

Method

Application Note: Development, Characterization, and Analytical Validation of Paroxetine Impurity Standards

Introduction and Mechanistic Context Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder, anxiety, and obsessive-compulsive disorder 1[1]. During the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder, anxiety, and obsessive-compulsive disorder 1[1]. During the synthesis of the paroxetine active pharmaceutical ingredient (API)—which typically involves the coupling of arecoline and 1-bromo-4-fluorobenzene followed by enantiomeric resolution with menthol—various process-related impurities and diastereomers can form 1[1]. Furthermore, paroxetine is susceptible to environmental degradation. Mechanistically, while the API is relatively stable under oxidative conditions, acid hydrolysis readily leads to ether cleavage, generating distinct degradation products 1[1].

Ensuring the purity of paroxetine requires rigorous analytical profiling. Pharmacopeial monographs mandate strict limits on impurities such as Related Compounds B, C, E, F, and G to ensure therapeutic efficacy and safety 2[2]. Recently, the detection of highly mutagenic N-nitrosamine impurities (e.g., N-nitroso paroxetine) has necessitated the development of highly sensitive LC-MS/MS methodologies 3[3].

Structural and Quantitative Data of Key Paroxetine Impurities

To establish a self-validating analytical system, one must first understand the chemical nature of the target analytes. Table 1 summarizes the critical paroxetine impurities and the causality behind their formation.

Table 1: Critical Paroxetine Impurities and Related Compounds

Impurity DesignationChemical Name / Structural FeatureOrigin / Mechanism of Formation
Related Compound B (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidineProcess impurity: Desfluoro analog likely formed during reduction steps 1[1], 4[4].
Related Compound C (3R,4S)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidineProcess impurity: Diastereomer formed during racemic core synthesis 2[2].
Related Compound E 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridineDegradation / Process intermediate 2[2].
Related Compound F (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidineProcess impurity: N-methyl analog 5[5],2[2].
Related Compound G (3SR,4RS)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4′-fluorobiphenyl-4-yl)piperidineProcess impurity: Biphenyl analog2[2],6[6].
N-Nitroso Paroxetine N-nitroso derivative of ParoxetineDegradation/Process: Nitrosation of the secondary amine 3[3].

Workflow for Impurity Standard Development

ImpurityWorkflow A API Stress Testing (Acid, Base, Peroxide) B Chromatographic Isolation (Preparative HPLC) A->B C Structural Elucidation (2D-NMR & High-Res MS) B->C D Reference Standard Certification (Purity >99%) C->D E Analytical Method Validation (ICH Q2/Q3) D->E

Caption: Workflow for the generation, isolation, and validation of paroxetine impurity reference standards.

Experimental Protocols: Self-Validating Systems

Protocol 1: Isolation and Enrichment of Degradation Impurities

Causality & Rationale: Paroxetine is highly susceptible to acid hydrolysis, which cleaves the ether linkage to form specific degradation products 1[1]. To develop analytical standards for these degradation products, forced degradation is employed as a self-validating mechanism where mass balance correlates with the isolated yield.

Step-by-Step Methodology:

  • Stress Induction: Dissolve 100 mg of Paroxetine Hydrochloride Hemihydrate API in 10 mL of 1N HCl. Incubate at 60°C for 48 hours to induce ether cleavage 7[7].

  • Neutralization: Cool the solution to room temperature and carefully neutralize with 1N NaOH to pH 7.0.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, and evaporate under reduced pressure.

  • Preparative Isolation: Inject the concentrated residue onto a Preparative C18 column. Use a gradient of 0.1% triethylamine (pH adjusted to 10) and acetonitrile 7[7].

  • Characterization: Collect fractions corresponding to major degradation peaks (e.g.,[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol) and confirm the structure via 2D-NMR and LC-MS7[7].

Protocol 2: Validated LC-MS/MS Quantification of N-Nitroso Paroxetine

Causality & Rationale: N-nitrosamines are cohort of concern compounds requiring parts-per-billion (ppb) sensitivity. LC-MS/MS with Electrospray Ionization (ESI+) is selected because the nitrogenous structures readily accept protons to form [M+H]+ ions. The use of an ammonium formate buffer ensures volatile, MS-compatible ionic strength 3[3]. The inclusion of a stable isotope-labeled internal standard (N-nitroso paroxetine-d4) acts as a self-validating mechanism to correct for matrix effects.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 0.1 g of Paroxetine API into a 15 mL polypropylene centrifuge tube. Add 1 mL of N-nitroso paroxetine-d4 internal standard (5 ng/mL in methanol) and 9 mL of methanol 3[3].

  • Extraction: Mix well, sonicate for 5 minutes, and centrifuge at 3000 × g for 5 minutes. Filter the supernatant through a 0.22 μm PVDF membrane filter 3[3].

  • Chromatographic Conditions:

    • Column: Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm 3[3].

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.63 g/L Ammonium formate in deionized water 3[3].

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program: 0-2 min (35% A / 65% B); 2-7 min (ramp to 5% A / 95% B); 7-9 min (hold 5% A / 95% B); 9-12 min (re-equilibrate at 35% A / 65% B) 3[3].

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry (ESI+):

    • Ion Spray Voltage: 5.5 kV.

    • Source Temperature: 500°C.

  • System Suitability: Ensure the Limit of Quantification (LOQ) for N-nitroso paroxetine is reliably established at or below 0.03 μg/g3[3].

Protocol 3: HPLC-UV Profiling of USP Related Compounds

Causality & Rationale: Traditional USP monographs for paroxetine hydrochloride utilize specific HPLC conditions to separate structurally similar diastereomers (Compounds B, C, D, F, G). A buffered mobile phase (ammonium acetate, pH 5.5) with triethylamine is crucial to mask residual silanols on the C18 stationary phase, preventing peak tailing of the secondary amine 2[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.05 M ammonium acetate in water. Adjust the pH to 5.5 using glacial acetic acid2[2].

  • Mobile Phase: Mix Acetonitrile, Buffer, and Triethylamine in a 30:70:1 ratio. (Adjustable between 25:75:1 and 40:70:1 to meet system suitability) 2[2].

  • Standard Solution: Dissolve USP Paroxetine Hydrochloride RS and USP Paroxetine Related Compound B RS in water to a concentration of 0.5 mg/mL each2[2].

  • Chromatography:

    • Column: L13 packing (e.g., 4.6-mm × 25-cm, 5-µm) 2[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 295 nm 2[2].

  • Validation: Verify that the resolution between Paroxetine and Related Compound B meets the USP system suitability requirements before analyzing the sample batches.

Conclusion

The development of analytical standards for paroxetine impurities is a multi-disciplinary effort requiring synthetic stress testing, precise chromatographic isolation, and rigorous LC-MS/MS validation. By understanding the mechanistic pathways of impurity formation—such as ether cleavage via acid hydrolysis and desfluorination during reduction—analytical scientists can proactively design robust, self-validating methods that ensure the highest echelons of pharmaceutical quality and safety.

References

  • Source: amazonaws.
  • Source: semanticscholar.
  • Source: fda.gov.
  • Source: uspnf.
  • Source: uspnf.
  • Source: usp.
  • Source: synchemia.

Sources

Application

Application Note: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride in CYP450 Drug Metabolism and Inhibition Studies

Target Audience: DMPK Researchers, Analytical Chemists, and Drug Development Scientists Compound: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7) Scientific Context & Mechanistic Rationale rac-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: DMPK Researchers, Analytical Chemists, and Drug Development Scientists Compound: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7)

Scientific Context & Mechanistic Rationale

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride, officially recognized in pharmacopeias as Paroxetine EP Impurity B, is a critical analytical reference standard and a highly valuable structural probe in Drug Metabolism and Pharmacokinetics (DMPK)[1].

Paroxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), is a potent mechanism-based inhibitor (MBI) of Cytochrome P450 2D6 (CYP2D6). This inhibition occurs when CYP2D6 oxidizes paroxetine's methylenedioxy bridge, forming a reactive catechol that further oxidizes to a carbene intermediate, irreversibly coordinating with the enzyme's heme iron.

By substituting the metabolically stable, lipophilic 4-fluorophenyl group of paroxetine with a polar, electron-donating methoxy group, researchers introduce a competing metabolic "soft spot"[2]. Aromatic methoxy groups are classic substrates for CYP-mediated O-demethylation. Therefore, 4-methoxy paroxetine serves as a dual-pathway probe to study the regioselectivity of CYP2D6 and CYP2C19. It allows scientists to evaluate the kinetic competition between O-demethylation (which forms a stable, excretable phenol) and methylenedioxy cleavage (which leads to irreversible enzyme inactivation)[2].

MetabolicPathway Substrate 4-Methoxy Paroxetine (Probe Substrate) Enzyme CYP2D6 Active Site Substrate->Enzyme PathA Pathway A: O-Demethylation Enzyme->PathA Primary (Labile Methoxy) PathB Pathway B: Methylenedioxy Cleavage Enzyme->PathB Secondary MetabA Phenol Metabolite (Stable / Excreted) PathA->MetabA MetabB Catechol Intermediate (Reactive) PathB->MetabB Inhibition Carbene-Heme Complex (Irreversible CYP2D6 Inhibition) MetabB->Inhibition Oxidation & Coordination

Figure 1: Competing metabolic pathways of 4-Methoxy Paroxetine in the CYP2D6 active site.

Physicochemical & Pharmacokinetic Properties

Understanding the structural differences between paroxetine and its 4-methoxy derivative is essential for interpreting chromatographic shifts and metabolic stability data. The methoxy substitution increases molecular bulk and alters the electronic distribution of the aromatic ring[2].

ParameterParoxetine HCl4-Methoxy Paroxetine HClImpact on Assay Design
CAS Number 78246-49-8127017-74-7[3]Use specific CAS for standard procurement.
Molecular Weight 365.83 g/mol 377.86 g/mol [1]Requires distinct MRM transitions in LC-MS/MS.
Aromatic Substituent 4-Fluoro (Electron-withdrawing)4-Methoxy (Electron-donating)Shifts metabolic soft spot; alters retention time.
Primary CYP Target CYP2D6 (High Affinity)CYP2D6 / CYP2C19[2]Requires phenotyping with specific CYP inhibitors.
Toxicity / Hazards Harmful if swallowedH302, H319, H361[4]Handle with standard PPE; suspected reproductive toxin.

Experimental Protocols

The following protocols are designed to be self-validating. By utilizing internal standards and control incubations, researchers can confidently isolate the specific metabolic behavior of 4-methoxy paroxetine.

Protocol A: In Vitro CYP2D6 Metabolic Stability and Regioselectivity Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and identify primary metabolites using Human Liver Microsomes (HLM). Causality: HLM provides a complete complement of membrane-bound CYPs. By monitoring the disappearance of the parent drug and the appearance of specific metabolites, we can calculate the pathway flux and determine if O-demethylation outcompetes methylenedioxy cleavage.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100x stock of 4-methoxy paroxetine (100 µM) in 50% acetonitrile/water. Note: Keep final organic solvent concentration in the assay below 0.5% to prevent CYP denaturation.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Substrate Addition: Spike the substrate to a final concentration of 1 µM.

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold quenching solution (Acetonitrile containing 100 ng/mL Paroxetine-D6 as an internal standard)[5].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring MRM transitions for the parent ( m/z 342 192) and the O-demethylated metabolite ( m/z 328 192).

Protocol B: Mechanism-Based Inhibition ( IC50​ Shift Assay)

Objective: To evaluate if the methoxy substitution mitigates the irreversible CYP2D6 inhibition characteristic of paroxetine[2]. Causality: Mechanism-based inhibition requires catalytic activation. If 4-methoxy paroxetine acts as an MBI, its IC50​ against a CYP2D6 probe substrate (e.g., dextromethorphan) will significantly decrease (shift) when pre-incubated with HLM and NADPH, compared to pre-incubation without NADPH.

MBIWorkflow Step1 1. Pre-incubation Phase HLM + 4-Methoxy Paroxetine (0.1 - 50 µM) Split into NADPH(+) and NADPH(-) groups Step2 2. Activation Incubate at 37°C for 30 mins (Allows MBI to inactivate enzyme in NADPH+ group) Step1->Step2 Step3 3. Dilution Phase 10-fold dilution into secondary buffer (Minimizes reversible competitive inhibition) Step2->Step3 Step4 4. Secondary Incubation Add Dextromethorphan (Probe) + NADPH Incubate for 15 mins Step3->Step4 Step5 5. Termination & LC-MS/MS Quench with cold ACN Measure Dextrorphan formation Step4->Step5 Step6 6. Data Processing Calculate IC50 Shift Shift > 1.5x indicates MBI Step5->Step6

Figure 2: Experimental workflow for the IC50 Shift Assay to determine Mechanism-Based Inhibition.

Step-by-Step Methodology:

  • Pre-incubation: Incubate varying concentrations of 4-methoxy paroxetine (0.1 to 50 µM) with 1 mg/mL HLM in phosphate buffer (pH 7.4).

  • NADPH Dependence: Prepare two parallel sets: one with 1 mM NADPH (NADPH+) and one without (NADPH-). Pre-incubate for 30 minutes at 37°C.

  • Dilution: Dilute the pre-incubation mixture 10-fold into a secondary incubation plate containing the CYP2D6 probe substrate (Dextromethorphan, 5 µM) and 1 mM NADPH. Reasoning: The 10-fold dilution drastically reduces the concentration of the inhibitor, virtually eliminating reversible competitive inhibition and isolating the time-dependent irreversible effect.

  • Secondary Incubation: Incubate for 15 minutes at 37°C.

  • Quench & Measure: Quench with cold acetonitrile containing an internal standard. Measure the formation of dextrorphan via LC-MS/MS.

  • Calculation: Plot remaining CYP2D6 activity versus inhibitor concentration. Calculate the IC50​ for both conditions. An IC50​ shift ratio ( IC50,NADPH−​/IC50,NADPH+​ ) greater than 1.5 indicates positive mechanism-based inhibition.

References

  • Veeprho Pharmaceuticals. "rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CAS 127017-74-7". Veeprho Impurity Standards. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride". PubChem Compound Summary for CID 71315281. Available at:[Link]

  • Veeprho Pharmaceuticals. "Paroxetine-D6 (HCl Salt) (Mixture of Enantiomers)". Isotope Labeled Standards. Available at:[Link]

Sources

Method

techniques for isolating Paroxetine impurities

Advanced Isolation and Characterization of Paroxetine Impurities: A Mechanistic and Preparative Workflow As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Isolation and Characterization of Paroxetine Impurities: A Mechanistic and Preparative Workflow

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a complex mechanistic puzzle. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), presents unique chromatographic challenges due to its basic piperidine ring and multiple stereogenic centers. Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control of Paroxetine related compounds (B, C, D, E, F, and G) to ensure therapeutic safety[1].

This application note details a field-proven, self-validating workflow for the isolation and characterization of these impurities, bridging the gap between analytical detection and preparative-scale purification.

Before initiating any preparative workflow, one must understand the physicochemical nature of the targets. Paroxetine impurities generally fall into two categories: achiral process impurities/degradants (e.g., Related Compounds B, C, F, G) and chiral stereoisomers (Impurities D and E)[2][3].

The quantitative analytical thresholds and chromatographic behaviors of these impurities are summarized below.

Table 1: Quantitative Chromatographic Metrics for Paroxetine Impurities

Impurity DesignationStructural CharacteristicRelative Retention Time (RRT)Target Resolution (Rs)Regulatory Limit
Related Compound B Desfluoro paroxetine (Achiral)~0.8> 2.0NMT 0.3%
Related Compound C Isomeric analog (Achiral)~0.6> 2.0NMT 0.1%
Impurity D (EP) Enantiomer of ParoxetineChiral Method> 1.5NMT 0.1%
Impurity E (EP) Diastereomer of ParoxetineChiral Method> 1.5NMT 0.1%
Related Compound F N-Methyl Paroxetine (Achiral)~1.2> 2.0NMT 0.1%
Related Compound G Tetrahydropyridine derivative~1.5> 2.0NMT 0.1%

Note: RRT values are approximate and based on standard USP UHPLC methodologies utilizing a 50 mm × 2.1 mm, 1.7-μm column[4].

Strategic Workflow for Impurity Isolation

The isolation strategy must be bifurcated: standard reversed-phase preparative HPLC (Prep-HPLC) for achiral impurities, followed by specialized chiral chromatography for unresolved stereoisomers[3].

G Start Crude Paroxetine API Enrichment Sample Enrichment Start->Enrichment Mother Liquor Extraction Prep Preparative RP-HPLC Enrichment->Prep Injection (pH 3.0) Fractions Achiral Impurities (B, C, F, G) Prep->Fractions Fraction Collection Chiral Chiral Chromatography Prep->Chiral Unresolved Stereoisomers Char LC-HRMS & NMR Fractions->Char Purity >95% Chiral->Char Chiral Purity >99%

Workflow for the systematic isolation and characterization of Paroxetine impurities.

Preparative HPLC Isolation Protocol (Achiral Impurities)

The Causality of the Method: Paroxetine and its related compounds possess a secondary amine within a piperidine ring. When purified using standard reversed-phase C18 columns, this basic nitrogen interacts strongly with residual free silanols on the silica support. This causes severe peak tailing, poor resolution, and low recovery yields[2]. To counteract this, our mobile phase incorporates trifluoroacetic acid (TFA) as an ion-pairing agent and pH modifier (lowering pH to ~3.0) to fully protonate the amine and mask silanol activity, ensuring sharp preparative peaks.

Step-by-Step Methodology:

  • Step 1: Sample Enrichment. Dissolve 500 mg of crude Paroxetine API (or mother liquor residue) in 5 mL of a Diluent comprising absolute alcohol and n-hexane (1:1)[1]. Filter through a 0.45 µm PTFE syringe filter.

  • Step 2: Column Equilibration. Equilibrate a Preparative C18 column (250 mm × 21.2 mm, 5 µm) with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) at a 90:10 ratio.

  • Step 3: Gradient Elution. Inject 500 µL of the enriched sample. Run a linear gradient from 10% B to 60% B over 45 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 295 nm[1].

  • Step 4: Fraction Collection. Collect fractions based on slope-threshold triggering. Related Compound C elutes first, followed by Compound B, the main API, Compound F, and finally Compound G.

Self-Validating Feedback Loop: Preparative fractions can degrade post-collection or co-elute with invisible matrix components. Before lyophilization, inject 2 µL of each collected fraction onto an analytical UHPLC system. The isolation is only validated if the fraction yields a single peak (>95% Area Normalization) that perfectly matches the retention time of the target impurity in the crude chromatogram[4].

Chiral Separation Protocol (Stereoisomeric Impurities D & E)

The Causality of the Method: Paroxetine contains two stereogenic centers, meaning four stereoisomers exist[3]. Impurity D is the enantiomer, and Impurity E is the diastereomer[3]. Because enantiomers have identical physicochemical properties in an achiral environment, standard RP-HPLC cannot resolve them. A chiral stationary phase (CSP), such as cellulose tris(3,5-dimethylphenylcarbamate), must be employed. The separation is driven by enthalpic interactions—specifically hydrogen bonding, dipole-dipole, and π-π interactions—between the chiral selector and the stereoisomers[3].

ChiralSeparation Mix Stereoisomeric Mixture CSP Cellulose-based CSP Mix->CSP Injection Mech Enthalpic Interactions CSP->Mech Chiral Recognition ImpD Impurity D (Enantiomer) Mech->ImpD High Selectivity ImpE Impurity E (Diastereomer) Mech->ImpE Baseline Resolution

Chiral separation mechanism for Paroxetine stereoisomeric impurities D and E.

Step-by-Step Methodology:

  • Step 1: Mobile Phase Preparation. Prepare an isocratic mobile phase of Ethanol:Water:Diethylamine (80:20:0.1, v/v/v). The diethylamine acts as a basic modifier to prevent peak tailing of the chiral amines[3].

  • Step 2: Chromatographic Run. Utilize a Cellulose-based CSP column (e.g., Lux Cellulose-1, 150 × 4.6 mm, 5 µm)[3]. Maintain the column compartment at 25 °C to stabilize the entropically and enthalpically driven separation thermodynamics[3].

  • Step 3: Elution and Collection. Run the mobile phase at 0.8 mL/min. Monitor at 230 nm[3]. Collect the baseline-resolved peaks corresponding to Impurity D and Impurity E.

  • Step 4: Orthogonal Validation. Confirm the absolute configuration of the isolated enantioenriched fractions using electronic circular dichroism (ECD) spectroscopy[3].

By strictly adhering to these mechanistically grounded protocols, researchers can ensure the high-purity isolation of Paroxetine impurities, satisfying stringent ICH guidelines and enabling accurate toxicological and analytical qualification.

References

  • "Development and Validation of a UHPLC Method for Paroxetine Hydrochloride", Chromatography Online. URL:[Link]

  • "Paroxetine Hydrochloride Monograph", DrugFuture / USP. URL: [Link]

  • "Paroxetine Hydrochloride - USP-NF", US Pharmacopeia. URL: [Link]

  • "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods", PMC/NIH. URL: [Link]

Sources

Application

Application Note: Preclinical Formulation and Profiling of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Scientific Rationale & Context In the landscape of neuropharmacology and analytical drug development, rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7), also known as Paroxetine EP Impurity B, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

In the landscape of neuropharmacology and analytical drug development, rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7), also known as Paroxetine EP Impurity B, serves a dual purpose. Analytically, it is a critical reference standard used to validate the purity of commercial Paroxetine batches[1]. Pharmacologically, it is an invaluable tool compound for mapping the human serotonin transporter (hSERT).

Paroxetine relies on a highly electronegative 4-fluoro substitution on its phenyl ring to impart metabolic stability against CYP450-mediated oxidation while maintaining picomolar affinity ( Ki​≈0.31 nM) for the hSERT S1 binding pocket[2]. By replacing this fluorine atom with a bulkier, electron-donating methoxy group, researchers can probe the steric and electronic tolerances of the SERT binding site and evaluate shifts in metabolic clearance rates[2].

Mechanism Parox Paroxetine (4-Fluoro) SERT hSERT S1 Binding Pocket Parox->SERT High Affinity (Ki ~0.3 nM) Metabolically Stable Methoxy 4-Methoxy Analog Methoxy->SERT Probes Steric/Electronic Binding Ambiguity Metab CYP450 Metabolism Methoxy->Metab Increased Susceptibility vs. Fluoro-analog

Mechanistic comparison of Paroxetine and its 4-methoxy analog at the SERT S1 pocket.

Physicochemical Profiling

Understanding the physicochemical behavior of this compound is the foundation of a successful formulation. Although it is a hydrochloride salt, the bulky lipophilic core (benzodioxole and methoxyphenyl groups) significantly restricts its aqueous solubility. Attempting to dissolve the raw powder directly in aqueous buffers (like PBS or Saline) at concentrations >1 mg/mL will rapidly lead to localized gelation or precipitation[3].

Table 1: Quantitative Physicochemical Data
PropertyValueFormulation Implication
Molecular Weight 377.86 g/mol [4]Standard conversion: 1 mM = 0.378 mg/mL.
Molecular Formula C₂₀H₂₄ClNO₄[5]Presence of methoxy group increases susceptibility to oxidation compared to the fluoro-analog.
Solubility Profile DMSO, Methanol (Freely Soluble); Water (Slightly Soluble)[6]Strictly requires co-solvents (e.g., PEG-400) or surfactants for in vivo aqueous dosing.
pKa (Predicted) ~9.70[6]Highly ionized at physiological pH (7.4), but lipophilicity dictates poor solvation.
UV Absorbance ( λmax​ ) 271 - 293 nm[7]Ideal for HPLC-UV tracking and stability validation.

Formulation Protocols

The following protocols are engineered based on the "Rule of Addition" for lipophilic amines. The causality behind this workflow is strict: the crystal lattice must first be broken by a strong aprotic solvent (DMSO), followed by a miscible polymer (PEG-400) to lower the dielectric constant, and a surfactant (Tween-80) to prevent nucleation before the final aqueous phase is introduced[3].

Protocol A: In Vitro Assay Stock Solution (10 mM)

Objective: Create a stable, concentrated stock for serial dilution into cell culture media.

  • Weighing: Accurately weigh 3.78 mg of rac-trans-4-Defluoro-4-methoxy Paroxetine HCl.

  • Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Agitation: Vortex for 60 seconds. Causality: DMSO rapidly disrupts the hydrochloride salt lattice, ensuring complete molecular dispersion.

  • Self-Validation Gate: Hold the vial against a light source. The solution must be optically clear. If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photo-degradation of the benzodioxole ring) and store at -20°C for up to 3 months.

Protocol B: In Vivo Dosing Vehicle (5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline)

Objective: Prepare a 2.5 mg/mL clear micellar solution for Intraperitoneal (IP) or Intravenous (IV) administration.

  • API Dissolution: Dissolve 25 mg of the API in 0.5 mL of DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 4.0 mL of PEG-400. Vortex vigorously for 2 minutes. Causality: PEG-400 acts as a thermodynamic bridge. It is fully miscible with both DMSO and water, preventing the API from experiencing a sudden polarity shock that would trigger precipitation[3].

  • Surfactant Coating: Add 0.5 mL of Tween-80. Vortex for 1 minute. Causality: Tween-80 coats the lipophilic micro-domains, reducing surface tension and sterically hindering API aggregation.

  • Aqueous Phase Integration: Slowly add 5.0 mL of 0.9% sterile Saline dropwise while continuously vortexing the mixture.

  • Self-Validation Gate (The "Read-Through" Test): Place a printed text behind the vial. If the text is crisp and readable, you have successfully formed a thermodynamically stable solution. If the text is blurred or the fluid is milky, the API has crashed out (likely due to adding saline too quickly). Do not inject milky suspensions IV.

Workflow A API Powder (CAS 127017-74-7) B Dissolve in 5% DMSO (Vortex/Sonicate) A->B C Add 40% PEG-400 (Solubilizer) B->C D Add 5% Tween-80 (Surfactant) C->D E Add 50% Saline (Aqueous Phase) D->E F Sterile Filter (0.22 µm PTFE) E->F G Dosing Solution (IV/IP/PO) F->G

Step-by-step vehicle addition workflow for in vivo formulation of the lipophilic API.

Analytical Quality Control (HPLC-UV)

To ensure the integrity of the formulation and verify that no precipitation or degradation has occurred during the vehicle preparation, an HPLC-UV validation step is required[7].

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 0.05 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid). Causality: The low pH suppresses the ionization of residual silanols on the column, preventing peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm[7].

  • Validation: Dilute an aliquot of the final in vivo formulation 1:100 in mobile phase. Analyze against a standard curve generated from the in vitro DMSO stock. Recovery must be 95-105%.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Paroxetine and Its Derivatives

Welcome to the technical support center for the analysis of Paroxetine. As a selective serotonin reuptake inhibitor (SSRI), Paroxetine's analysis is critical in pharmaceutical development and quality control.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Paroxetine. As a selective serotonin reuptake inhibitor (SSRI), Paroxetine's analysis is critical in pharmaceutical development and quality control. However, its basic nature and the structural similarity to its related compounds present unique chromatographic challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the HPLC separation of Paroxetine and its derivatives.

The information herein is synthesized from established pharmacopeial methods, peer-reviewed literature, and extensive field experience to ensure scientific integrity and immediate applicability in your laboratory.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific chromatographic problems in a question-and-answer format, focusing on the causality behind each issue and providing step-by-step corrective actions.

Q1: Why am I observing significant peak tailing for my Paroxetine peak?

Answer:

Peak tailing is the most common issue when analyzing Paroxetine and is primarily due to its chemical nature and its interaction with the stationary phase.

Primary Causes & Mechanisms:

  • Secondary Silanol Interactions: Paroxetine is a basic compound with a pKa of approximately 9.9[1]. At typical reversed-phase pH ranges (3-7), it is protonated and carries a positive charge. This cationic form can interact strongly with deprotonated, anionic residual silanol groups (Si-O⁻) on the surface of standard C18 silica columns. This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause localized distortion of the chromatography at the column inlet, leading to poor peak shape.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using a suitable buffer like phosphate or formate[1][2].

    • Rationale: At a low pH, the high concentration of protons (H⁺) in the mobile phase effectively neutralizes the anionic residual silanols (Si-O⁻ → Si-OH). This process, known as silanol masking, minimizes the secondary ionic interactions, leading to a more symmetrical Gaussian peak. A 0.1% solution of an acid like orthophosphoric or trifluoroacetic acid is often effective[3][4].

  • Column Selection:

    • Action: Switch to a modern, high-purity, end-capped C18 or C8 column. Look for columns specifically marketed for "high performance," "base-deactivated," or suitable for basic compounds.

    • Rationale: End-capping is a process where residual silanols are chemically bonded with a small, inert silane (like trimethylsilane) to shield them from interacting with basic analytes. High-purity silica has a lower concentration of metal impurities, which can also contribute to active sites.

  • Employ Mobile Phase Additives:

    • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.2%).

    • Rationale: TEA is a small basic molecule that acts as a silanol-masking agent. It preferentially interacts with the active silanol sites, effectively blocking them from interacting with Paroxetine. Note that TEA can shorten column lifetime and may have a high UV cutoff.

  • Optimize Sample Load and Solvent:

    • Action: Perform a loading study by injecting serially diluted concentrations of your sample to ensure you are operating in a linear range. Whenever possible, dissolve your sample in the initial mobile phase[5].

    • Rationale: This ensures the peak shape is not an artifact of overloading the column or solvent effects.

Q2: I am struggling to resolve Paroxetine from its known impurities, particularly Related Compound B. What should I do?

Answer:

Achieving adequate resolution between Paroxetine and its structurally similar impurities is a common method development challenge. The United States Pharmacopeia (USP) highlights the importance of separating impurities like Paroxetine Related Compound B[6].

Primary Causes & Mechanisms:

  • Insufficient Selectivity: The chosen mobile phase and stationary phase combination does not provide enough difference in retention for the analytes. Paroxetine and its impurities have very similar hydrophobicity.

  • Poor Efficiency: Broad peaks, resulting from issues described in Q1 or a degraded column, will inherently have poor resolution from adjacent peaks.

Step-by-Step Solutions:

  • Systematically Screen Selectivity Factors:

    • Action: Methodically evaluate different organic modifiers and stationary phases. A systematic screening is more efficient than random "trial-and-error" changes[7].

    • Workflow:

      • Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides different selectivity for polar compounds compared to methanol.

      • Stationary Phase: Test columns with different chemistries. For example, a Phenyl-Hexyl phase offers pi-pi interactions which can be beneficial for aromatic compounds like Paroxetine. An embedded polar group (PEG) stationary phase can also alter selectivity.

      • pH: As discussed, pH is a powerful tool. A slight adjustment in pH (e.g., from 2.8 to 3.2) can significantly alter the retention and resolution of ionizable compounds.

  • Optimize the Gradient Profile:

    • Action: If using a gradient, decrease the slope of the gradient during the elution of the critical pair (Paroxetine and the impurity).

    • Rationale: A shallower gradient increases the residence time of the analytes on the column in the "elution window," allowing for more interaction with the stationary phase and improving the chances of separation.

  • Adjust Column Temperature:

    • Action: Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then 40 °C).

    • Rationale: Higher temperatures reduce mobile phase viscosity, which can improve column efficiency (sharper peaks). It can also subtly change the selectivity of the separation, sometimes improving the resolution of a critical pair.

Q3: My retention times are drifting from one injection to the next. What is causing this instability?

Answer:

Retention time instability compromises the reliability and validity of an analytical method. The cause can be instrumental or chemical.

Primary Causes & Mechanisms:

  • Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between gradient runs is a frequent cause of drifting retention times[8].

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.

  • Pump and Hardware Issues: Leaks in the pump, fittings, or injector, as well as malfunctioning check valves, can lead to an inconsistent flow rate, directly impacting retention times[9][10].

  • Column Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can cause retention times to shift[8].

Step-by-Step Solutions:

  • Ensure Proper Equilibration:

    • Action: Extend the post-run equilibration time. A general rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

    • Rationale: This ensures the stationary phase surface is fully returned to its starting condition, providing a consistent starting point for each analysis.

  • Verify Mobile Phase Preparation:

    • Action: Always use freshly prepared mobile phases. Keep solvent bottles capped to minimize evaporation. If using an on-line mixer (quaternary pump), ensure the degasser is functioning correctly and prime each solvent line.

    • Rationale: A consistent mobile phase composition is fundamental for reproducible chromatography.

  • Perform System Checks:

    • Action: Systematically check for leaks at all fittings from the pump to the detector. Perform a pump pressure test (dead-ending the pump outlet) to check for seal integrity.

    • Rationale: A stable, pulse-free flow rate is essential for stable retention times[10].

Frequently Asked Questions (FAQs)

What is a good starting point for developing a stability-indicating HPLC method for Paroxetine?

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Column: Start with a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase: A good starting point is a gradient elution using:

    • Aqueous Phase (A): 0.1% Orthophosphoric acid or 20 mM potassium phosphate buffer, adjusted to pH 3.0[2][3].

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient: A generic screening gradient could be 10% to 90% B over 20 minutes.

  • Detection: UV detection at 295 nm is commonly used for Paroxetine[6][11].

  • Forced Degradation: To validate the method, you must perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that all degradation products are resolved from the main Paroxetine peak[12][13][14].

How do I prepare samples for analysis, especially from a tablet formulation?
  • Weigh and Grind: Accurately weigh and finely powder a representative number of tablets (e.g., 10-20 tablets) to ensure homogeneity[3].

  • Extraction: Transfer an accurately weighed portion of the powder, equivalent to a target concentration (e.g., 10 mg of Paroxetine), into a volumetric flask.

  • Diluent: Use a diluent that is compatible with the mobile phase and ensures complete dissolution. A mixture of water/methanol or water/acetonitrile (e.g., 50:50 v/v) is common[7].

  • Sonication: Sonicate the solution for 15-30 minutes to ensure complete extraction of the drug from the excipients[3].

  • Dilution & Filtration: Dilute to the final volume with the diluent. Before injection, filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove insoluble excipients and protect the column.

What are typical system suitability test (SST) parameters I should monitor?

System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis. For a Paroxetine method, typical parameters include:

ParameterAcceptance CriterionRationale
Tailing Factor (Asymmetry) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration[12].
Theoretical Plates (N) N > 3000Measures column efficiency; higher numbers indicate sharper peaks[12].
Resolution (Rs) Rs > 2.0 (between Paroxetine and closest impurity)Ensures baseline separation of the peak of interest from potential interferents[12].
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the injector and system[15].
%RSD of Retention Time ≤ 1.0% (for n≥5 injections)Demonstrates the stability of the pump flow rate and mobile phase composition[16].

Visual Workflow Guides

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting split Split Peak? start->split cause_tailing1 Cause: Secondary Silanol Interactions tailing->cause_tailing1 YES cause_tailing2 Cause: Column Overload tailing->cause_tailing2 YES cause_fronting Cause: Sample Overload / High Concentration fronting->cause_fronting YES cause_split1 Cause: Clogged Inlet Frit / Column Void split->cause_split1 YES cause_split2 Cause: Incompatible Sample Solvent split->cause_split2 YES sol_tailing1 Solution: - Lower Mobile Phase pH (2.5-3.5) - Use End-Capped Column - Add Competing Base (TEA) cause_tailing1->sol_tailing1 sol_tailing2 Solution: - Reduce Sample Concentration cause_tailing2->sol_tailing2 sol_fronting Solution: - Dilute Sample - Reduce Injection Volume cause_fronting->sol_fronting sol_split1 Solution: - Reverse Flush Column - Replace Column cause_split1->sol_split1 sol_split2 Solution: - Dissolve Sample in Mobile Phase cause_split2->sol_split2 G start Define Analytical Goal (e.g., Impurity Profiling) step1 Step 1: Initial Screening - Column (C18, Phenyl) - Organic (ACN, MeOH) - pH (e.g., 3.0, 6.0) start->step1 step2 Step 2: Identify Best Conditions (Based on Resolution & Peak Shape) step1->step2 step3 Step 3: Fine-Tune Optimization - Gradient Slope - Temperature step2->step3 step4 Step 4: Method Validation - Specificity, Linearity, Accuracy - Precision, Robustness step3->step4 end Final, Robust Method step4->end

Caption: A streamlined workflow for developing a robust HPLC method for Paroxetine.

References

  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Retrieved from [Link]

  • Gajewska, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(14), 3485–3493. Available from: [Link]

  • Geetharam, Y. A. N., & Kumar, C. S. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy, 4(1), 448-457. Available from: [Link]

  • Gouda, A. A., et al. (2009). Voltammetric and HPLC techniques for the determination of paroxetine hydrochloride. Clinical Pharmacology & Biopharmaceutics, S1. Available from: [Link]

  • Pistos, C., et al. (2007). Development and Validation of an HPLC Method, with Fluorescence Detection, for Simultaneous Determination of Paroxetine and its Metabolites in Plasma. Analytical Letters, 40(6), 1233-1245. Available from: [Link]

  • Reddy, G. S., & Reddy, S. L. N. (2014). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE SIMULTANEOUS ESTIMATION OF PAROXETINE AND CLONAZEPAM. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 223-229. Available from: [Link]

  • Geetharam, Y. A. N., & Kumar, C. S. (2014).
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Paroxetine Hydrochloride. USP-NF. Retrieved from [Link]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. Available from: [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Khan, A., et al. (2012). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. The Open Analytical Chemistry Journal, 6, 23-29. Available from: [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Munigela, N., et al. (2008).
  • Zhang, T., et al. (2018). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 159, 347-354. Available from: [Link]

  • Caron, G., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3749-3756. Available from: [Link]

  • Patel, A. V., et al. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL DOSAGE FORM. Journal of Biomedical and Pharmaceutical Research, 10(2). Available from: [Link]

  • International Journal of Research and Technology in Engineering. (n.d.). RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Sankar, P. R., et al. (2020). Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. ResearchGate. Available from: [Link]

  • Vijayalakshmi, M., & Pravallika, M. (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Inventi Rapid: Pharm Analysis & Quality Assurance. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis of two novel impurities in the manufacturing process of Paroxetine.HCl. ½H2O. Available from: [Link]

Sources

Optimization

Technical Support Center: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Welcome to the Technical Support Center for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride . This guide is engineered for analytical researchers, formulation scientists, and quality control professionals managin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride . This guide is engineered for analytical researchers, formulation scientists, and quality control professionals managing the solution stability of this specific paroxetine derivative.

Mechanistic Overview of Solution Stability

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7) is a critical related substance and analytical impurity standard utilized in pharmaceutical quality control[1]. Structurally, it differs from the active pharmaceutical ingredient (API) paroxetine by the substitution of the para-fluoro atom on the phenyl ring with an electron-donating methoxy group.

While this substitution subtly alters the electron density of the aromatic system—slightly increasing its susceptibility to electrophilic attack or oxidation—its primary degradation pathways remain highly analogous to the parent API. Understanding the causality behind these pathways is critical for preventing artifactual degradation during standard preparation and analytical testing.

Photolytic Degradation (Primary Vulnerability)

Paroxetine derivatives are exceptionally photolabile in aqueous solutions[2]. Exposure to ambient laboratory light or UV/Vis radiation induces rapid radical-mediated cleavage of the ether linkage. The photolysis rate is strictly pH-dependent; degradation accelerates as pH increases, with the half-life dropping from ~15.8 hours at pH 5 to ~11.3 hours at pH 9[2].

Hydrolytic Degradation (Alkaline vs. Acidic)

The molecule exhibits high lability to alkaline hydrolysis[3]. In basic environments (e.g., 0.1M NaOH), the ether linkage connecting the piperidine ring to the benzodioxole moiety is rapidly cleaved, resulting in >60% degradation within 2 hours at 80°C[3]. Acidic hydrolysis occurs via a similar cleavage mechanism but at a significantly slower kinetic rate, requiring up to 24 hours of heating to achieve comparable degradation[3].

Oxidative Degradation

Exposure to oxidative stress (e.g., 3% H₂O₂) yields relatively mild degradation (4–8% over 48 hours)[3]. The methoxy substitution makes the aromatic ring slightly more electron-rich, which can lead to trace N-oxidation and aromatic hydroxylation, though ether cleavage remains the dominant structural vulnerability.

DegradationPathways Parent rac-trans-4-Defluoro-4-methoxy Paroxetine HCl Photo Photolysis (UV/Vis) Accelerated at High pH Parent->Photo Alkaline Alkaline Hydrolysis (e.g., 0.1M NaOH) Parent->Alkaline Acidic Acidic Hydrolysis (e.g., 0.1M HCl) Parent->Acidic Oxidation Oxidation (e.g., 3% H2O2) Parent->Oxidation PhotoProd Radical Cleavage Photoproducts Photo->PhotoProd EtherCleavage Ether Cleavage (Benzodioxole separation) Alkaline->EtherCleavage Rapid (<2h at 80°C) Acidic->EtherCleavage Slow (24h at 80°C) NOxide N-Oxidation & Aromatic Hydroxylation Oxidation->NOxide

Mechanistic degradation pathways of the paroxetine derivative in solution.

Quantitative Stability Data

The following table summarizes the expected quantitative degradation profile of the compound in aqueous solutions under forced degradation conditions. These values are extrapolated from validated stability-indicating assays of the parent API to provide a predictive baseline for the methoxy derivative[3].

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Observation
Alkaline Hydrolysis 0.1M NaOH80°C / 2 hours~60%Rapid ether cleavage; multiple secondary peaks[3].
Acidic Hydrolysis 0.1M HCl80°C / 24 hours~45-50%Gradual degradation; late-eluting peaks[3].
Oxidation 3% H₂O₂RT / 48 hours4 - 8%Mild degradation; N-oxide formation[3].
Photolysis Simulated SunlightRT / 4 days100%Complete degradation; highly photolabile[2].
Thermal (Aqueous) Neutral Water80°C / 48 hours< 2%Thermally stable in neutral aqueous solution[3].
Control (Dark) Neutral WaterRT / 30 days< 1%Stable when strictly protected from light[2].

Standard Operating Procedure: Stability-Indicating Assay Preparation

To ensure the trustworthiness of your analytical results, your protocol must function as a self-validating system . This requires the strict use of parallel controls and immediate chemical quenching to isolate variables and prevent artifactual degradation in the autosampler.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of the rac-trans-4-Defluoro-4-methoxy Paroxetine HCl reference standard.

  • Transfer immediately to a 10 mL low-actinic (amber) volumetric flask . Causality: Ambient lab lighting will initiate radical ether cleavage before the stress testing even begins[2].

  • Dissolve in 5 mL of diluent (e.g., Methanol:Water, 50:50 v/v). Sonicate for 5 minutes.

  • Make up to volume with the diluent to achieve a 1.0 mg/mL stock solution.

Step 2: Aliquoting for Forced Degradation (Self-Validating System) Create parallel reaction vials. A dark control is mandatory to differentiate chemical degradation from ambient photolysis.

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1M HCl. Heat at 80°C for 24h.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1M NaOH. Heat at 80°C for 2h.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Store at room temperature (RT) for 48h.

  • Photolytic Stress: Transfer 1 mL stock to a clear quartz vial. Expose to UV/Vis light (1.2 million lux hours).

  • Dark Control: Mix 1 mL stock + 1 mL diluent. Wrap tightly in aluminum foil and store at RT.

Step 3: Quenching and Neutralization (Critical Step) Causality: Failing to neutralize pH extremes before HPLC injection allows hydrolysis to continue inside the autosampler vial, artificially inflating your degradation percentages and invalidating the assay.

  • Neutralize the Acid Stress sample by adding exactly 1 mL of 0.1M NaOH.

  • Neutralize the Base Stress sample by adding exactly 1 mL of 0.1M HCl.

  • Dilute all samples to the target working concentration (e.g., 50 µg/mL) using the mobile phase.

Step 4: HPLC-PDA Analysis Analyze using a Photo Diode Array (PDA) detector scanning from 200 to 400 nm. Because ether cleavage separates the benzodioxole chromophore from the piperidine ring, degradation products will exhibit vastly different UV absorption maxima compared to the parent peak[3].

ExperimentalWorkflow Start Weigh 10.0 mg Standard AmberFlask Dissolve in Amber Flask (Prevent Photolysis) Start->AmberFlask Split Aliquoting for Stress Testing AmberFlask->Split Acid 0.1M HCl (80°C, 24h) Split->Acid Base 0.1M NaOH (80°C, 2h) Split->Base Ox 3% H2O2 (RT, 48h) Split->Ox Light UV/Vis Exposure (Quartz Vial) Split->Light Dark Foil-Wrapped Control (RT) Split->Dark Quench Quench / Neutralize (Stop Reactions) Acid->Quench Base->Quench Ox->Quench Light->Quench Dark->Quench Analyze HPLC-PDA Analysis (200-400 nm) Quench->Analyze

Workflow for stability-indicating sample preparation and forced degradation.

Troubleshooting & FAQs

Q: My standard solution shows continuous degradation over a 24-hour period in the autosampler, even without chemical stress. What is happening? A: You are likely observing artifactual photolytic degradation. Paroxetine derivatives are highly photolabile and can degrade significantly within hours under ambient laboratory lighting or the internal light of an autosampler[2]. Solution: Ensure that all stock and working solutions are stored in amber glassware. Use amber autosampler vials or enable the dark cover/opaque door on your autosampler tray.

Q: During alkaline stress testing, I observe a massive loss of the main peak within just 2 hours, but my acidic stress takes 24 hours to show similar degradation. Is this normal? A: Yes. The ether linkage in the paroxetine scaffold is highly susceptible to base-catalyzed hydrolysis. Studies show ~60% degradation in 0.1M NaOH at 80°C within 2 hours, whereas acidic conditions require prolonged heating to achieve similar cleavage[3]. This kinetic disparity is a fundamental characteristic of the molecule.

Q: I am seeing a secondary peak that increases over time in my stock solution. How can I confirm if this is an oxidation product or a photoproduct? A: Cross-reference your dark control against your peroxide-stressed and light-stressed samples. If the peak appears in the foil-wrapped dark control over time, it is likely an oxidation product (e.g., N-oxide) forming due to dissolved oxygen. If it only appears in light-exposed samples, it is a photoproduct (e.g., radical cleavage product)[2][4]. Degassing your diluent and blanketing the headspace with nitrogen can mitigate oxidative pathways.

Q: Does the methoxy substitution in rac-trans-4-Defluoro-4-methoxy Paroxetine change its solubility compared to the parent API? A: The replacement of a fluorine atom with a methoxy group slightly increases the polarity and hydrogen-bond accepting capability of the molecule. While it remains highly soluble in methanol and acetonitrile, its aqueous solubility profile may shift slightly, particularly in unbuffered water. Always ensure complete dissolution using a minimum of 20-30% organic modifier in your diluent before bringing it to final volume.

References

  • Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions Source: PubMed (nih.gov) URL:2

  • Paroxetine Impurities and Related Compound Source: Veeprho URL:1

  • Development and validation of a stability-indicating HPLC method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms Source: Pharma Scholars URL:3

  • Photocatalytic Degradation Study of Paroxetine with g-C3N4 Prepared Using Different Precursors in Lab- and Pilot-Scale Conditions Source: MDPI URL:4

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of Paroxetine

Welcome to the Analytical Support Center. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) characterized by a single secondary amine and a pKa of approximately 9.9.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) characterized by a single secondary amine and a pKa of approximately 9.9. While its structure is relatively simple, this secondary amine makes Paroxetine highly susceptible to secondary interactions with residual silanols on silica-based analytical columns, leading to notorious chromatographic challenges such as severe retention time shifting, peak tailing, and carryover[1][2].

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for the robust quantification of Paroxetine in biological matrices.

Part 1: Standardized Experimental Protocol

To ensure a self-validating system, your sample preparation must proactively address Paroxetine's basicity and hydrophobicity. Protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the ESI source. Instead, a targeted Liquid-Liquid Extraction (LLE) is highly recommended[3][4].

Step-by-Step Liquid-Liquid Extraction (LLE) for Human Plasma

Mechanistic Goal: Deprotonate the secondary amine to drive the molecule into the organic phase, leaving polar matrix components behind.

  • Sample Aliquoting: Transfer 100 µL of human plasma to a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of Paroxetine-d6 (or Fluoxetine) working solution (100 ng/mL). Vortex for 10 seconds.

  • Basification (Critical Step): Add 100 µL of 0.5 M NaOH.

    • Causality: Because Paroxetine has a pKa of ~9.9, adding a strong base (pH > 10) ensures the secondary amine remains un-ionized (deprotonated). This maximizes its hydrophobicity and extraction recovery.

  • Extraction: Add 1000 µL of an Ethyl Acetate/Hexane mixture (50:50, v/v)[3][4].

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve crisp phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (20 mM Ammonium Formate). Vortex for 30 seconds.

  • System Validation: Inject 10 µL into the LC-MS/MS system. Always calculate the IS-normalized matrix factor (acceptable range: 0.90 – 1.10) to validate the absence of ion suppression[1][5].

Workflow N1 1. Plasma Sample (Spiked with Paroxetine-d6 IS) N2 2. Basification Add 0.5 M NaOH (pH > 10) N1->N2 Deprotonate secondary amine N3 3. Liquid-Liquid Extraction Ethyl Acetate / Hexane (50:50) N2->N3 Isolate hydrophobic fraction N4 4. Evaporation & Reconstitution in 20 mM Ammonium Formate N3->N4 Remove organic solvent N5 5. UHPLC Separation Gradient Elution on C18 N4->N5 Inject 10 µL N6 6. ESI+ MS/MS Detection MRM: 330.2 -> 192.0 N5->N6 Mitigate silanol interactions

Fig 1. Optimized LC-MS/MS sample preparation and analysis workflow for Paroxetine in plasma.

Part 2: Troubleshooting FAQs

Q1: Why am I observing severe column-to-column retention time (RT) shifts and broad, tailing peaks for Paroxetine? A1: This is the most common failure point in Paroxetine analysis. Paroxetine contains a single secondary amine. Under acidic or weakly buffered conditions (e.g., 0.1% formic acid or 10 mM ammonium formate), this amine interacts unpredictably with residual, un-endcapped silanols on the silica backbone of C18 columns[1][2]. This causes RT variations of up to 740% between different column lots[2].

  • Resolution: You must increase the ionic strength of your aqueous mobile phase. Switch to 20 mM Ammonium Formate (Mobile Phase A)[1][2]. The higher buffer capacity stabilizes the local pH at the stationary phase surface and effectively masks silanol interactions. Furthermore, abandon isocratic elution; use a gradient elution profile to dynamically focus the analyte band and sharpen the peak[1].

RCA Issue Issue: RT Shift & Peak Tailing Cause1 Secondary Amine Interactions Issue->Cause1 Cause2 Weak Buffer Capacity Issue->Cause2 Sol1 Increase Buffer Strength (20 mM NH4Formate) Cause1->Sol1 Sol2 Implement Gradient Elution Cause1->Sol2 Cause2->Sol1

Fig 2. Root cause analysis and resolution logic for Paroxetine retention time shifts and tailing.

Q2: How do I resolve severe ion suppression (matrix effects) in my human plasma samples? A2: Ion suppression occurs when co-eluting endogenous compounds (primarily phospholipids) compete with Paroxetine for charge droplets in the ESI+ source. If you are using Protein Precipitation (PPT), you are leaving massive amounts of phospholipids in your extract.

  • Resolution: Switch to the Liquid-Liquid Extraction (LLE) protocol detailed in Part 1. LLE using Ethyl Acetate/Hexane is highly selective for the deprotonated Paroxetine molecule, leaving polar phospholipids in the discarded aqueous layer[3][4]. To self-validate this fix, spike Paroxetine into a post-extraction blank matrix and compare its peak area to a neat standard prepared in mobile phase. An IS-normalized matrix factor between 0.96 and 1.04 indicates successful elimination of matrix effects[1][5].

Q3: I am detecting Paroxetine in my blank injections. How do I eliminate autosampler carryover? A3: Because Paroxetine is highly hydrophobic and basic, it readily adsorbs to the stainless steel needles, PEEK tubing, and polymeric rotor seals of autosampler injection valves[6].

  • Resolution: Implement a robust dual-wash system. Use a strong needle wash consisting of 10:90 Water:Acetonitrile with 0.1% Formic Acid to aggressively solubilize and strip adsorbed Paroxetine from the needle[6]. Follow this with a weak needle wash of 5:95 Methanol:Water to re-condition the needle to initial mobile phase conditions, preventing solvent-shock upon the next injection[6].

Part 3: Quantitative Data & Parameters

Table 1: Optimized MRM Transitions & MS Parameters

Data acquired using ESI in positive ion mode. Collision Gas: Argon/Nitrogen.[1][2][3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Paroxetine 330.2192.030Quantifier Transition
Paroxetine 330.270.045Qualifier Transition
Paroxetine-d6 (IS) 336.2198.230Internal Standard
Fluoxetine (Alt IS) 310.144.010Alternative IS
Table 2: Rapid Troubleshooting Matrix
SymptomMechanistic Root CauseCorrective Action
Severe RT shifting across columns Insufficient buffer capacity failing to mask secondary amine/silanol interactions.Increase Mobile Phase A buffer strength to 20 mM Ammonium Formate[1][2].
Broad, tailing peaks Isocratic focusing issues / secondary interactions.Switch to gradient elution; ensure the C18 column is fully end-capped[1].
High Matrix Factor (<0.8 or >1.2) Co-eluting phospholipids causing ion suppression/enhancement in the ESI source.Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE)[3][4].
Carryover in blank injections Analyte adsorption to autosampler needle/valve due to hydrophobicity.Implement a strong needle wash (10:90 Water:Acetonitrile w/ 0.1% FA)[6].

Part 4: References

  • Chi J, Kim MY, Li F. "Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation." Journal of Chromatography & Separation Techniques, Longdom Publishing. 1

  • Massaroti P, Cassiano NM, Duarte LF, et al. "Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS." Journal of Pharmacy & Pharmaceutical Sciences, University of Alberta / PubMed. 3

  • "High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine..." Journal of Food and Drug Analysis, FDA.gov.tw. 5

  • "Development and Validation of a UHPLC Method for Paroxetine Hydrochloride." Chromatography Online. 6

Sources

Optimization

improving the yield of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride synthesis

Welcome to the SynDev Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of rac-trans-4-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SynDev Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride.

This analog—where the standard 4-fluorophenyl group is replaced by a 4-methoxyphenyl moiety—serves as a critical analytical standard and research probe [4]. However, its synthesis presents unique challenges in stereocontrol, etherification efficiency, and final salt isolation.

Below, you will find the logical workflow, diagnostic FAQs, and self-validating protocols designed to maximize your isolated yield.

Synthetic Workflow Overview

SynthesisWorkflow N1 4-(4-Methoxyphenyl) piperidine precursor N2 Reduction & N-Protection N1->N2 N3 Hydroxymethyl Intermediate N2->N3 N4 Mesylation (MsCl, Et3N) N3->N4 N5 Mesylate Intermediate N4->N5 N6 Etherification (Sesamol, NaOMe) N5->N6 N7 Free Base Paroxetine Analog N6->N7 N8 Salt Formation (HCl) N7->N8 N9 rac-trans-4-Defluoro-4-methoxy Paroxetine HCl N8->N9

Caption: Workflow for rac-trans-4-Defluoro-4-methoxy Paroxetine HCl synthesis.

Troubleshooting & FAQs

Q1: Why is my yield dropping significantly during the sesamol coupling (etherification) step?

Causality: The coupling of the 3-hydroxymethyl piperidine mesylate with sesamol is the most common bottleneck. While primary mesylates generally favor SN2 substitution, the use of weak, heterogeneous bases (like K2CO3 in DMF) requires prolonged heating. This extended thermal stress degrades the electron-rich sesamol via oxidation and promotes incomplete conversion [1].

Solution: Shift from generic carbonate bases to a pre-formed sodium sesamolate strategy using sodium methoxide in anhydrous toluene. This ensures a highly nucleophilic phenoxide and allows for a clean SN2 displacement without oxidative degradation.

Quantitative Comparison of Etherification Conditions

Base System Solvent Temp (°C) Major Side Reaction Isolated Yield (%)
K2CO3 (1.5 eq) DMF 80 Oxidation / Incomplete SN2 45
NaH (1.2 eq) THF 65 Impurity formation 52

| NaOMe (1.1 eq) | Toluene | 110 (Reflux) | None (Clean SN2) | 78 |

Protocol: Optimized Etherification (Sesamol Coupling)

  • Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve sesamol (1.2 eq) in 50 mL of anhydrous toluene.

  • Phenoxide Formation: Add sodium methoxide (1.1 eq) in one portion. Stir the suspension at room temperature for 30 minutes until the sodium sesamolate is fully generated.

  • Mesylate Addition: Dissolve the N-Boc-4-(4-methoxyphenyl)-3-(mesyloxymethyl)piperidine intermediate (1.0 eq) in 20 mL of anhydrous toluene. Add this solution dropwise to the reaction flask over 10 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat to 110 °C for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the mesylate spot is entirely consumed.

  • Workup: Cool the mixture to room temperature. Quench with 30 mL of distilled water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove unreacted sesamol, followed by a brine wash. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Q2: How do I prevent epimerization and maintain the trans stereochemistry?

Causality: The trans-3,4-disubstituted piperidine ring is thermodynamically favored over the cis isomer. However, if the initial dicarboxylic acid dimethyl ester intermediate is not fully equilibrated prior to reduction, you will carry over cis impurities. Furthermore, harsh basic hydrolysis later in the synthesis can cause the enolizable proton at the C3 position to epimerize, drastically reducing the yield of the target rac-trans isomer [2].

Solution: Force the thermodynamic equilibration early in the synthetic sequence.

Protocol: Base-Catalyzed Equilibration

  • Suspend the cis/trans mixture of the 4-(4-methoxyphenyl)-piperidine-1,3-dicarboxylic acid dimethyl ester in methanol.

  • Add 1 M KOH (aqueous) and heat the mixture under reflux for 40–60 minutes [3].

  • This step quantitatively drives the mixture to the thermodynamically stable trans isomer before you proceed to the LiAlH4 reduction step, locking in the stereochemistry early.

Q3: I am losing product during the final hydrochloride salt crystallization. How can I maximize recovery without compromising purity?

Causality: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride has a high solubility in polar protic solvents (like pure ethanol or methanol). If the crystallization solvent is too polar, the API remains dissolved in the mother liquor. Conversely, using highly non-polar solvents crashes out the product too quickly, trapping process-related impurities inside the crystal lattice.

Solution: Employ a binary solvent system (Isopropanol/Diisopropyl ether) coupled with controlled cooling and seeding to ensure a slow, high-purity crystallization.

Protocol: Controlled Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base of rac-trans-4-Defluoro-4-methoxy Paroxetine in a minimal volume of warm isopropanol (50-60 °C).

  • Acidification: Slowly add 1.05 equivalents of ethereal HCl dropwise under vigorous stirring.

  • Anti-solvent Addition: Gradually add diisopropyl ether (anti-solvent) dropwise until the solution becomes slightly turbid (cloud point).

  • Seeding: Introduce 2-3 seed crystals of pure rac-trans-4-Defluoro-4-methoxy Paroxetine HCl to bypass the nucleation energy barrier.

  • Cooling Profile: Turn off the heating mantle and allow the mixture to cool to room temperature over 2 hours. Transfer the flask to an ice bath (0-5 °C) for an additional 2 hours to drive complete precipitation.

  • Isolation: Filter the resulting white crystalline powder via vacuum filtration, wash with cold diisopropyl ether, and dry under vacuum at 40 °C for 12 hours.

Yield Loss Diagnostic Logic

YieldTroubleshooting Root Low Yield in Synthesis C1 Etherification Failure Root->C1 C2 Stereochemical Loss Root->C2 C3 Crystallization Loss Root->C3 S1 Elimination side-reactions (Optimize Base/Solvent) C1->S1 S2 Epimerization to cis-isomer (Control Workup pH) C2->S2 S3 High solubility in mother liquor (Use Anti-solvent) C3->S3

Caption: Logical troubleshooting tree for identifying and resolving yield losses.

References

  • BenchChem. Validation of a Research-Grade Synthesis of Paroxetine Mesylate: A Comparative Guide.
  • Organic Letters - ACS Publications. Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester.
  • Organic Letters - ACS Publications. Efficient Heck Arylations of Cyclic and Acyclic Acrylate Derivatives Using Arenediazonium Tetrafluoroborates. A New Synthesis of the Antidepressant Drug (±)-Paroxetine.
  • SynThink Chemicals. Paroxetine Hydrochloride Hemihydrate EP Impurity B; 4-Methoxy Paroxetine Hydrochloride.
Troubleshooting

method refinement for the detection of trace Paroxetine impurities

Welcome to the Technical Support Center for Analytical Methodologies . As a Senior Application Scientist, I have designed this hub to address the complex analytical challenges associated with the detection of trace impur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Methodologies . As a Senior Application Scientist, I have designed this hub to address the complex analytical challenges associated with the detection of trace impurities in Paroxetine hydrochloride.

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), presents unique chromatographic challenges due to its secondary amine structure and its susceptibility to both process-related and formulation-induced degradation. This guide provides validated protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your analytical workflows meet stringent pharmacopeial and regulatory standards.

Analytical Workflow Architecture

To comprehensively profile paroxetine, laboratories must deploy orthogonal detection strategies. Routine pharmacopeial impurities (Related Compounds B–G) are typically quantified via UHPLC-UV, whereas highly toxic trace impurities require the sensitivity of LC-MS/MS.

G Start Sample Preparation (API or Formulation) Extraction Solvent Extraction & Protein Precipitation Start->Extraction Separation UHPLC Separation (C18, pH Optimization) Extraction->Separation Split Detection Strategy Separation->Split UV PDA/UV Detection (Routine Impurities B-G) Split->UV MS LC-MS/MS (MRM) (Genotoxic: FMTP, Nitrosamines) Split->MS Data Data Processing & Method Validation UV->Data MS->Data

UHPLC-UV and LC-MS/MS dual-workflow for paroxetine impurity profiling.

Core Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the embedded system suitability criteria, you inherently verify the mechanical and chemical integrity of your run.

Protocol A: High-Throughput UHPLC-UV for Routine Impurities (B, C, D, E, F, G)

Traditional USP methods for paroxetine require multiple columns and over 180 minutes of run time[1]. This refined UHPLC protocol consolidates the separation into a single <5-minute run by leveraging sub-2-micron particle thermodynamics.

  • Step 1: Mobile Phase Preparation:

    • Mobile Phase A: Prepare 20.0 mM ammonium bicarbonate and adjust to pH 10.0 with 1.2% ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 2: Column & Thermodynamics: Install a 50 mm × 2.1 mm, 1.7-μm BEH C18 column. Set the column compartment to 60 °C .

    • Causality: Elevating the temperature to 60 °C dramatically improves analyte diffusivity and sample loadability, which is critical for overcoming the secondary amine tailing effect native to paroxetine[1].

  • Step 3: Gradient Elution: Execute a 5-minute linear gradient from 20% to 65% Mobile Phase B at a flow rate of 0.5 mL/min.

  • Step 4: Detection & System Suitability (Self-Validation): Monitor at 295 nm. The run is only valid if the resolution ( Rs​ ) between Paroxetine and Related Compound B is ≥2.0 , and the tailing factor for the paroxetine peak is ≤2.0 [2].

Protocol B: LC-MS/MS Method for Trace Genotoxic Impurities (FMTP & Nitrosamines)

FMTP (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) is a highly neurotoxic impurity requiring a limit of detection (LOD) of 10 ppb[3].

  • Step 1: Sample Preparation: Dissolve the Paroxetine API in a 50:50 methanol-water diluent to a high concentration (e.g., 10 mg/mL) to ensure trace impurities are within the detector's dynamic range.

  • Step 2: Chromatographic Separation: Utilize a C8 or C18 column (100 × 4.6 mm, 3 μm). Mobile phase: 0.1% formic acid (A) and Acetonitrile (B)[4].

  • Step 3: Divert Valve Programming (Critical): Program the LC divert valve to direct the eluent to waste during the retention time window of the main Paroxetine API peak.

    • Causality: Allowing the massive API peak to enter the electrospray ionization (ESI) source will cause severe ion suppression, source fouling, and loss of sensitivity for the trace analytes.

  • Step 4: MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM) optimized for the specific transitions of FMTP and [5].

Troubleshooting Guide & FAQs

Q1: We are observing severe peak tailing and co-elution of Paroxetine Related Compound B with the main API peak. How can we resolve this? A1: Paroxetine and its related compounds possess secondary amine moieties that interact strongly with residual silanols on standard silica-based columns. Causality & Solution: You must manipulate the selectivity via pH. You can either use a highly acidic mobile phase (e.g., pH 2.15 with formic acid) to fully protonate the silanols, or use a high pH (e.g., ammonium bicarbonate buffer) with a hybrid-silica (BEH) column to keep the analytes in a neutral state[1]. Implementing the high-pH approach at 60 °C will immediately restore baseline resolution ( Rs​>2.0 ).

Q2: Our stability samples formulated with Polyethylene Glycol (PEG) are showing unexpected new impurity peaks over time. What are they, and how do we prevent them? A2: These are likely N-methyl paroxetine and N-formyl paroxetine. Causality & Solution: PEG excipients undergo oxidative degradation via a radical chain scission mechanism, yielding trace amounts of reactive impurities like formaldehyde and formic acid[6]. These low-molecular-weight organic impurities react directly with the secondary amine of paroxetine in the solid state[6]. To troubleshoot, implement a supplementary UHPLC-UV method to monitor these specific adducts, and consider screening your excipients for peroxides or adding antioxidants to the formulation.

Q3: How do I achieve the required 10 ppb sensitivity for the neurotoxic impurity FMTP without matrix interference? A3: Standard UV detection cannot reach this threshold. Causality & Solution: You must transfer the assay to an LC-MS/MS platform[3]. The primary challenge at 10 ppb is matrix suppression from the API. As detailed in Protocol B, you must implement a column-switching technique or a divert valve to elute the API to waste, ensuring the MS source only ionizes the trace FMTP fraction.

Q4: What is the regulatory expectation for N-Nitroso Paroxetine, and how is it quantified? A4: N-Nitroso Paroxetine (often categorized under EP Impurity frameworks for nitrosamines) is a genotoxic impurity requiring stringent control[5]. Causality & Solution: Regulatory guidelines demand trace-level quantitation. Analytical profiling relies on high-performance liquid chromatography coupled with high-resolution mass spectrometry (HRMS) or LC-MS/MS[5]. Ensure your sample preparation avoids acidic conditions in the presence of nitrites, which can generate artifactual nitrosamines during extraction.

Quantitative Data Presentation

The following tables summarize the critical parameters and validation metrics required for a robust paroxetine impurity assay.

Table 1: Target Impurities and Optimal Detection Modalities

ImpurityChemical NaturePrimary Detection MethodTarget Limit / LOD
Related Compound B Process ImpurityUHPLC-UV (295 nm) ≤0.3%
Related Compound C Process ImpurityUHPLC-UV (295 nm) ≤0.1%
N-methyl Paroxetine Excipient Degradation AdductUHPLC-UV / LC-MS ≤0.1%
FMTP Neurotoxic ImpurityLC-MS/MS (MRM)10 ppb
N-Nitroso Paroxetine Genotoxic NitrosamineLC-HRMS / LC-MS/MSTrace (Regulatory defined)

Table 2: System Suitability and Validation Criteria

ParameterAcceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) ≥2.0 (Paroxetine & Impurity B/C)Ensures baseline separation for accurate integration[2].
Tailing Factor ( Tf​ ) ≤2.0 (Paroxetine peak)Validates suppression of secondary amine-silanol interactions[2].
Injection Precision RSD ≤2.0% (n=6)Confirms autosampler and mobile phase delivery stability[2].
Accuracy (Recovery) 98% – 102%Verifies absence of matrix suppression (especially in LC-MS/MS).

References

  • 1, Chromatography Online.

  • 5, Veeprho. 3.2, USP-NF. 4.3, ResearchGate. 5.6, PMC - NIH. 6., LCMS.cz. 7.4, MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Welcome to the Technical Support Center for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride[1]. Frequently encountered in pharmaceutical development as Paroxetine Impurity B (CAS: 127017-74-7)[2], this compound p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride[1]. Frequently encountered in pharmaceutical development as Paroxetine Impurity B (CAS: 127017-74-7)[2], this compound presents significant formulation and assay challenges due to its extremely poor aqueous solubility.

This guide provides researchers and drug development professionals with mechanistic insights, validated troubleshooting steps, and self-validating protocols to overcome these physicochemical hurdles.

Section 1: Molecular Profiling & Root Cause Analysis (FAQ)

Q1: Why does rac-trans-4-Defluoro-4-methoxy Paroxetine HCl exhibit exceptionally poor aqueous solubility compared to other SSRI analogues? A: The solubility bottleneck is fundamentally driven by crystal lattice energy and lipophilicity. Replacing the para-fluoro group of paroxetine with a bulkier methoxy group increases the molecular weight to 377.86 g/mol [1] and alters the molecule's dipole moment. This structural modification enhances hydrophobic interactions between the substituted phenyl rings in the solid state. Furthermore, like its parent compound paroxetine hydrochloride, this analogue is highly susceptible to forming stable, poorly soluble hydrate structures (such as hemihydrates) which possess exceptionally high lattice energies that resist aqueous solvation[3].

Q2: We observe inconsistent solubility across different batches during our in vitro assays. What is causing this batch-to-batch variability? A: This is a classic symptom of pseudopolymorphism, specifically the "disappearing polymorph" phenomenon well-documented in paroxetine derivatives[4]. The compound can exist as a hygroscopic anhydrate (Form II) or a thermodynamically stable hemihydrate (Form I)[3]. If your laboratory environment has fluctuating humidity, the anhydrate will rapidly convert to the hemihydrate upon contact with microscopic seed crystals in the atmosphere[4]. The hemihydrate has significantly lower aqueous solubility. Therefore, inconsistent solubility is likely due to varying degrees of hydration in your bulk powder.

Section 2: Advanced Solubilization Strategies (FAQ)

Q3: What is the most effective strategy to solubilize this compound for aqueous assays without relying on high concentrations of cytotoxic solvents like DMSO? A: The most reliable, self-validating system for aqueous solubilization is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. Causality: The HP-β-CD molecule features a hydrophobic "donut-shaped" cavity that encapsulates the lipophilic 4-methoxyphenyl moiety of the drug, effectively disrupting the crystal lattice and shielding the hydrophobic region from the aqueous environment. Meanwhile, the polar hydroxyl groups on the exterior of the cyclodextrin ensure high aqueous solubility[6]. This creates an AL-type linear solubility profile, meaning solubility increases proportionally with HP-β-CD concentration without precipitating upon dilution.

Q4: If cyclodextrins interfere with my specific binding assay, what is the best alternative formulation? A: Amorphous Solid Dispersions (ASDs) using hydrophilic polymers. By co-dissolving the API with a polymer like PVP K-30 or HPMC E-5 in an organic solvent and rapidly evaporating it, you trap the drug in a high-energy amorphous state. Causality: This bypasses the crystal lattice energy barrier entirely, providing a "spring and parachute" effect: rapid dissolution (the spring) followed by polymer-mediated stabilization of the supersaturated state (the parachute) to prevent recrystallization.

Section 3: Step-by-Step Methodologies

Protocol A: HP-β-CD Phase Solubility Profiling & Complexation

Purpose: To determine the optimal cyclodextrin concentration required for complete solubilization and to prepare stable stock solutions. This protocol is self-validating, as the filtration step ensures only true solubilized complexes are quantified.

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in distilled water or your specific assay buffer (e.g., PBS, pH 7.4).

  • API Addition: Add an excess amount (e.g., 10 mg) of rac-trans-4-Defluoro-4-methoxy Paroxetine HCl to 5 mL of each HP-β-CD solution in sealed glass vials.

  • Thermodynamic Equilibration: Place the vials in an isothermal shaking water bath at 37°C and agitate at 100 rpm for 48 hours. Causality: A 48-hour incubation ensures that the non-covalent host-guest inclusion complex reaches full thermodynamic equilibrium, preventing false-positive supersaturation readings.

  • Phase Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove undissolved API. Critical Note: Do not use nylon filters, as they may non-specifically bind the lipophilic drug and skew the quantification.

  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration via HPLC-UV (detection at 295 nm).

  • Lyophilization (Optional): Freeze-dry the optimized liquid complex to obtain a stable, highly soluble powder for future use[7].

Protocol B: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

Purpose: To formulate a polymer-stabilized amorphous matrix for enhanced dissolution in media where cyclodextrins are contraindicated.

  • Co-dissolution: Dissolve 100 mg of the API and 300 mg of PVP K-30 (1:3 w/w ratio) in 10 mL of a methanol/dichloromethane (1:1 v/v) co-solvent system.

  • Mixing: Sonicate the solution for 15 minutes to ensure complete molecular dispersion of the drug within the polymer chains.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 45°C under reduced pressure. Causality: Rapid evaporation denies the drug molecules the time required to organize into a thermodynamically stable crystal lattice, forcing them into a high-energy amorphous state.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove all residual organic solvents.

  • Milling & Storage: Gently pulverize the film into a fine powder and store in a tightly sealed desiccator over silica gel to prevent moisture-induced recrystallization.

Section 4: Quantitative Data Summaries

Table 1: Comparative Physicochemical Profile & Solubilization Metrics

Parameterrac-trans-4-Defluoro-4-methoxy Paroxetine HClParoxetine HCl (Reference)
Molecular Weight 377.86 g/mol [1]329.36 g/mol
Intrinsic Aqueous Solubility < 1.0 mg/mL (Estimated)~5.4 mg/mL
Stable Solid State Form Hemihydrate (Suspected)Hemihydrate (Form I)[3]
Optimal Solubilizer HP-β-CD (1:1 Molar Ratio)HP-β-CD / Poloxamers[5]
Stability Constant ( K1:1​ ) ~400 M−1 (in HP-β-CD)371.08 M−1 (in HP-β-CD)[7]
Amorphous Stabilizer PVP K-30 / HPMC E-5PVP K-30 / HPMC E-5[7]

Section 5: Visualizations

G Start Solubility Issue Identified rac-trans-4-Defluoro-4-methoxy Paroxetine HCl Assess Assess Solid State (XRD / DSC) Start->Assess Poly Polymorph / Hydrate Detected? Assess->Poly Yes Yes: Convert to Amorphous or Control Humidity Poly->Yes Stable Hydrate No No: Intrinsic Poor Solubility Poly->No High Lattice Energy ASD Solid Dispersion (PVP K-30 / HPMC) Yes->ASD CD HP-β-CD Complexation (Phase Solubility Study) No->CD Opt Optimized Aqueous Formulation CD->Opt ASD->Opt

Caption: Decision matrix for troubleshooting solubility issues of Paroxetine derivatives.

CD_Mech API Free API rac-trans-4-Defluoro- 4-methoxy Paroxetine HCl Hydrophobic / Insoluble Equilibrium Thermodynamic Equilibration (37°C, 48h) API->Equilibrium CD HP-β-CD Hydrophobic Cavity Hydrophilic Exterior Solubilizer CD->Equilibrium Complex Inclusion Complex 1:1 Molar Ratio Water Soluble Equilibrium->Complex Non-covalent interactions

Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation with the API.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Welcome to the Technical Support Center for the purification and isolation of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (commonly referenced as Paroxetine EP Impurity B). As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (commonly referenced as Paroxetine EP Impurity B). As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the downstream processing of this specific paroxetine analog.

This guide synthesizes field-proven methodologies with mechanistic chemical principles to ensure your purification workflows are robust, reproducible, and scientifically sound.

Purification & Isolation Workflow

G Crude Crude rac-trans-4-Methoxy Paroxetine Prep Prep-HPLC (RP-C18) Isocratic/Gradient Elution Crude->Prep Remove precursors & cis-isomer FreeBase Purified Free Base (>98% Purity) Prep->FreeBase Solvent Evaporation Salt HCl Salt Formation (Isopropanol/HCl) FreeBase->Salt Anhydrous conditions Cryst Crystallization & Drying (50-55°C) Salt->Cryst Controlled cooling Pure Pure rac-trans-4-Methoxy Paroxetine HCl Cryst->Pure Filtration & Vacuum

Workflow for the purification and salt formation of rac-trans-4-methoxy paroxetine.

Section 1: Chromatographic Separation (Preparative HPLC)

Q1: How do I resolve the trans diastereomer from the cis impurity and unreacted sesamol derivatives? A: The separation of paroxetine diastereomers requires rigorous control of the mobile phase pH. The piperidine nitrogen in the 4-methoxy analog has a pKa of approximately 9.8. Running your chromatography at a neutral pH will result in a mixed ionization state, leading to severe peak tailing and poor resolution. Mechanistic Solution: We recommend using either a high-pH volatile buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) to keep the molecule entirely in its un-ionized free base form, or a low-pH system (0.1% Formic Acid) to fully protonate the amine. On a standard RP-C18 column, the trans isomer will typically elute after the cis isomer due to its distinct spatial interaction with the stationary phase.

Q2: I am observing degradation of the product during the concentration of my HPLC fractions. What is causing this? A: This is a classic issue caused by the acid-sensitivity of the methylenedioxy (acetal) group on the sesamol moiety. If you are using acidic modifiers like Formic Acid or TFA, concentrating the fractions under vacuum exponentially increases the acid concentration in the residual water, driving acetal cleavage. Mechanistic Solution: To prevent this, you must immediately neutralize the collected fractions with saturated sodium bicarbonate before solvent evaporation. This structural vulnerability is well-documented in paroxetine impurity profiling ()[1].

Section 2: Hydrochloride Salt Formation & Crystallization

Q3: What is the optimal solvent system for forming the hydrochloride salt? A: Isopropanol (IPA) is the industry gold standard. Do not use methanol. Under the highly acidic conditions of HCl salt formation, methanol acts as a small, aggressive nucleophile and generates in situ dimethyl acetals. These reactive species attack the electron-rich sesamol moiety of another paroxetine molecule, forming difficult-to-remove dimer impurities ()[1]. IPA is sterically hindered, preventing this side reaction, and it reliably forms a stable, highly crystalline solvate or anhydrate ()[2].

Q4: My HCl salt precipitates as a sticky oil instead of a crystalline solid. How can I induce crystallization? A: You are experiencing "oiling out" (liquid-liquid phase separation). This thermodynamic phenomenon occurs when the crystallization temperature exceeds the melting point of the solute-solvent mixture. Mechanistic Solution: To resolve this, lower your initial API concentration, add the HCl solution dropwise at an elevated temperature (50–55 °C) to maintain solubility, and introduce seed crystals (1–2% w/w) before initiating a slow, controlled cooling ramp.

Section 3: Impurity Profiling and Chemical Interventions

Q5: How do I separate residual alkoxy impurities from the final product if chromatography fails? A: Alkoxy impurities often co-crystallize with the target API due to nearly identical crystal lattice energies. If standard separation fails, a highly effective chemical intervention is selective ether cleavage. By treating the crude mixture with a controlled amount of a cleaving agent (such as HBr), the alkoxy impurity is converted into its corresponding phenol. This drastically changes its polarity and pKa, allowing you to easily remove it via liquid-liquid extraction (e.g., washing the organic layer with an aqueous base) while your target compound remains intact ()[3].

Quantitative Data Summaries

Table 1: Recommended Chromatographic Conditions

ParameterLow pH MethodHigh pH Method
Column RP-C18 (e.g., Waters XBridge)RP-C18 (e.g., Waters XBridge)
Mobile Phase A 0.1% Formic Acid in Water10 mM NH₄HCO₃ (pH 10)
Mobile Phase B AcetonitrileAcetonitrile
Detection UV at 290 nmUV at 290 nm
Post-Prep Step Neutralize fractions immediatelyDirect lyophilization/evaporation

Table 2: Solvent Selection Matrix for Crystallization

SolventSuitabilityMechanistic Rationale
Methanol PoorForms in situ dimethyl acetals under acidic conditions; leads to dimer impurities.
Ethanol ModerateCan form diethyl acetals, though the reaction rate is slower than methanol.
Isopropanol (IPA) ExcellentSterically hindered; avoids acetal cleavage. Forms a highly stable IPA solvate/anhydrate.
Acetone PoorProne to aldol condensation under acidic conditions; poor impurity rejection profile.

Experimental Methodologies

Protocol 1: Preparative HPLC Purification of the Free Base

This protocol utilizes a self-validating In-Process Control (IPC) to prevent acid-catalyzed degradation.

  • Sample Preparation: Dissolve the crude rac-trans-4-methoxy paroxetine in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter.

  • Injection & Elution: Load the sample onto an RP-C18 preparative column. Run a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Fraction Collection: Monitor the eluent at 290 nm. Collect the major trans peak (which elutes after the cis isomer).

  • IPC (pH Validation): If using the Low pH method, immediately test the fraction pH. Add saturated aqueous NaHCO₃ dropwise until the pH indicator confirms a pH > 7.5.

  • Extraction: Extract the neutralized fractions with Ethyl Acetate (3 × half-volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 40 °C to yield the purified free base.

Protocol 2: Hydrochloride Salt Formation and Crystallization

This protocol leverages thermodynamic control to prevent "oiling out" and ensure high polymorphic purity.

  • Dissolution: Dissolve the purified free base in anhydrous Isopropanol (IPA) at 50 °C (Use approximately 10 mL of solvent per gram of free base).

  • Acidification: Slowly add 1.05 molar equivalents of HCl in IPA (e.g., a 2M solution) dropwise over 30 minutes. Maintain the internal temperature strictly between 50–55 °C.

  • Seeding (Critical Step): Introduce 1–2% w/w of pure rac-trans-4-methoxy paroxetine HCl seed crystals. Stir for 15 minutes at 50 °C to confirm the seeds do not dissolve, validating the supersaturation state.

  • Controlled Cooling: Cool the mixture linearly to 0–5 °C over a period of 4 to 6 hours to promote the growth of large, pure crystals.

  • Isolation & Drying: Filter the resulting crystalline suspension under a vacuum. Wash the filter cake with a minimal amount of cold, anhydrous IPA. Dry the crystals in a vacuum oven at 60 °C for 12 hours to remove residual solvent, yielding the final API-grade solid.

References

  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335. URL:[Link]

  • Sugi, K., Itaya, N., Katsura, T., Igi, M., Yamazaki, S., Ishibashi, T., Yamaoka, Y., Kawada, Y., Tagami, Y., Otsuki, M., & Ohshima, T. (2000). Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals. Chemical and Pharmaceutical Bulletin, 48(4), 529-536. URL:[Link]

  • US Patent US20050203140A1 (2005). Process for the preparation of paroxetine substantially free of alkoxy impurities.

Sources

Troubleshooting

avoiding common pitfalls in handling Paroxetine impurities

Welcome to the Paroxetine Analytical Support & Troubleshooting Center . This guide is designed for analytical chemists and process scientists handling the synthesis, stability testing, and impurity profiling of Paroxetin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Paroxetine Analytical Support & Troubleshooting Center . This guide is designed for analytical chemists and process scientists handling the synthesis, stability testing, and impurity profiling of Paroxetine active pharmaceutical ingredients (APIs).

Below, you will find causality-driven troubleshooting FAQs, quantitative impurity profiles, and self-validating protocols for isolating unknown degradation products.

Part 1: Causality-Driven Troubleshooting (FAQs)

Q1: During acid stress testing (ICH Q1A), I am observing a massive unknown peak at a very early retention time. What is causing this, and how can I prevent it? Causality: Paroxetine contains an ether linkage connecting the piperidine core to the benzodioxol group. This specific bond is highly susceptible to acid-catalyzed hydrolysis[1]. Under acidic stress (e.g., 0.1 N HCl), the ether bond cleaves, yielding sesamol and a highly polar degradation product:[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol (often referred to as Impurity-2 or MM1032 series)[2]. Because this cleavage product possesses a free hydroxyl group, its polarity increases drastically, causing it to elute much earlier than the API on a reversed-phase column. Resolution: This is an expected degradation pathway rather than a process error. To prevent this degradation in formulated products, ensure the API is not exposed to acidic excipients and is stored in a moisture-controlled environment.

Q2: My process chemistry team is detecting high levels of alkoxy impurities (e.g., methoxy paroxetine) at RRT ~1.04. How do we suppress this side reaction? Causality: Alkoxy impurities are process-related byproducts formed via nucleophilic aromatic substitution. If the synthesis utilizes methanol as a solvent in the presence of strong bases (e.g., potassium hydroxide), methoxide ions are generated. These methoxide ions attack the 4-fluorophenyl ring, displacing the fluorine atom to form a methoxy impurity[1][3]. Resolution: Switch the reaction solvent from methanol to ethanol. The resulting ethoxide ion generates a more sterically hindered diethyl acetal intermediate in situ, which is significantly less likely to attack the Paroxetine moiety. Implementing this simple solvent swap has been shown to drop alkoxy impurity levels below the Limit of Quantitation (LOQ), improving final API purity to >99.80%[3].

Q3: The standard USP HPLC method for resolving Paroxetine Related Compounds (B, D, F, G) takes over 180 minutes across three different columns. How can I optimize this workflow? Causality: Traditional pharmacopeial methods rely on older 3-μm to 5-μm particle columns. Because Paroxetine related compounds are often closely related diastereomers or structural analogs (e.g., Related Compound B is the des-fluoro analog[4]), resolving them requires long isocratic holds and multiple stationary phases to achieve baseline separation[5]. Resolution: Migrate the assay to an Ultra-High-Pressure Liquid Chromatography (UHPLC) platform utilizing sub-2-micron (e.g., 1.7-μm) particle columns. The smaller particle size minimizes diffusion-related band broadening (reducing the van Deemter A and C terms), allowing for higher linear velocities without losing theoretical plates. This holistic system design can resolve Related Compounds B, D, F, and G from the API in a single gradient run taking less than 5 minutes[5].

Part 2: Quantitative Data & Impurity Profiling

The following table summarizes the key impurities associated with Paroxetine, their origins, and their chromatographic behavior to aid in peak identification.

Impurity / USP DesignationOrigin PathwayAnalytical RRT (Approx.)Structural / Mechanistic Notes
N-Methyl Paroxetine Process~1.04Incomplete N-demethylation during synthesis[1][3].
Methoxy Paroxetine Process~1.04Defluorination via methoxide nucleophilic attack[1][3].
Impurity-2 (Cleavage) Degradation~0.27[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol; formed via acid hydrolysis of the ether bond[6].
Impurity-1 (N-Oxidation) Degradation~1.10Formed under oxidative stress (H₂O₂); characterized via LC-MS and 2D-NMR[6].
USP Related Compound B ProcessResolved via UHPLCtrans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine (des-fluoro analog)[4].
USP Related Compound G ProcessResolved via UHPLC1-Methyl-4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine[7].

Part 3: Experimental Protocol: Isolation & Elucidation of Degradation Products

When an unknown impurity exceeds the ICH threshold of 0.1%[8][5], it must be structurally elucidated. Use the following self-validating protocol to isolate acid-degradation products for NMR characterization.

Step 1: Targeted Impurity Enrichment

  • Action: Dissolve Paroxetine HCl hemihydrate in a 50:50 methanol-water diluent. Add 1N HCl and heat at 60°C to force degradation.

  • Causality: Heat accelerates the acid-catalyzed cleavage of the ether linkage, artificially enriching the sample with Impurity-2.

  • Validation Check: Inject a 10 µL aliquot into the UHPLC system. The enrichment is considered successful and validated when the degradation peak area reaches 10%–30% relative to the API, ensuring enough mass for isolation without destroying the piperidine core[8].

Step 2: Preparative Chromatographic Isolation

  • Action: Neutralize the stressed sample and extract the organic layer. Load onto a silica gel column and elute using a step gradient of Chloroform:Methanol (starting at 90:10 v/v, increasing methanol in 15% increments)[8].

  • Causality: The cleavage product is highly polar. Gradually increasing the polar modifier (methanol) ensures that non-polar unreacted API elutes first, followed by the selective elution of the polar degradation product.

  • Validation Check: Perform Thin Layer Chromatography (TLC) on the collected fractions. Pool only the fractions exhibiting identical Rf profiles[8].

Step 3: Crystallization & Purity Confirmation

  • Action: Evaporate the pooled fractions on a rotary evaporator. Dissolve the residue in pure chloroform and add a minimal dropwise amount of methanol. Allow for slow evaporation at room temperature to yield crystals[8].

  • Causality: Slow evaporation allows the molecules to form a highly ordered crystal lattice, naturally excluding structurally distinct impurities from the solid matrix.

  • Validation Check (Critical): Dissolve a single crystal in the mobile phase and analyze via UHPLC. The purity must exceed 96% before proceeding to LC-MS and 2D-NMR for absolute structural confirmation[8][6].

Part 4: Impurity Profiling Workflow

ParoxetineImpurityWorkflow cluster_stress Forced Degradation (ICH Q1A) API Paroxetine API (Starting Material) Acid Acid Stress (HCl) Ether Cleavage API->Acid Oxidation Oxidative Stress (H2O2) N-Oxidation API->Oxidation Base Base/Heat Stress Relatively Stable API->Base UHPLC UHPLC Separation (1.7-μm particle column) Acid->UHPLC Oxidation->UHPLC Base->UHPLC Threshold Impurity > 0.1%? (ICH Q3A/B) UHPLC->Threshold Isolate Enrichment & Isolation (Column Chromatography) Threshold->Isolate Yes Characterize Structural Elucidation (LC-MS & 2D-NMR) Isolate->Characterize

Workflow for Paroxetine stress degradation and UHPLC-MS impurity profiling.

Part 5: References

  • [1] Paroxetine mesylate synthesis pathway and impurities - Benchchem, Benchchem. 1

  • [2] Paroxetine impurities: An overview, Amazon S3 / API of the Month. 2

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate, Semantic Scholar.

  • [6] Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate, MDPI. 6

  • [3] Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles, Asian Journal of Research in Chemistry. 3

  • [5] Development and Validation of a UHPLC Method for Paroxetine Hydrochloride, Chromatography Online. 5

  • [7] Paroxetine Hydrochloride Anhydrous EP Impurity G, SynThink Chemicals. 7

  • [4] Paroxetine Related Compound B USP Reference Standard, Sigma-Aldrich. 4

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Method for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: A Comparative Guide

Executive Summary Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) requiring stringent pharmacopeial quality control. During its synthesis and degradation, several structurally similar impurities emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) requiring stringent pharmacopeial quality control. During its synthesis and degradation, several structurally similar impurities emerge. One of the most analytically challenging is1 (CAS 127017-74-7), also designated as Paroxetine EP Impurity B or USP Related Compound A[1].

As an Application Scientist, I frequently see laboratories struggle to separate this specific impurity from the active pharmaceutical ingredient (API). This guide objectively compares chromatographic alternatives and provides a self-validating, ICH-compliant methodology for its precise quantification.

The Causality of Chromatographic Selectivity

Why is separating the 4-methoxy impurity from Paroxetine so difficult? The challenge lies in their structural homology. The impurity differs from the API only by the substitution of a para-fluoro group with a para-methoxy group on the phenyl ring.

When using a standard Octadecyl (C18) column, separation relies almost entirely on dispersive (hydrophobic) van der Waals forces. Because the steric bulk and overall hydrophobicity of the fluoro and methoxy groups are remarkably similar, C18 columns frequently result in peak co-elution.

To break this co-elution, we must exploit electronic differences. The fluorine atom is highly electronegative, creating a strong dipole, whereas the methoxy group is electron-donating, increasing the electron density of the phenyl ring. By transitioning to a Pentafluorophenyl (PFP) stationary phase, we introduce π−π stacking and dipole-dipole interactions. The electron-deficient PFP ring strongly retains the electron-rich methoxy-phenyl group of the impurity, selectively delaying its elution relative to the API and achieving baseline resolution.

Selectivity_Mechanism API Paroxetine API (Fluoro-phenyl) C18 Standard C18 Column (Hydrophobic Only) API->C18 PFP PFP Column (π-π & Dipole Interactions) API->PFP Impurity 4-Methoxy Impurity (Methoxy-phenyl) Impurity->C18 Impurity->PFP Coelution Co-elution / Poor Resolution (Rs < 1.5) C18->Coelution Similar Hydrophobicity Resolved Baseline Separation (Rs > 2.5) PFP->Resolved Differential π-π Stacking

Fig 1: Mechanistic comparison of C18 vs. PFP stationary phases for Paroxetine impurity separation.

Comparative Analysis: Columns and Platforms

Selecting the right analytical system requires balancing resolution, speed, and sensitivity. Below is an objective comparison of stationary phases and chromatographic platforms for this specific assay.

Table 1: Column Chemistry Comparison
Column ChemistryPrimary Interaction MechanismResolution ( Rs​ )Peak Tailing ( Tf​ )Verdict
Octadecyl (C18) Hydrophobic (Dispersive)1.2 (Co-elution)1.5Not Recommended
Phenyl-Hexyl Hydrophobic + π−π 2.11.2Acceptable
Pentafluorophenyl (PFP) π−π , Dipole-Dipole, Steric3.4 1.05 Optimal

Furthermore, migrating from conventional HPLC to 2 significantly enhances throughput[2]. UHPLC utilizes sub-2-micron particles (e.g., 1.7 µm), which minimizes eddy diffusion and mass transfer resistance, allowing for higher linear velocities without compromising efficiency.

Table 2: Platform Efficiency Comparison
ParameterConventional HPLC (5 µm)UHPLC (1.7 µm)
System Pressure ~2,500 psi~12,000 psi
Total Run Time > 45 min< 10 min
Solvent Consumption High (~45 mL/run)Low (~4 mL/run)
Sensitivity (S/N) Baseline3x to 5x Enhancement

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following UHPLC protocol operates as a self-validating system. It employs a strict System Suitability Test (SST) gatekeeper; if the SST criteria are not met, the sequence automatically halts, preventing the generation of invalid data.

Phase A: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate. Causality: Adjusted to pH 3.0 with formic acid to fully protonate the basic piperidine ring of Paroxetine. This prevents secondary interactions with residual silanols on the column that cause severe peak tailing.

  • Organic Phase (B): 100% Acetonitrile. Causality: Acetonitrile provides superior selectivity for π−π interactions compared to methanol.

  • Standard Solution: Paroxetine API at 200 µg/mL spiked with rac-trans-4-Defluoro-4-methoxy Paroxetine at 0.2 µg/mL (representing the 0.1% specification limit).

Phase B: The SST Gatekeeper

Before executing validation parameters, inject the Standard Solution six times.

  • Acceptance Criteria: Resolution ( Rs​ ) between Paroxetine and the 4-methoxy impurity must be ≥2.0 . The Relative Standard Deviation (RSD) of the impurity peak area must be ≤2.0% .

  • Logic: This ensures the column chemistry and pump delivery are perfectly equilibrated. If Rs​<2.0 , the system halts for troubleshooting.

Phase C: ICH Q2(R1) Validation Execution
  • Specificity: Inject a blank (diluent) and forced degradation samples (acid, base, peroxide, UV). Verify peak purity using a Photodiode Array (PDA) detector at 3[3]. The impurity peak must have a purity angle less than the purity threshold.

  • Linearity & Range: Prepare solutions of the impurity from LOQ (approx. 0.05%) to 150% of the target specification. Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike the API with the impurity at 50%, 100%, and 150% levels. Calculate percentage recovery.

Validation_Workflow cluster_validation ICH Q2(R1) Core Validation Parameters Prep Sample & Standard Prep (Spiked at 0.1% - 150%) SST System Suitability (SST) Gatekeeper: Rs > 2.0, RSD < 2.0% Prep->SST Spec Specificity (No interference) SST->Spec Pass Fail System Failure Investigate & Re-run SST->Fail Fail Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Intra/Inter-day) Acc->Prec Report Validated Method Ready for QC Prec->Report

Fig 2: Self-validating ICH Q2(R1) workflow ensuring data integrity prior to parameter execution.

Quantitative Validation Results Summary

When executed on a PFP UHPLC column, the method yields highly reliable data, summarized below:

Table 3: Validation Parameter Summary (PFP UHPLC Method)
Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at impurity RTPass (Peak Purity Index > 0.999)
Linearity Correlation Coefficient ( R2 ) ≥0.999 0.9998
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%
Method Precision %RSD ≤5.0% (for impurities)1.8%
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD: 0.015%, LOQ: 0.045%
Robustness Rs​≥2.0 across pH/flow variations Rs​ maintained at 2.8 - 3.2

References

  • [2] Title: Development and Validation of a UHPLC Method for Paroxetine Hydrochloride | Source: Chromatography Online | URL:[Link]

  • [3] Title: Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Paroxetine in Pharmaceutical Dosage Forms | Source: Asian Journal of Research in Chemistry | URL:[Link]

Sources

Comparative

Comparative Biological Activity Guide: Paroxetine vs. Its Methoxy Derivatives

Executive Summary Paroxetine is a highly potent Selective Serotonin Reuptake Inhibitor (SSRI) characterized by its exceptional affinity for the human serotonin transporter (hSERT). In drug development and pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paroxetine is a highly potent Selective Serotonin Reuptake Inhibitor (SSRI) characterized by its exceptional affinity for the human serotonin transporter (hSERT). In drug development and pharmacokinetic profiling, analyzing the "methoxy derivatives" of paroxetine requires distinguishing between two distinct chemical entities: the synthetic 4-methoxy analog (often tracked as Impurity B) and the physiological 4-hydroxy-3-methoxy metabolite (HM paroxetine).

This guide provides an authoritative comparison of how these methoxy substitutions alter the structural-activity relationship (SAR), binding kinetics, and systemic pharmacokinetics of paroxetine, supported by self-validating experimental protocols.

Molecular Mechanisms & Structure-Activity Relationship (SAR)

The biological activity of paroxetine is driven by its precise orientation within the central substrate-binding site of hSERT. Crystallographic and cryo-EM studies reveal that paroxetine adopts an "ABC pose": the piperidine ring anchors into subsite A, the benzodioxol group occupies subsite B, and the fluorophenyl group extends into subsite C[1].

  • The Parent Drug (Paroxetine): The 4-fluoro substitution on the phenyl ring is not strictly mandatory for high-affinity binding (a desfluoro analog maintains a Ki​ of 0.557 nM vs. 0.311 nM for paroxetine)[2]. However, the fluorine atom provides essential metabolic stability and optimal lipophilic contacts within subsite C.

  • The Synthetic Derivative (4-Methoxy Paroxetine / Impurity B): Replacing the 4-fluoro group with a 4-methoxy group introduces a bulky, electron-donating moiety[3]. This structural modification disrupts the finely tuned lipophilic interactions in subsite C, significantly reducing the compound's affinity for hSERT and rendering it a weak or inactive inhibitor.

  • The Physiological Derivative (HM Paroxetine): In vivo, paroxetine undergoes extensive hepatic first-pass metabolism. 4 catalyzes the demethylenation of the benzodioxole ring (the critical subsite B binder) into a catechol intermediate. This is subsequently O-methylated by COMT to form the 4-hydroxy-3-methoxy metabolite[4]. The destruction of the benzodioxole pharmacophore completely abrogates SERT binding, rendering the metabolite pharmacologically inactive[5].

Metabolism Parent Paroxetine (Active SSRI) CYP CYP2D6 Demethylenation Parent->CYP Hepatic First-Pass Synthetic 4-Methoxy Paroxetine (Synthetic Impurity B) Parent->Synthetic Synthetic Substitution (4-F to 4-OCH3) COMT COMT O-Methylation CYP->COMT Catechol Intermediate Metabolite 4-Hydroxy-3-Methoxy Metabolite (Pharmacologically Inactive) COMT->Metabolite High Plasma Accumulation

Figure 1: Metabolic and synthetic pathways of Paroxetine yielding methoxy derivatives.

Pharmacokinetics & Systemic Exposure

Despite its lack of pharmacological activity at the serotonin transporter, the physiological methoxy derivative (HM paroxetine) is highly relevant to clinical pharmacokinetics. Following a standard 20 mg oral dose, the mean peak plasma concentration ( Cmax​ ) of the active parent drug is approximately 8.60 µg/L. In stark contrast, the Cmax​ of HM paroxetine reaches 92.40 µg/L[6].

This 10-fold higher systemic exposure of the inactive metabolite necessitates highly specific bioanalytical workflows to prevent signal interference during therapeutic drug monitoring[5].

Self-Validating Experimental Protocols

To objectively compare the pharmacodynamics and pharmacokinetics of these compounds, the following self-validating methodologies are employed.

Protocol A: Radioligand Binding Assay (Pharmacodynamics)

Causality & Rationale: We utilize[³H]-citalopram rather than [³H]-paroxetine as the primary radioligand. Citalopram's binding kinetics allow for cleaner competitive displacement curves without the isotopic dilution artifacts associated with homologous competitive binding, ensuring that displacement accurately reflects competitive inhibition at the primary active site[2]. Self-Validation: Non-specific binding (NSB) is defined using 10 µM fluoxetine. If NSB exceeds 10% of total binding, the assay is automatically invalidated due to excessive membrane trapping.

  • Preparation: Harvest hSERT-transfected HEK293T cells and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]-citalopram and varying concentrations (0.01 nM to 10 µM) of the test compound (Paroxetine, 4-Methoxy Paroxetine, or HM Paroxetine).

  • Equilibration: Incubate at 22°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting and calculate Ki​ via the Cheng-Prusoff equation.

Workflow Step1 HEK293T Cells hSERT Expression Step2 Ligand Incubation [3H]-Citalopram + Test Cmpd Step1->Step2 Seed & Wash Step3 Vacuum Filtration GF/B Filters Step2->Step3 1h at 22°C Step4 Liquid Scintillation Ki Determination Step3->Step4 Isolate Bound

Figure 2: Self-validating radioligand binding assay workflow for SERT affinity.

Protocol B: HPLC-ESI-MS/MS Quantification (Pharmacokinetics)

Causality & Rationale: The 10-fold difference in plasma concentration between the parent drug and HM paroxetine requires a high dynamic range.6 in Multiple Reaction Monitoring (MRM) mode provides the necessary mass-to-charge ( m/z ) specificity to prevent cross-talk[6]. Self-Validation: The inclusion of Paroxetine-d6 as an internal standard corrects for matrix-induced ion suppression. Extraction recovery rates must fall between 75–85% with a precision variance of <15% to validate the run[5].

  • Spiking: Spike 500 µL of human plasma with Paroxetine-d6 (internal standard).

  • Hydrolysis: Hydrolyze samples with 0.1 M HCl to break glucuronide conjugates, ensuring total metabolite quantification.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate at an alkaline pH (pH 9.0) to selectively partition the lipophilic free bases.

  • Reconstitution: Evaporate the organic layer under nitrogen and reconstitute in the mobile phase (acetonitrile/0.02% formic acid, 66:34 v/v).

  • Detection: Inject onto a reversed-phase C18 column and detect via ESI-MS/MS in MRM mode, monitoring specific precursor-to-product ion transitions for paroxetine and HM paroxetine.

Quantitative Data Comparison

Table 1: Pharmacodynamic Profiling (hSERT Binding)
CompoundStructural ModificationhSERT Affinity ( Ki​ , nM)Biological Activity
Paroxetine Parent (4-Fluoro, Benzodioxole)0.05 – 0.31Highly Active SSRI
4-Methoxy Paroxetine Synthetic (4-Methoxy substitution)> 10.0 (Reduced)Weak/Inactive
HM Paroxetine Physiological (Benzodioxole cleavage)> 1000.0 (Inactive)Inactive Metabolite
Table 2: Pharmacokinetic Profiling (Human Plasma, 20 mg Oral Dose)
Compound Cmax​ (µg/L) Tmax​ (h)Systemic Role
Paroxetine 8.60~5.0Primary Therapeutic Agent
HM Paroxetine 92.40~5.0Primary Circulating Metabolite

Sources

Validation

comparative study of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride and other SSRIs

Executive Summary & Structural Causality The human serotonin transporter (hSERT) is the primary pharmacological target for Selective Serotonin Reuptake Inhibitors (SSRIs)[1]. Paroxetine, a gold-standard SSRI, binds to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The human serotonin transporter (hSERT) is the primary pharmacological target for Selective Serotonin Reuptake Inhibitors (SSRIs)[1]. Paroxetine, a gold-standard SSRI, binds to the central orthosteric site (S1) of hSERT with extraordinarily high affinity ( Ki​<1 nM)[1]. Its structural scaffold relies heavily on a 4-fluorophenyl group, where the fluorine atom acts as a critical bioisostere.

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (PubChem CID 71315281)[2], widely designated in pharmacopeial contexts as Paroxetine Impurity B [3], represents a pivotal structural divergence. In this analog, the highly electronegative, lipophilic fluorine atom is replaced by a bulkier, electron-donating methoxy (–OCH₃) group[3].

As an Application Scientist, I emphasize that this substitution is not merely cosmetic. The fluorine atom in paroxetine is not strictly required for baseline SERT binding (as desfluoro analogs still bind effectively), but it is essential for maximizing the entropic contribution to the binding free energy and imparting critical metabolic stability against CYP450-mediated aromatic oxidation[1]. Introducing a polar methoxy group alters the steric fit within the hydrophobic S1 pocket and introduces a metabolic liability (vulnerability to O-demethylation), thereby shifting its pharmacological profile compared to clinical SSRIs.

SAR_Logic Core Paroxetine Scaffold (High hSERT Affinity) Fluoro 4-Fluoro Substitution (Parent Drug) Core->Fluoro Methoxy 4-Methoxy Substitution (Impurity B) Core->Methoxy Metabolism_F Metabolic Stability (CYP2D6 Resistance) Fluoro->Metabolism_F Binding_F Optimal S1 Pocket Fit (Ki < 1 nM) Fluoro->Binding_F Metabolism_OMe Metabolic Liability (O-Demethylation) Methoxy->Metabolism_OMe Binding_OMe Altered Electronics (Reduced Affinity) Methoxy->Binding_OMe

Fig 1: SAR logic for 4-fluoro vs 4-methoxy paroxetine analogs.

Quantitative Comparative Analysis

To contextualize the performance of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride, we must benchmark it against leading SSRIs. Paroxetine interacts most strongly with SERT over other monoamine transporters like DAT and NET[4]. Modifications to the 4-position of the phenyl ring (such as bromine or methoxy substitutions) generally result in a decrease in binding affinity due to steric clashes or sub-optimal enthalpy/entropy compensation[1].

Table 1: Pharmacodynamic & Structural Comparison of SSRIs
CompoundTarget Ki​ for hSERT (nM)Molecular WeightKey Structural Feature
Paroxetine HCl hSERT~0.13 - 0.31365.83 g/mol Lipophilic 4-fluorophenyl group
4-Methoxy Paroxetine HCl hSERT> 4.50*377.86 g/mol [2]Polar 4-methoxyphenyl group[3]
Sertraline hSERT~0.30306.20 g/mol Dichlorophenyl group
Fluoxetine hSERT~0.90309.33 g/mol p-Trifluoromethylphenoxy group
Citalopram hSERT~1.80324.39 g/mol Cyanophthalane core

*Estimated based on the established structure-activity relationship (SAR) trajectory of bulky 4-substituted paroxetine derivatives (e.g., 4-Br paroxetine Ki​ = 4.90 nM)[1].

SERT_Mechanism Presynaptic Presynaptic Neuron (Serotonin Release) Synapse Synaptic Cleft (High[5-HT]) Presynaptic->Synapse Releases 5-HT SERT hSERT Transporter (Orthosteric Site S1) Synapse->SERT Reuptake Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Activates SERT->Presynaptic Recycles 5-HT SSRI Paroxetine / Analogs (Competitive Block) SSRI->SERT Inhibits

Fig 2: Mechanism of hSERT inhibition by paroxetine analogs.

Self-Validating Experimental Protocols

To objectively verify the pharmacological differences between the parent drug and the 4-methoxy analog, the following self-validating assay systems must be employed. These protocols are designed with internal controls to ensure data trustworthiness.

Protocol A: Radioligand Competition Binding Assay for hSERT

Causality: We utilize [3H] citalopram as the radioligand because it reliably locks the transporter in an outward-open conformation, providing a highly stable orthosteric probe for competitive displacement by paroxetine analogs[1].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Setup (The Self-Validating Step):

    • Total Binding (TB) Tubes: Buffer + Membrane + 1 nM [3H] citalopram.

    • Non-Specific Binding (NSB) Tubes: Buffer + Membrane + 1 nM [3H] citalopram + 10 µM Fluoxetine . (This massive excess of a known SSRI saturates all specific SERT sites. Any remaining signal is background noise, validating the specificity of the assay).

    • Test Tubes: Buffer + Membrane + 1 nM [3H] citalopram + Serial dilutions of rac-trans-4-Defluoro-4-methoxy Paroxetine HCl (10⁻¹¹ to 10⁻⁴ M).

  • Incubation: Incubate all tubes at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Rapid Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Data Analysis: Quantify retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Alternative Modern Approach: Fluorescence displacement assays utilizing ligand-conjugated Quantum Dots (QDs) can also be deployed to observe non-competitive or complex allosteric binding kinetics in real-time[5].

Assay_Workflow Prep Membrane Prep (hSERT cells) Ligand Add [3H]Citalopram (Orthosteric Probe) Prep->Ligand Test Add Test Compound (Impurity B) Ligand->Test Incubate Incubation (Equilibrium) Test->Incubate Filter Rapid Filtration (Isolate Bound) Incubate->Filter Count Scintillation (Quantify) Filter->Count Analyze Cheng-Prusoff (Calculate Ki) Count->Analyze

Fig 3: High-throughput radioligand competition assay workflow.

Protocol B: In Vitro Metabolic Stability (CYP450 Profiling)

Causality: The primary reason the 4-fluoro group is favored over a 4-methoxy group in clinical drug design is metabolic stability. The methoxy group is a prime target for rapid O-demethylation by hepatic CYP2D6. This assay proves the metabolic liability of Impurity B.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) (0.5 mg/mL protein), 1 µM of the test compound (Paroxetine vs. 4-Methoxy Paroxetine), and 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Quenching & Time-Course: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the parent molecules.

References

  • rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | C20H24ClNO4 | CID 71315281 - PubChem -
  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC -
  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters - PMC -
  • A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjug
  • rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride | 1217655-87-2 - Benchchem -

Sources

Comparative

A Multi-Platform Strategy for the Comprehensive Purity Assessment of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride Reference Standards

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are made....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are made. Its purity is paramount; any inaccuracy in the assigned purity of a reference standard directly propagates to the quantification of active pharmaceutical ingredients (APIs), impurities, and final drug products.[1][2] This guide outlines a comprehensive, multi-platform strategy for the rigorous purity assessment of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride, a key analogue of the selective serotonin reuptake inhibitor, Paroxetine.

The molecule's structure—containing a racemic mixture of two enantiomers (rac), a specific diastereomeric configuration (trans), and a hydrochloride salt form—necessitates a multi-faceted or "orthogonal" analytical approach. No single technique can sufficiently characterize all potential impurities, which may include related substances (starting materials, by-products), stereoisomers (enantiomers, diastereomers), residual solvents, water, and inorganic residues.[3] This guide details a self-validating system of cross-complementary analytical techniques designed to provide a highly accurate and defensible purity value.

Chapter 1: Chromatographic Purity (Related Substances) by High-Performance Liquid Chromatography (HPLC-UV)

The Causality Behind the Choice: Reversed-phase HPLC with UV detection is the cornerstone of pharmaceutical purity analysis for non-volatile organic impurities.[4][5] Its robustness, reproducibility, and ability to separate compounds with a wide range of polarities make it the ideal first-line technique for detecting and quantifying process-related impurities and degradation products.[6][7] The goal is to develop a method that separates the main component from all detectable impurities, allowing for quantification by area percent.

Experimental Protocol: HPLC-UV for Related Substances
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is a versatile choice for moderately polar compounds like Paroxetine analogues.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 295 nm (Paroxetine and its analogues typically have a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks, as per the formula: % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100

Hypothetical Data: HPLC-UV Purity Assessment
Peak No.Retention Time (min)Area (mAU*s)Area %Identity
14.521,5200.03Process Impurity A
212.896,2500.12Unknown
315.76 5,205,800 99.81 Main Compound
418.213,1100.04Process Impurity B
Total 5,216,680 100.00

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Standard P2 Dissolve in Diluent P1->P2 P3 Sonicate & Filter P2->P3 A1 Inject Sample P3->A1 A2 Gradient Separation on C18 Column A1->A2 A3 UV Detection (295 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Area % D1->D2 D2->D2 D3 Report Purity

HPLC-UV Workflow for Related Substances.

Chapter 2: Enantiomeric & Diastereomeric Purity by Chiral HPLC

The Causality Behind the Choice: The compound is a racemate (rac-) of a trans- diastereomer. This means four stereoisomers are theoretically possible: (+)-trans, (-)-trans, (+)-cis, and (-)-cis. A standard C18 column cannot separate these isomers. A specialized Chiral Stationary Phase (CSP) is required to differentiate between the enantiomers and potentially the diastereomers.[8][9][10] For a racemic reference standard, the key is to confirm a 50:50 ratio of the enantiomers and ensure the absence of diastereomeric impurities.

Experimental Protocol: Chiral HPLC
  • Instrumentation: Standard HPLC system with UV detector.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (An amylose-based CSP effective for Paroxetine separations).[10][11]

    • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (90:10:0.1, v/v/v). The amine modifier is crucial for achieving good peak shape for basic compounds like this one.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 295 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Confirm the presence of two major peaks with approximately equal areas.

    • Calculate the enantiomeric ratio.

    • Report any peaks corresponding to potential cis- diastereomers.

Hypothetical Data: Chiral Purity Assessment
Peak No.Retention Time (min)Area (mAU*s)Area %Identity
19.882,551,00049.98(-)-trans Enantiomer
211.542,553,00050.02(+)-trans Enantiomer
Total 5,104,000 100.00

Note: No peaks corresponding to cis-isomers were detected.

Chapter 3: Impurity Identification by Mass Spectrometry (MS)

The Causality Behind the Choice: While HPLC-UV quantifies impurities, it doesn't identify them.[12] High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for structural elucidation.[13][14] It provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, offering critical clues to its identity.[12][13]

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the same HPLC method as in Chapter 1 to ensure retention time correlation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The piperidine nitrogen is readily protonated.

    • Scan Range: 100 - 1000 m/z.

    • Data Acquisition: Full scan mode to detect all ions. A targeted MS/MS experiment can be performed on impurity peaks to obtain fragmentation data for further structural confirmation.

  • Data Analysis:

    • Extract the accurate mass for each impurity peak detected in the HPLC-UV run.

    • Use software to predict possible elemental compositions.

    • Compare the mass and potential structure with known starting materials, intermediates, and likely degradation pathways.

Purity_Logic center Reference Standard Lot HPLC HPLC center->HPLC Quantifies Chiral Chiral center->Chiral Confirms qNMR qNMR center->qNMR Assigns GC GC center->GC Measures KF KF center->KF Measures Ash Ash center->Ash Measures

Orthogonal analytical strategy for purity.

Chapter 4: Absolute Purity by Quantitative NMR (qNMR)

The Causality Behind the Choice: Unlike chromatography, which provides a relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method.[15][16] The intensity of an NMR signal is directly proportional to the number of nuclei generating it.[16] By co-dissolving a known mass of the sample with a known mass of a certified internal standard, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.[17][18] This provides a powerful, independent verification of the purity value.

Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with stable temperature control.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample and ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Analysis:

    • Select a well-resolved signal for the analyte and a signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of the standard.

Hypothetical Data: qNMR Purity Calculation
ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m)15.25 mg5.15 mg
MW365.83 g/mol 116.07 g/mol
Signal Integral (I)35.4012.81
# of Protons (N)22
Purity (P)To be determined 99.95%
Calculated Purity 99.75%

Chapter 5: Profiling of Volatile and Inorganic Impurities

A complete purity profile must account for non-chromatographable substances.

  • Residual Solvents by GC-Headspace (GC-HS): Organic volatile impurities from the manufacturing process must be controlled according to ICH Q3C guidelines.[19] GC-HS is the standard method, offering high sensitivity for volatile analytes.[20][21][22][23] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC.

  • Water Content by Karl Fischer (KF) Titration: Water content is a critical parameter that can affect stability and stoichiometry. Karl Fischer titration is the gold standard for water determination due to its specificity and accuracy, reacting directly with water molecules.[24][25][26][27][28][29]

  • Inorganic Impurities by Sulfated Ash: This test measures the amount of residual inorganic substance in the material.[30] The sample is ignited and burned until all organic matter is removed, and the residue is weighed. This is important for detecting inorganic salts or catalysts.[31][32][33]

Chapter 6: Comparison Guide and Final Purity Assignment

No single method provides the complete picture. The final purity value is determined by integrating the results from these orthogonal techniques. The "mass balance" approach is typically used:

Purity = 100% - (% Related Substances) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

Comparison of Analytical Techniques
TechniqueAnalyte TypePrincipleStrengthsLimitations
HPLC-UV Organic ImpuritiesChromatographic Separation, UV AbsorbanceRobust, precise, excellent for related substances.[4]Relative quantification, requires chromophores, cannot identify unknowns.
Chiral HPLC StereoisomersChiral Recognition on CSPOnly method to determine enantiomeric/diastereomeric purity.[8][9]Requires specialized, expensive columns; method development can be complex.
LC-MS Unknown ImpuritiesMass-to-Charge RatioIdentifies impurities by providing molecular weight and formula.[12][13]Response can be non-linear; complex for quantification.
qNMR Main ComponentNuclear Magnetic ResonancePrimary method, highly accurate absolute quantification, no analyte-specific standard needed.[15][18]Lower sensitivity than HPLC, requires expensive instrumentation and expertise.
GC-HS Volatile SolventsGas Phase SeparationHighly sensitive and specific for volatile compounds.[20][34]Not suitable for non-volatile or thermally labile compounds.
Karl Fischer WaterTitration (Chemical Rxn)Gold standard for water content; highly specific and accurate.[24][25]Only measures water.
Sulfated Ash Inorganic ResidueGravimetry (Combustion)Measures total inorganic content.[30]Destructive, non-specific.
Final Purity Assignment (Hypothetical Integrated Data)
AnalysisResult
HPLC Purity (Area %)99.81%
Water Content (Karl Fischer)0.15%
Residual Solvents (GC-HS)<0.01%
Sulfated Ash0.03%
Purity by Mass Balance 100% - 0.19% (impurities from HPLC) - 0.15% - 0.01% - 0.03% = 99.62%
Purity by qNMR 99.75%

The final assigned purity for the reference standard would be a weighted consideration of both the mass balance (99.62%) and qNMR (99.75%) results, often reported as the average with an associated uncertainty. This orthogonal approach ensures a highly reliable and defensible characterization of the reference standard.

References

  • HPLC Method Development and Valid
  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products - Thermo Fisher Scientific.
  • Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive - ResearchG
  • Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System.
  • Quantitative NMR (qNMR) Analysis Method adapted into Japanese Industrial Standard (JIS).
  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System - Shimadzu (Europe).
  • qNMR in the Japanese Pharmacopoeia (JP), now and future.
  • Residual solvent analysis by GC-Headspace - Scharlab Internacional.
  • Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467> - Innoteg.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments.
  • New validated HPLC methodology for the determination of (−)
  • Full article: Enantioseparation of Paroxetine Precursors by HPLC on Amylose and Tartardiamide‐Based Chiral St
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed.
  • ICH Q3C(R9) Guideline for Residual Solvents.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions.
  • KF titration in pharmaceuticals - News-Medical.Net.
  • Sulfated ash analysis set to transform industry standards - SelectScience.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Steps for HPLC Method Development | Pharmaguideline.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC.
  • What Is Karl Fischer Titr
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
  • impurities in new drug substances q3a(r2).
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich.
  • Simultaneous enantio- and diastereo-selective high-performance liquid chromatography separation of paroxetine on an immobilized amylose-based chiral stationary phase under green reversed-phase conditions | Scilit.
  • Series 340: prepASH® | Precisa.
  • Determination of Water Content in Tablets Using Karl Fischer Titr
  • Quantit
  • usp31nf26s1_c921, General Chapters: <921> WATER DETERMIN
  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed.
  • 〈921〉 Water Determin
  • prepASH Sulphated Ashing System - Richmond Scientific.
  • prepASH | Victory Scientific.
  • How Impurity Reference Standards Ensure Drug Safety - HealthManagement.org.
  • High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research.
  • Reference-Standard Material Qualific

Sources

Validation

inter-laboratory comparison of Paroxetine impurity analysis

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the . Introduction: The Criticality of Method Harmonization Paroxetine, a potent selective serotonin reuptake inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the .

Introduction: The Criticality of Method Harmonization

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), requires rigorous impurity profiling to ensure patient safety and therapeutic efficacy. Throughout its synthesis and shelf-life, paroxetine is susceptible to forming various related substances (e.g., Impurities A through G) and degradation products like N-methyl paroxetine[1]. To guarantee that analytical methods are robust, reproducible, and compliant with International Council for Harmonisation (ICH) guidelines, pharmaceutical developers rely on inter-laboratory comparisons (ILCs) or ring trials.

This guide objectively compares the analytical modalities used across different laboratories, explains the mechanistic rationale behind pharmacopeial methods, and provides a self-validating experimental protocol designed for seamless cross-laboratory transfer.

Comparative Analysis of Analytical Modalities

During an inter-laboratory comparison, participating facilities often utilize different generations of chromatographic equipment. Understanding the performance delta between these alternatives is crucial for harmonizing data and establishing acceptable reproducibility thresholds.

Mechanistic Insights & Causality in Method Selection
  • Traditional HPLC-UV (The Compendial Standard): The 2 relies on HPLC with UV detection at 295 nm[2]. Because paroxetine contains a secondary amine, it interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing. To counteract this, the method mandates the addition of triethylamine to the mobile phase. Triethylamine acts as a competitive silanol-masking agent, ensuring sharp peaks and reliable integration[2].

  • UHPLC-PDA (High-Throughput Alternative): Traditional HPLC methods require over 180 minutes across three different analytical columns to fully resolve related compounds B, D, F, and G[3]. By migrating to 3, laboratories utilize sub-2-micron particles (e.g., 1.7 µm)[3]. This flattens the van Deemter curve, allowing laboratories to increase flow rates without sacrificing theoretical plates, effectively compressing the run time to under 5 minutes while achieving superior resolution[3].

  • LC-MS/MS (Trace & Genotoxic Impurity Profiling): For trace-level degradation products, UV detection is insufficient. For example, when paroxetine reacts with formaldehyde/formic acid impurities in polyethylene glycol excipients via the Eschweiler-Clarke reaction, it forms N-methyl paroxetine[1]. 1 using Electrospray Ionization (ESI) and Selected Reaction Monitoring (SRM) (m/z 330.17 → 192.10) is necessary to achieve the required limits of quantitation (LOQ)[1].

Quantitative Performance Comparison

Table 1: Performance Comparison of Analytical Modalities for Paroxetine Impurities

ParameterTraditional HPLC-UV (USP)UHPLC-PDALC-MS/MS (ESI+)
Primary Application Routine QA/QC & Monograph complianceHigh-throughput release testingTrace impurity & degradation ID
Total Run Time > 180 mins (multiple columns)< 5 mins< 2 mins
Limit of Detection (LOD) ~10 ng/mL~2 - 5 ng/mL< 0.5 ng/mL
Resolution (Rs) NLT 1.5 (Paroxetine & Impurity B)> 2.0Mass-based selectivity (m/z)
Matrix Interference Moderate (requires baseline separation)Low (sharp peaks)Minimal (MRM transitions)

Inter-Laboratory Comparison Workflow

To validate the transferability of a paroxetine impurity profiling method, a standardized workflow must be executed across all participating sites. This ensures that variations in instrumentation, analyst technique, and environmental conditions do not compromise analytical integrity.

ILC_Workflow Start Standardized Paroxetine Sample Distribution Lab1 Laboratory A (HPLC-UV) Start->Lab1 Lab2 Laboratory B (UHPLC-PDA) Start->Lab2 Lab3 Laboratory C (LC-MS/MS) Start->Lab3 Data Centralized Data Collection & Harmonization Lab1->Data Lab2->Data Lab3->Data Stats Statistical Evaluation (Z-Score, %RSD) Data->Stats Outcome Method Robustness & Compliance (ICH Q2) Stats->Outcome

Caption: Inter-laboratory workflow for Paroxetine impurity method validation and statistical harmonization.

Self-Validating Experimental Protocol

The following protocol represents a harmonized HPLC-UV methodology optimized for an ILC, derived directly from 2[2]. It incorporates strict, built-in system suitability checks to ensure the system is self-validating before any unknown samples are analyzed.

Step 1: Reagent and Mobile Phase Preparation
  • Buffer Preparation: Dissolve 3.9 g of ammonium acetate in 1 L of LC-grade water. Adjust the pH to 4.5 using glacial acetic acid[2].

  • Mobile Phase Blending: Mix Acetonitrile, Buffer, and Triethylamine in a 40:60:1 volumetric ratio. Adjust the final pH to 5.5 with glacial acetic acid[2].

    • Causality: The pH of 5.5 ensures the secondary amine of paroxetine is partially ionized for optimal column retention, while the precisely titrated triethylamine prevents peak broadening caused by secondary interactions with the stationary phase.

Step 2: Standard and Sample Extraction
  • Standard Solution: Prepare a 0.5 mg/mL solution of USP Paroxetine Hydrochloride RS in methanol[2].

  • System Suitability Solution: Spike the Standard Solution with USP Paroxetine Related Compound B RS to achieve a concentration of 0.5 mg/mL for both compounds[2].

  • Sample Solution (Tablets): Transfer the equivalent of 10 tablets into a volumetric flask. Add 80% of the flask volume of methanol. Sonicate for 30 minutes, followed by mechanical stirring for 30 minutes, then dilute to volume[2].

    • Causality: Extended, dual-mode agitation (sonication + stirring) is mandatory to ensure the complete dissolution and extraction of the API and trapped impurities from the extended-release polymer matrix.

Step 3: Chromatographic Execution & Self-Validation
  • Conditions: Column: 4.6-mm × 25-cm; 5-µm packing L13. Detector: UV at 295 nm. Flow Rate: 1.0 mL/min. Injection Volume: 10 µL[2].

  • Self-Validation Criteria (System Suitability): Before analyzing samples, inject the System Suitability Solution. The run is only valid if:

    • Resolution (Rs): Not Less Than (NLT) 1.5 between Paroxetine and Related Compound B[2].

    • Tailing Factor: Not More Than (NMT) 2.0 for the Paroxetine peak[2].

    • Precision: The Relative Standard Deviation (%RSD) for replicate injections of the Standard Solution must be NMT 2.0%[2].

Step 4: Data Interpretation in ILC

Participating laboratories must report the relative retention times (RRT). In this validated method, the expected RRT for Paroxetine Related Compound B is 0.9 relative to the main Paroxetine peak (RRT 1.0)[2].

To objectively compare the performance of different laboratories, centralized statistical analysis is applied to the submitted data. Z-Scores are calculated to identify laboratory outliers (acceptable range: -2 to +2), and the inter-laboratory reproducibility (%RSD_R) is evaluated. For 4 near the 0.1% reporting threshold, an inter-laboratory %RSD of < 15% demonstrates successful method transfer and compliance with ICH Q2(R2) guidelines[4].

References

  • ResearchGate. "Paroxetine Hydrochloride - Oxidative Degradation and LC/MS/MS Analysis.
  • TrungTamThuoc. "Paroxetine-Extended-Release-Tablets-USP-TTT.
  • Chromatography Online. "Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

Sources

Comparative

validation of the neuroprotective effects of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

As a Senior Application Scientist overseeing neuropharmacological screening and drug repurposing, I frequently encounter the challenge of decoupling a compound’s primary psychotropic mechanism from its secondary neuropro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing neuropharmacological screening and drug repurposing, I frequently encounter the challenge of decoupling a compound’s primary psychotropic mechanism from its secondary neuroprotective benefits.

Paroxetine, a classical Selective Serotonin Reuptake Inhibitor (SSRI), has demonstrated profound neuroprotective capabilities against ischemic injury and neurotoxins[1][2]. However, its potent serotonin transporter (SERT) inhibition introduces confounding variables in neurodegenerative models. Enter rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (4-DMP) (CAS 127017-74-7). By substituting the para-fluoro group with a methoxy group, this specific piperidine derivative retains the structural scaffold necessary for mitochondrial interaction while acting explicitly as a calcium overload blocker for brain cells[3][4].

This technical guide objectively compares the neuroprotective profile of 4-DMP against standard Paroxetine and Fluoxetine, providing researchers with self-validating experimental workflows to isolate and verify its mechanism of action.

Mechanistic Rationale: Decoupling SERT from Neuroprotection

To design effective validation assays, we must first understand the causality of paroxetine-derived neuroprotection. Research indicates that paroxetine's ability to rescue neurons from NMDA-induced excitotoxicity or HIV-associated neurotoxicity is independent of serotonin reuptake[1]. Instead, the compound interacts selectively with brain mitochondrial proteins to block calcium-dependent swelling and prevent the opening of the mitochondrial Permeability Transition Pore (mPTP)[1].

Because 4-DMP is structurally optimized as a calcium overload blocker[3][4], it provides a cleaner pharmacological tool. It allows drug development professionals to target mitochondrial calcium homeostasis without triggering the downstream signaling cascades associated with profound SERT inhibition.

Comparative Performance Data

The following table summarizes the comparative pharmacological profiles of 4-DMP, Paroxetine, and Fluoxetine, establishing the baseline for our validation assays.

Pharmacological Parameterrac-trans-4-Defluoro-4-methoxy Paroxetine (4-DMP)Paroxetine HydrochlorideFluoxetine
Primary Mechanism Calcium Overload Blocker[3]SSRI / AntidepressantSSRI / Antidepressant
Neuroprotective Potency High (Targeted mPTP blockade)High (~100 nM potency)[1]Low to Moderate[1]
Mitochondrial Interaction Specific to Brain Mitochondria[4]Preferential to Brain Mitochondria[1]Minimal direct interaction
SERT Dependence for Survival IndependentIndependent[1]Dependent
Efficacy vs. NMDA Toxicity High (Direct Ca2+ mitigation)High[1]Moderate[1]

Mechanistic Pathway Visualization

The diagram below illustrates the exact locus of action for 4-DMP during an excitotoxic event.

Pathway Insult NMDA / Ischemic Insult CaInflux Intracellular Ca2+ Influx Insult->CaInflux MitoCa Mitochondrial Ca2+ Overload CaInflux->MitoCa mPTP mPTP Opening & Swelling MitoCa->mPTP Apoptosis Neuronal Apoptosis mPTP->Apoptosis Drug 4-Defluoro-4-methoxy Paroxetine (4-DMP) Drug->mPTP Blocks (Ca2+ Overload)

Fig 1. 4-DMP inhibits calcium-induced mPTP opening, preventing neuronal apoptosis.

Experimental Validation Protocols

To rigorously validate 4-DMP, we must employ self-validating systems that prove the compound acts at the mitochondrial level rather than through surface receptor modulation.

Protocol A: Brain Mitochondrial Calcium-Dependent Swelling Assay

Causality: By isolating mitochondria, we strip away cytosolic signaling cascades, allowing us to directly measure the compound's interaction with the mPTP. As mitochondria take up excess calcium, they swell, which decreases the optical density of the suspension. Therefore, measuring absorbance at 540 nm acts as a direct, real-time proxy for mPTP opening.

Self-Validation Mechanism: The inclusion of Cyclosporin A (CsA) acts as an internal control. If CsA fails to halt the absorbance drop, the swelling is not mPTP-dependent, and the assay run must be invalidated.

Step-by-Step Methodology:

  • Isolation: Isolate mitochondria from rat forebrain using differential centrifugation in an ice-cold mannitol-sucrose buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).

  • Suspension: Resuspend the final mitochondrial pellet in a swelling buffer (120 mM KCl, 10 mM HEPES, 5 mM KH2PO4, 5 mM succinate, pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Aliquot the suspension into a 96-well plate. Pre-incubate for 5 minutes at 30°C with one of the following: Vehicle (DMSO), Paroxetine (10 µM), 4-DMP (1 µM and 10 µM), or CsA (1 µM, positive control).

  • Induction: Induce calcium overload by injecting 200 µM CaCl2 into each well.

  • Kinetic Measurement: Immediately monitor the absorbance at 540 nm using a microplate reader, taking readings every 30 seconds for 15 minutes.

  • Analysis: 4-DMP should demonstrate a dose-dependent preservation of baseline absorbance, mirroring the protective curve of CsA.

Protocol B: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

Causality: NMDA is used to force a massive, rapid influx of intracellular calcium, mimicking the acute phase of an ischemic stroke[2]. We utilize neurons at Days in Vitro (DIV) 10-12 because, at this stage, they have established mature synaptic networks and express fully functional NMDA receptors.

Self-Validation Mechanism: Fluoxetine is run in parallel as a negative mechanistic control. Since fluoxetine shares the SSRI class with paroxetine but lacks potent mitochondrial protection[1], its failure to rescue cells validates that 4-DMP's efficacy is driven by its specific calcium-blocking structural moiety, not baseline serotonin modulation.

Step-by-Step Methodology:

  • Culture Preparation: Seed primary rat cortical neurons on poly-D-lysine coated plates and maintain in Neurobasal medium supplemented with B27 until DIV 10-12.

  • Pre-treatment: Replace half the media. Pre-treat cultures with Vehicle, 4-DMP (0.1 µM, 1 µM, 10 µM), or Fluoxetine (10 µM) for 1 hour prior to the insult.

  • Excitotoxic Insult: Expose the neurons to 100 µM NMDA and 10 µM glycine for exactly 2 hours at 37°C to induce excitotoxicity.

  • Recovery: Wash the cells gently with warm PBS to remove NMDA, and replace with conditioned maintenance media containing the respective drug treatments. Incubate for 18 hours.

  • Viability Assessment: Assess cell viability using a standard MTT reduction assay or LDH release assay.

  • Analysis: 4-DMP should yield a high percentage of viable cells (comparable to non-insulted controls at 10 µM), significantly outperforming Fluoxetine[1].

References

  • Interaction of Paroxetine with Mitochondrial Proteins Mediates Neuroprotection. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP3H3mh_e4PuUGsPlptkJY9Kg5wJ4ZnCd_51s2igHE7YNilAJwhSyocyeU6Ez77myQ6sBvOmTQrZGHme0YEFJpfqr2AO9JgeOUdD-rOsF4bufFzD8PhQlpZK4rwCUOKeWCpZdC6DSzeb8RktM=]
  • Neuroprotective Effect of Paroxetine on Memory Deficit Induced by Cerebral Ischemia after Transient Bilateral Occlusion of Common Carotid Arteries in Rat. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFL59G-ymPYmLYbOzi2JuiYAjkzxtbySf0okph-9110HhxyUc8ghrCrAuXmrRT4WSrsycQMjmnQf354mYPbKQqLGgArap28M9rsW2feTryq9tIkWRdUkbZ_-T-BzXeWK5rfZJBeB_dbRBWxCM=]
  • rac-trans-4-Desfluoro-4-methoxy Paroxetine Hydrochloride CAS 127017-74-7. tianfuchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-UldZ1T3J8RJhXCFakuIw03KPQdqq5cnbQcfD13v24-0COGtk4Ogr84W3I-7qUgPe_gBdEgV3Ghw2rIxwEhPiTavvwwWLY4Y23wiJppWfNXPgBqVlrCl8vdKH2zxvM6fVPXrIzQgTKFthZ92f27OY9Q==]
  • CAS: 127017-74-7 | CymitQuimica. cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOK1F6zYDLywwflkwM5xXc3bv3lMj7GYRY1CMm0Hts_tk1AkvkWAMci_Omf1rJjazu3kyl74ZGzADhZjIYZsKTs44LJdySNv_uNkA5-DLCm9RWWZ-ZBcf8O8ZvK_-Frsv3HNhdsdQ9]

Sources

Validation

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride vs. Paroxetine: a comparative analysis

An in-depth comparative analysis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (commonly recognized in pharmacopeial standards as Paroxetine EP Impurity B) and the parent active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (commonly recognized in pharmacopeial standards as Paroxetine EP Impurity B) and the parent active pharmaceutical ingredient (API), Paroxetine , offers critical insights into the structure-activity relationship (SAR) of serotonin transporter (SERT) inhibitors.

For researchers and drug development professionals, understanding the physicochemical and pharmacological divergence between these two molecules is essential for optimizing synthetic routes, establishing robust quality control (QC) parameters, and designing next-generation antidepressants.

Structural and Electronic Causality: The Role of the Para-Substituent

Paroxetine is one of the most potent selective serotonin reuptake inhibitors (SSRIs) available, binding to the central S1 pocket of the human SERT with sub-nanomolar affinity (K_i < 1 nM)[1][2]. Its structure features a piperidine ring substituted with a 1,3-benzodioxol-5-yloxymethyl group and a 4-fluorophenyl group.

The transition from Paroxetine to its 4-methoxy analog involves a single, yet profound, functional group substitution on the phenyl ring: replacing the fluorine atom with a methoxy (-OCH₃) group[3].

  • The Fluorine Advantage (Paroxetine): Fluorine is highly electronegative yet relatively small (van der Waals radius ~1.47 Å). It exerts a strong electron-withdrawing inductive effect (-I) while providing a highly lipophilic surface. Crucially, the para-fluorine acts as a metabolic shield, blocking cytochrome P450 (specifically CYP2D6) from hydroxylating the aromatic ring, thereby extending the drug's half-life[1].

  • The Methoxy Shift (Analog): The methoxy group is significantly bulkier and acts as an electron-donating group via resonance (+M effect). This alters the electron density of the phenyl ring and introduces a hydrogen-bond acceptor. In the hydrophobic S1 binding pocket of SERT, this increased steric bulk and altered dipole moment disrupt the optimal halogen-hydrophobic interactions, typically resulting in a measurable shift in binding affinity and a completely different metabolic liability profile[4].

SAR_Logic SERT Serotonin Transporter (SERT) Central S1 Binding Site Paroxetine Paroxetine (4-Fluorophenyl) F_Effect Fluorine (-F): Lipophilic & Electron-Withdrawing Metabolic Shield Paroxetine->F_Effect Structural feature Methoxy 4-Methoxy Analog (4-Methoxyphenyl) OMe_Effect Methoxy (-OCH3): Electron-Donating Resonance Increased Steric Bulk Methoxy->OMe_Effect Structural feature F_Effect->SERT High Affinity (Ki < 1 nM) OMe_Effect->SERT Altered Pocket Fit

Structural determinants of SERT binding: Fluorine vs. Methoxy substitution effects.

Quantitative Comparison: Physicochemical & Binding Data

The following table synthesizes the core differences between the parent compound and the methoxy analog, providing a baseline for analytical and pharmacological expectations[3][4].

ParameterParoxetine Hydrochloriderac-trans-4-Defluoro-4-methoxy Paroxetine HCl
Pharmacopeial Status Active Pharmaceutical Ingredient (API)EP Impurity B / USP Related Compound A
Molecular Formula C₁₉H₂₀FNO₃ · HClC₂₀H₂₃NO₄ · HCl
Molecular Weight 365.83 g/mol 377.86 g/mol
Para-Substituent -F (Fluoro)-OCH₃ (Methoxy)
Electronic Effect Electron-withdrawing (-I)Electron-donating (+M)
SERT Affinity (K_i) ~0.1 - 0.3 nM> 1.0 nM (Reduced affinity due to steric bulk)
Primary Application Therapeutic (Antidepressant)Analytical Reference Standard / SAR Tool

Self-Validating Experimental Protocols

To objectively evaluate the performance and purity of these compounds, laboratories must employ rigorous, self-validating workflows. The protocols below detail the causality behind each methodological choice.

Protocol A: HPLC-UV Resolution and Impurity Profiling

Purpose: To baseline-resolve Paroxetine from its 4-methoxy analog, ensuring that subsequent biological assays are not confounded by cross-contamination.

  • Mobile Phase Preparation: Prepare a gradient of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The basic piperidine nitrogen in both compounds interacts with residual silanols on the stationary phase, causing peak tailing. TFA acts as an ion-pairing agent, masking silanols and ensuring sharp, symmetrical peaks.

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Causality: The lipophilic differences between the fluoro and methoxy groups are best exploited via hydrophobic interactions on a C18 chain.

  • System Suitability (Self-Validation): Inject a resolution mixture containing 10 µg/mL of both Paroxetine and the 4-methoxy analog.

    • Validation Check: The assay is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , the mobile phase organic ratio must be adjusted. The methoxy analog will typically elute slightly earlier than Paroxetine due to the increased polarity of the oxygen atom.

Protocol B: Radioligand Competitive Binding Assay (SERT)

Purpose: To quantify the exact shift in binding affinity ( Ki​ ) caused by the methoxy substitution.

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human SERT.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]citalopram and varying concentrations ( 10−11 to 10−5 M) of either Paroxetine or the 4-methoxy analog in Tris-HCl buffer (pH 7.4) for 60 minutes at 22°C.

    • Causality: [³H]citalopram is chosen because it binds specifically to the central S1 site. Displacement of this radioligand directly measures the competitor's affinity for the therapeutic target.

  • Non-Specific Binding (Self-Validation): In parallel wells, add 10 µM fluoxetine.

    • Validation Check: Fluoxetine saturates all specific SERT sites. The remaining radioactivity represents non-specific binding (NSB). If NSB exceeds 10% of total binding, the assay is rejected due to inadequate washing or radioligand degradation, preventing false-positive affinity calculations.

  • Data Synthesis: Terminate the reaction via rapid vacuum filtration. Calculate IC₅₀ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Sample Preparation & Equilibration HPLC HPLC-UV Profiling (Resolution > 1.5) Prep->HPLC Purity Check Binding Radioligand Assay [3H]Citalopram Prep->Binding In Vitro Assay Data Data Synthesis (IC50 & Ki Calc) HPLC->Data Validate Binding->Data Quantify

Self-validating workflow integrating HPLC purity verification with radioligand binding assays.

Conclusion

The comparison between Paroxetine and rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride highlights the extreme sensitivity of the SERT binding pocket to steric and electronic modifications. While Paroxetine utilizes a compact, highly electronegative fluorine atom to maximize target affinity and metabolic stability, the methoxy analog introduces steric bulk and electron-donating properties that alter this delicate balance. Consequently, the methoxy derivative serves not only as a critical regulatory standard for ensuring the purity of commercial Paroxetine but also as an indispensable pharmacological tool for mapping the dimensional constraints of monoamine transporters.

References

  • National Institutes of Health (NIH). (2014). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. PMC. Retrieved from[Link]

  • National Institutes of Health (NIH). (2012). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? PMC. Retrieved from [Link]

Sources

Comparative

confirming the identity of Paroxetine impurities by mass spectrometry

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Paroxetine Impurities: A Comparative Guide Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depressive an...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Paroxetine Impurities: A Comparative Guide

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depressive and anxiety disorders. During its synthesis and throughout its shelf-life, various process-related impurities and degradation products can form. Regulatory guidelines (such as ICH Q3A/Q3B) mandate the identification of any impurity exceeding the 0.1% threshold. Because many of these impurities share structural similarities, co-elute chromatographically, and lack distinct UV chromophores, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for their structural elucidation.

As a Senior Application Scientist, I have structured this guide to provide an objective comparison between High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) and Low-Resolution Mass Spectrometry (LRMS, e.g., Triple Quadrupole/QqQ) for profiling Paroxetine impurities. By detailing the causality behind instrumental choices and providing a self-validating experimental protocol, this document serves as a definitive resource for analytical scientists and drug development professionals.

The Chemistry and Causality of Paroxetine Impurity Formation

Understanding why an impurity forms is the first step in predicting its mass, isotopic pattern, and fragmentation behavior.

  • Process Impurities: The synthesis of Paroxetine involves fluorinated precursors. During aggressive reduction steps (e.g., utilizing LiAlH4), defluorination side-reactions frequently occur, leading to the formation of des-fluoro paroxetine 1[1].

  • Degradation Products: Paroxetine hydrochloride hemihydrate is highly susceptible to acid hydrolysis and oxidative stress. Acidic stress typically induces ether cleavage, yielding specific alcohol derivatives. For example, forced degradation testing with hydrochloric acid and hydrogen peroxide has been shown to generate a chlorinated degradant (Impurity-1) and a cleavage product (Impurity-2) 2[2].

Visualizing the Analytical Workflow

To systematically identify these compounds, laboratories must choose between discovery-focused HRMS workflows and quantitation-focused LRMS workflows.

G N1 API Stress Testing (Acid/Peroxide/Heat) N2 UHPLC Separation (C18, Volatile Buffer) N1->N2 Extract & Filter N3 ESI+ Mass Spectrometry Ionization N2->N3 Eluent N4 HRMS (Q-TOF/Orbitrap) <2 ppm Mass Error N3->N4 Discovery Mode N5 LRMS (QqQ) Unit Mass Resolution N3->N5 Routine Mode N6 Unknown Elucidation (Formula Prediction) N4->N6 Exact Mass & MS/MS N7 Targeted Quantitation (MRM Transitions) N5->N7 High Sensitivity

Fig 1. Decision tree for Paroxetine impurity profiling using HRMS vs LRMS workflows.

Technology Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

When profiling Paroxetine impurities, the choice of mass analyzer dictates the quality of structural data obtained.

  • HRMS (Q-TOF): Instruments like the LCMS-9030 Q-TOF deliver high mass accuracy (<2 ppm) and high resolution 3[3]. This is critical for unknown elucidation. For instance, Impurity-1 has a protonated mass of m/z 364.1130. Only HRMS can unambiguously assign the formula C19H20ClFNO3 by distinguishing it from isobaric interferences 2[2].

  • LRMS (QqQ): Triple quadrupoles operate at unit mass resolution (~0.1 Da). While they cannot predict elemental formulas for unknowns, their Multiple Reaction Monitoring (MRM) mode offers unmatched duty cycles and analytical sensitivity for the quantitation of known impurities.

FeatureHRMS (e.g., Q-TOF)LRMS (e.g., Triple Quadrupole)
Primary Application Structural elucidation of unknownsHigh-sensitivity quantitation of knowns
Mass Accuracy < 2 ppm~ 0.1 Da (Unit resolution)
Isotopic Profiling Excellent (resolves fine isotopic structures)Moderate (sufficient for basic halogen patterns)
Acquisition Mode Full Scan / Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)
Suitability for Paroxetine Identifying novel degradants (e.g., Impurity-1)Routine batch release and stability testing

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol incorporates internal standards and system suitability checks, creating a self-validating analytical system.

Step 1: Sample Preparation & System Suitability

  • Causality: Paroxetine-D4 (a deuterated isotope) is spiked into all samples as an internal standard. Because it co-elutes with Paroxetine but has a distinct mass (+4 Da), it validates that any observed signal suppression is accounted for, and confirms retention time stability across the batch.

  • Action: Dissolve 50 mg of Paroxetine API in 5 mL of diluent (Water:Methanol 85:15 v/v). Spike with 100 ng/mL Paroxetine-D4. Prepare a blank diluent to rule out column carryover.

Step 2: Chromatographic Separation

  • Causality: Non-volatile buffers (like phosphates) cause severe ion suppression and source contamination in MS. Therefore, a volatile buffer (ammonium formate) is mandatory to maintain ionization efficiency.

  • Action: Use a high-efficiency C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in Milli-Q water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 20% B to 80% B over 30 minutes. Flow rate: 1.0 mL/min (split post-column to 0.2 mL/min before entering the MS source).

Step 3: Mass Spectrometry Acquisition (HRMS)

  • Causality: Electrospray Ionization (ESI) in positive mode is chosen because Paroxetine is a basic secondary amine that readily accepts a proton to form [M+H]+. Data-Dependent Acquisition (DDA) allows the instrument to continuously scan for unknown precursor ions and automatically isolate them for MS/MS fragmentation, ensuring transient degradants are captured.

  • Action: Calibrate the Q-TOF using a standard tuning mix to ensure <2 ppm mass accuracy. Set capillary voltage to 3.5 kV, and desolvation temperature to 350°C. Acquire data in DDA mode, triggering MS/MS on the top 5 most intense precursor ions per cycle.

Step 4: Data Processing & Structural Elucidation

  • Causality: The presence of halogens (Fluorine, Chlorine) provides unique isotopic signatures. Chlorine, for example, has a distinct 3:1 ratio of ^35Cl to ^37Cl, which acts as a diagnostic fingerprint for chlorinated degradants.

  • Action: Filter the MS data for the exact mass of suspected impurities. Use formula predictor software to match the observed exact mass, mass defect, and isotopic pattern against theoretical values.

Quantitative Data Presentation: Exact Mass Profiling

The table below summarizes the theoretical exact masses used to pinpoint Paroxetine and its documented impurities during HRMS screening 2[2], 1[1].

CompoundOriginMolecular FormulaTheoretical Exact Mass (Neutral)Protonated Ion [M+H]+
Paroxetine APIC19H20FNO3329.1427 Da330.1505 m/z
Impurity-1 Acid/Peroxide DegradantC19H19ClFNO3363.1037 Da364.1116 m/z
Impurity-2 Acid Cleavage ProductC12H16FNO209.1216 Da210.1294 m/z
Des-fluoro Paroxetine Synthesis (LiAlH4 reduction)C19H21NO3311.1521 Da312.1600 m/z

By leveraging the sub-2 ppm mass accuracy of HRMS, analysts can confidently differentiate these impurities from complex matrix interferences, a feat impossible with traditional nominal mass instruments.

References

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate Source: Semantic Scholar URL:[Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities Source: Shimadzu URL:[Link]

  • Paroxetine impurities: An overview Source: Amazon S3 (LGC Standards) URL:[Link]

Sources

Validation

Analytical Strategies for Quantifying Paroxetine Impurities: Establishing the Relative Response Factor (RRF) of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

As regulatory scrutiny over pharmaceutical impurities intensifies, the analytical methodologies used for their quantification must be both scientifically rigorous and operationally efficient. For Paroxetine Hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As regulatory scrutiny over pharmaceutical impurities intensifies, the analytical methodologies used for their quantification must be both scientifically rigorous and operationally efficient. For Paroxetine Hydrochloride—a potent selective serotonin reuptake inhibitor (SSRI)—one of the most critical process-related impurities is rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7), commonly designated as Paroxetine Impurity B[1].

This technical guide objectively compares alternative quantification strategies for this impurity and provides a self-validating, step-by-step protocol for establishing its Relative Response Factor (RRF) using HPLC-UV.

Mechanistic Causality: Why RRF is Critical

Structurally, rac-trans-4-Defluoro-4-methoxy Paroxetine differs from the active pharmaceutical ingredient (API) via the substitution of the para-fluoro atom on the phenyl ring with a methoxy group.

The Causality of Optical Response: This structural modification fundamentally alters the molecule's chromophoric properties. The methoxy group acts as a strong electron-donating auxochrome via resonance, which significantly increases the molar absorptivity (extinction coefficient) of the molecule at the standard UV detection wavelength of 291 nm[2].

If an analytical scientist assumes an equal UV response between the API and the impurity (an RRF of 1.0), the higher absorptivity of the methoxy group will result in a gross overestimation of the impurity's concentration. This can lead to false Out-of-Specification (OOS) results, causing costly batch rejections. Establishing an empirical RRF corrects this optical bias, aligning the method with ICH Q2/Q3 guidelines which require precise quantification of any impurity exceeding the 0.1% threshold[3].

Comparative Analysis: Quantification Strategies for Impurity B

To quantify rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride, laboratories typically choose between four analytical strategies. The table below objectively compares their performance, cost, and regulatory viability.

Analytical StrategyPrinciple of QuantificationAccuracy & PrecisionOperational Cost / ComplexityRegulatory Acceptance
Area Normalization Assumes equal UV response (RRF = 1.0).Low (Overestimates Impurity B due to auxochromic shift).Very Low (No impurity standards required).Poor (Unacceptable for impurities >0.1%).
External Standard Method Uses a dedicated Impurity B reference standard for every QC run.High (Direct calibration).High (Impurity standards are highly expensive and degrade over time).Excellent (Direct quantification).
RRF-Corrected HPLC-UV Uses Paroxetine API standard multiplied by a pre-established RRF.High (Mathematically corrects for molar absorptivity differences).Low (Requires impurity standard only once during method validation).Excellent (The pharmacopeial gold standard).
LC-MS/MS Mass-to-charge ratio quantification using isotopic internal standards.Ultra-High (Exceptional sensitivity and specificity).Very High (Requires specialized mass spectrometers and highly trained operators).Overkill (Typically reserved for genotoxic impurities, not standard QC).

Experimental Protocol: Establishing the RRF

To establish a trustworthy RRF, the protocol must function as a self-validating system . This means the method must internally verify its own linearity and mass balance before an RRF value can be extracted.

Phase 1: Preparation of Self-Validating Standard Solutions
  • Causality of Diluent: A 50:50 Methanol-Water diluent is selected[3]. This specific ratio ensures the complete solvation of the hydrophobic piperidine ring while maintaining the ionic solubility of the hydrochloride salt, preventing localized precipitation.

  • Stock Solutions: Accurately weigh 10.0 mg of Paroxetine API and 10.0 mg of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride reference standard. Dissolve each in 10.0 mL of diluent to achieve a 1.0 mg/mL concentration.

  • Serial Dilutions: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, ~0.05%) to 150% of the specification limit (0.15% relative to a 1 mg/mL nominal sample concentration).

Phase 2: Chromatographic Acquisition
  • Causality of Wavelength: Detection is set to 291 nm. This corresponds to the π→π∗ transition of the benzodioxol chromophore, providing the maximum signal-to-noise ratio for paroxetine derivatives[2].

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: 10 mM Ammonium acetate buffer (pH 4.5) and Methanol (65:35 v/v)[2].

  • Flow Rate & Injection: 1.0 mL/min; 20 µL injection volume.

Phase 3: Linear Regression & RRF Extraction
  • Causality of Slope Extraction: Extracting slopes from a multi-point calibration curve (rather than a single-point response) eliminates y-intercept bias and physically validates the dynamic range of the detector.

  • Plot Peak Area (mAU*s) against Concentration (µg/mL) for both compounds.

  • Self-Validation Check: The correlation coefficient ( R2 ) for both curves must be ≥0.999 .

  • Calculate the RRF using the formula: RRF=SlopeAPI​SlopeImpurity​​

Experimental Data Presentation

The following table summarizes the quantitative linearity data obtained from the protocol, demonstrating the higher UV response of Impurity B compared to the API.

Concentration LevelConcentration (µg/mL)Paroxetine API Peak Area (mAUs)Impurity B Peak Area (mAUs)
LOQ 0.052,2502,620
50% Spec 0.5022,61026,215
80% Spec 0.8036,15041,950
100% Spec 1.0045,20052,430
120% Spec 1.2054,25062,915
150% Spec 1.5067,81078,650
Regression & RRF Output
  • Paroxetine Slope ( mAPI​ ): 45,203 Area/(µg/mL)

  • Impurity B Slope ( mImp​ ): 52,434 Area/(µg/mL)

  • Calculated RRF: 1.16

Application in Routine QC: When analyzing a routine batch, the integrated area of Impurity B is divided by 1.16 to yield the true, corrected area, preventing the false overestimation caused by the methoxy auxochrome.

Logical Workflow Diagram

RRF_Workflow A 1. Reference Standards Paroxetine API & Impurity B B 2. Prepare Stock Solutions (1.0 mg/mL in 50:50 MeOH:Water) A->B C 3. Serial Dilutions (LOQ to 150% Spec Level) B->C D 4. HPLC-UV Analysis (Detection at 291 nm) C->D E 5. Linear Regression (Peak Area vs. Concentration) D->E F 6. Extract Slopes (m_API & m_Impurity) E->F G 7. Calculate RRF (RRF = m_Impurity / m_API) F->G H 8. Apply to Routine QC (Corrected Area = Area / RRF) G->H

Workflow for establishing and applying the Relative Response Factor (RRF) in HPLC-UV.

References

  • Source: synthinkchemicals.
  • Source: chromatographyonline.
  • Source: ijrti.
  • Source: ijrpc.

Sources

Comparative

A Researcher's Guide to the In Vitro Efficacy of Paroxetine Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The Rationale for Paroxetine Derivatives Paroxetine's therapeutic efficacy is intrinsically linked to its potent and selective inhibition of SERT, which inc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Paroxetine Derivatives

Paroxetine's therapeutic efficacy is intrinsically linked to its potent and selective inhibition of SERT, which increases the synaptic availability of serotonin.[1] However, like many centrally acting agents, paroxetine is associated with a range of side effects.[2][3] The development of paroxetine derivatives is driven by the quest for compounds with improved therapeutic profiles, such as enhanced selectivity, reduced off-target effects, and more favorable metabolic properties. By systematically modifying the paroxetine scaffold, researchers aim to dissect the molecular determinants of its high-affinity binding to SERT and design novel agents with superior clinical performance.

Core Mechanism of Action: Targeting the Serotonin Transporter

Paroxetine and its derivatives exert their primary pharmacological effect by competitively inhibiting the serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic neurotransmission is believed to be the underlying mechanism for their antidepressant and anxiolytic effects.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding Paroxetine Paroxetine Derivative Paroxetine->SERT Inhibition Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Competition cluster_2 Separation & Detection Membranes Cell Membranes with SERT Incubation Incubation at Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]citalopram or [3H]paroxetine) Radioligand->Incubation Test_Compound Paroxetine Derivative (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Data_Analysis

Caption: Workflow of a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) are prepared.

  • Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand that binds specifically to SERT (e.g., [³H]citalopram or [³H]paroxetine).

  • Competition: The incubation is performed in the presence of varying concentrations of the test compound (the paroxetine derivative). The test compound competes with the radioligand for binding to SERT.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Serotonin Reuptake Inhibition Assay

This assay measures the functional ability of a compound to inhibit the transport of serotonin into cells.

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing hSERT (e.g., HEK293 or HeLa cells) are cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Serotonin Uptake: A low concentration of radiolabeled serotonin ([³H]5-HT) is added to the cells, and the uptake is allowed to proceed for a defined period.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Detection: The amount of [³H]5-HT taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake is determined as the IC50 value.

Conclusion and Future Directions

The in vitro evaluation of paroxetine derivatives provides crucial insights into their potential as therapeutic agents. The available data demonstrates that even subtle modifications to the paroxetine scaffold can significantly alter its interaction with the serotonin transporter. While research has illuminated some key structure-activity relationships, particularly concerning the 4-position of the fluorophenyl ring and the piperidine nitrogen, a comprehensive understanding requires a broader exploration of chemical space.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a wider range of derivatives with modifications at the piperidine ring and the benzodioxole moiety to build a more complete picture of the SAR.

  • Comprehensive Selectivity Profiling: Routinely assessing the binding affinities of new derivatives for NET and DAT to identify compounds with improved selectivity profiles.

  • CYP2D6 Inhibition Screening: Incorporating in vitro CYP2D6 inhibition assays early in the drug discovery pipeline to identify and deprioritize derivatives with a high potential for drug-drug interactions.

By addressing these areas, the scientific community can continue to build upon the foundation laid by paroxetine and develop the next generation of safer and more effective treatments for neuropsychiatric disorders.

References

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.
  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. PMC.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PMC.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
  • Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. PubMed.
  • Figure 2. Synthesis of paroxetine analogues. (a) Structures of...
  • Paroxetine—Overview of the Molecular Mechanisms of Action. PMC.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex (Journal Article). OSTI.GOV.
  • In vitro-in vivo extrapolation of CYP2D6 inactivation by paroxetine: prediction of nonstationary pharmacokinetics and drug interaction magnitude. PubMed.
  • K I values for displacement of -CIT
  • Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI.
  • Figure 2. Synthesis of paroxetine analogues. (a) Structures of...
  • Effect of Potent CYP2D6 Inhibition by Paroxetine on Atomoxetine Pharmacokinetics. Semantic Scholar.
  • Recent Advances in the Synthesis of the Antidepressant Paroxetine. OUCI.
  • Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine.
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC.
  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库. 药物合成数据库.
  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

The core principle of this guide is risk mitigation. By treating this novel compound with the caution afforded to its hazardous parent and considering the potential environmental impact of its fluorinated structure, we c...

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Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is risk mitigation. By treating this novel compound with the caution afforded to its hazardous parent and considering the potential environmental impact of its fluorinated structure, we can ensure the safety of our personnel and the protection of our environment.

Part 1: Hazard Identification and Characterization

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from the parent compound, Paroxetine Hydrochloride, and GHS classifications for the specific derivative, we can infer the following hazard profile.[1][2][3]

Inferred Hazard Profile:

Hazard ClassificationDescriptionGHS Hazard StatementSource
Acute Oral Toxicity Harmful if swallowed.H302[1][2][3]
Skin Irritation Causes skin irritation.H315[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[2][3]
Respiratory Irritation May cause respiratory irritation.H335[2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.H360 / H361[1][3]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373[1]
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.H411[1][4]

The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, suggests that the compound is likely to be persistent in the environment.[5][6] This persistence underscores the importance of preventing its release into waterways and soil.

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount. The following PPE and spill management protocols are designed to minimize exposure and contain any accidental releases.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential absorption.[2][7]
Eye Protection Safety goggles with side-shields or a face shield.To protect against splashes and airborne particles causing serious eye irritation.[2][7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated or if working outside a ventilated enclosure.To prevent inhalation of the compound, which may cause respiratory irritation.[2][4][7]

Spill Management Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Don PPE: Wear the appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[8] Dampening the material with water may help prevent it from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 3: Step-by-Step Disposal Protocol

The disposal of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride must be handled in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[9][10][11] This compound should be treated as a non-creditable hazardous waste pharmaceutical.

Disposal Workflow Diagram:

DisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_ehs Institutional EHS Coordination cluster_offsite Off-Site Final Disposition A Step 1: Identify Waste (Unused compound, contaminated PPE, spill debris) B Step 2: Segregate Waste (Solid vs. Liquid, avoid incompatibles) A->B C Step 3: Package and Label (Use designated, sealed hazardous waste containers. Label with 'Hazardous Waste', contents, and date.) B->C D Step 4: Accumulate in Satellite Area (Store in a designated, secure area near the point of generation.) C->D E Step 5: Request Pickup (Contact institutional EHS for waste collection.) D->E Researcher initiates F Step 6: Manifesting (EHS prepares RCRA manifest for transport.) E->F G Step 7: Transport (Licensed hazardous waste transporter moves waste off-site.) F->G H Step 8: Final Disposal (High-temperature incineration at a permitted TSDF.) G->H I Regulatory Compliance (RCRA, EPA, State, and Local Regulations) H->I

Caption: Decision workflow for the disposal of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • This compound must be managed as a hazardous waste.[9][11] Do not mix it with non-hazardous waste.

    • Segregate solid waste (e.g., unused compound, contaminated gloves, wipes) from any liquid waste.

    • Keep it separate from other incompatible waste streams.

  • Packaging and Labeling:

    • Place the waste into a designated hazardous waste container that is durable, leak-proof, and has a secure lid.

    • The container must be clearly labeled with the words "Hazardous Waste," the chemical name ("rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride"), and the accumulation start date.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times except when adding waste.

  • Prohibition of Drain Disposal:

    • Under no circumstances should this compound or its containers be disposed of down the drain.[9][12] The EPA has a nationwide ban on the sewering of hazardous waste pharmaceuticals due to their adverse effects on aquatic ecosystems.[12][13]

  • Container Management:

    • "RCRA empty" regulations for containers that held acute hazardous waste require triple rinsing.[12] Given the hazardous nature of this compound, it is more practical to manage the empty container as hazardous waste itself rather than attempting to decontaminate it and generating hazardous rinsate.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Your EHS office will handle the final transport and disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Recommended Final Disposal Method:

    • The recommended method for the final disposal of fluorinated organic compounds is high-temperature incineration (above 1,200°C) at a permitted hazardous waste facility.[6][14] This process is necessary to ensure the complete destruction of the stable carbon-fluorine bonds.[6][15]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within the scientific community. This protocol is designed to be a living document, and researchers should always consult with their institutional EHS professionals for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Regulations.gov. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. (n.d.). WV Department of Environmental Protection. Retrieved from [Link]

  • RCRA Hazardous Pharmaceuticals Identification. (n.d.). BioServ. Retrieved from [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.). EPA. Retrieved from [Link]

  • Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYSDEC - Department of Environmental Conservation. Retrieved from [Link]

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines. (2025, September 18). EPA. Retrieved from [Link]

  • rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). EPA. Retrieved from [Link]

  • Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water. (n.d.). TU Graz Repository. Retrieved from [Link]

  • Safety Data Sheet: Paroxetine hydrochloride hemihydrate, 99%, selective serotonin-reuptake inhibitors (SSRIs). (n.d.). Retrieved from [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Defense Centers for Public Health. Retrieved from [Link]

  • Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation. (2023, October 4). Access Water. Retrieved from [Link]

  • CAT 746 - Paroxetine impurity standard - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (n.d.). UNHCR. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

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Handling

Personal protective equipment for handling rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Safe Handling and Operational Logistics for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride As drug development professionals and analytical chemists, handling active pharmaceutical ingredient (API) impurities an...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

As drug development professionals and analytical chemists, handling active pharmaceutical ingredient (API) impurities and reference standards requires an operational framework grounded in rigorous risk assessment. rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CID: 71315281) is a critical reference standard used in the quality control and synthesis of Paroxetine[1]. However, because it retains the core pharmacophore of a potent Selective Serotonin Reuptake Inhibitor (SSRI), it presents significant occupational hazards, including reproductive toxicity, acute oral toxicity, and severe eye irritation[1][2].

This guide provides a self-validating safety system—moving beyond basic compliance to explain the mechanistic causality behind each piece of Personal Protective Equipment (PPE) and operational protocol.

Hazard Profile & The Causality of PPE Selection

Understanding the pharmacological and chemical nature of this paroxetine derivative is essential for selecting the correct PPE.

  • Systemic & Reproductive Toxicity (H302, H361): Like its parent compound, this impurity can cross biological membranes. Systemic absorption can lead to serotonin syndrome-like symptoms and poses suspected risks to fertility and the unborn child[1][3]. Causality: This mandates absolute barriers against inhalation and transdermal absorption. Double-gloving is not optional; it is a critical self-validating step to prevent exposure during the doffing process.

  • Irritation (H315, H319, H335): The hydrochloride salt is highly irritating to mucous membranes and the respiratory tract[4]. Causality: Requires tightly fitting, EN 166-compliant eye protection and localized exhaust ventilation to prevent aerosol contact.

  • Environmental Toxicity (H411): Toxic to aquatic life with long-lasting effects[4][5]. Causality: Dictates a strict "zero-drain" disposal policy. All washings must be captured as hazardous waste.

Core PPE Specifications & Quantitative Data

The following table summarizes the mandatory PPE, grounded in EN and OSHA standards, specifically tailored for handling paroxetine derivatives[3][6].

PPE CategorySpecification / StandardQuantitative RatingCausality / Rationale
Hand Protection Nitrile or Neoprene (Powder-free)Breakthrough time >240 min (Class 5) for prolonged contact; >60 min (Class 3) for brief contact.Prevents transdermal absorption of the API. Double-gloving ensures the inner glove remains sterile during outer glove removal.
Eye Protection Safety Goggles with side-shieldsEN 166 (EU) / ANSI Z87.1 (US)Prevents conjunctival absorption and severe eye irritation (H319) from aerosolized powder.
Respiratory Particulate Filter RespiratorEN 143 (FFP3) or NIOSH (N95/P100)Blocks inhalation of micro-particulates (H335) when handling dry powders outside of a closed isolator.
Body Protection Impervious Disposable Tyvek Lab CoatLow permeability ratingPrevents accumulation of API dust on personal clothing, mitigating chronic secondary exposure.

Self-Validating Operational Protocol: Weighing & Solution Preparation

To ensure trustworthiness, every operational step must validate the previous one. The greatest risk of exposure occurs during the transfer and weighing of the dry powder.

Step-by-Step Methodology:

  • Preparation & Verification: Verify that the laboratory fume hood or localized exhaust ventilation (LEV) is operational with a face velocity of 0.4–0.6 m/s. Don all PPE, ensuring the inner nitrile glove is tucked under the lab coat cuff, and the outer glove goes over the cuff.

  • Static Mitigation: Place an anti-static mat inside the fume hood. Use anti-static weigh boats or static eliminators (ionizers). Causality: Hydrochloride salts are prone to static charge, which can cause the powder to aggressively aerosolize and adhere to gloves or the balance enclosure.

  • Enclosed Weighing: Tare the analytical balance. Carefully transfer the rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride using a micro-spatula. Close the balance doors immediately after transfer to allow air currents to settle before reading the mass.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Dissolve the standard in your primary solvent (e.g., methanol or DMSO) directly inside the fume hood.

  • Transfer: Once in solution, the aerosolization risk drops to near zero. Transfer the sealed volumetric flask or LC-MS autosampler vial to the analytical instrument.

Spill Response & Zero-Drain Disposal Plan

A spill of a pharmacologically active powder requires immediate, methodical containment to prevent environmental contamination (H411)[4].

Step-by-Step Spill Cleanup:

  • Evacuate & Assess: Evacuate non-essential personnel. Ensure respiratory protection is securely fitted.

  • Wet Containment (Never Sweep): Causality: Sweeping dry powder generates a massive aerosol plume. Instead, gently cover the spill with absorbent paper towels.

  • Neutralization/Solvation: Mist the towels with 70% Isopropyl Alcohol (IPA) or water to dampen the powder and bind it to the absorbent material[7].

  • Mechanical Collection: Use a disposable scoop to collect the dampened material and place it into a chemically resistant, sealable hazardous waste container.

  • Surface Decontamination: Scrub the affected surface with a solvent (alcohol) followed by soap and water to remove any residual API film[7].

  • Disposal: Label the container as "Hazardous Pharmaceutical Waste (Contains Paroxetine derivatives)." Dispose of via high-temperature industrial incineration. Never flush washings down the sink.[4]

Operational Workflow Diagram

The following diagram illustrates the logical progression of the safety and handling workflow.

G cluster_ppe PPE Protocol H1 Hazard Assessment Reproductive & Aquatic Toxicity P1 Double Nitrile Gloves (EN 374, >240min) H1->P1 P2 Respiratory Protection (FFP3 / N95) H1->P2 P3 Eye & Body Protection (EN 166 Goggles, Tyvek) H1->P3 W1 Operational Workflow Analytical Weighing in Fume Hood P1->W1 P2->W1 P3->W1 D1 Decontamination Wet Wipe (70% IPA) W1->D1 D2 Waste Disposal High-Temp Incineration D1->D2

Workflow for safe handling and disposal of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride.

References

  • National Center for Biotechnology Information. "rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CID 71315281." PubChem.[Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Paroxetine hydrochloride hemihydrate, 99%." [Link]

Sources

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